molecular formula C11H13Cl2NO B1627589 4-(3,4-Dichlorophenyl)-4-piperidinol CAS No. 21928-32-5

4-(3,4-Dichlorophenyl)-4-piperidinol

Cat. No.: B1627589
CAS No.: 21928-32-5
M. Wt: 246.13 g/mol
InChI Key: CHFUSNXDQCWMGF-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)-4-piperidinol is a useful research compound. Its molecular formula is C11H13Cl2NO and its molecular weight is 246.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3,4-Dichlorophenyl)-4-piperidinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3,4-Dichlorophenyl)-4-piperidinol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3,4-dichlorophenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO/c12-9-2-1-8(7-10(9)13)11(15)3-5-14-6-4-11/h1-2,7,14-15H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHFUSNXDQCWMGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC(=C(C=C2)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40595506
Record name 4-(3,4-Dichlorophenyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21928-32-5
Record name 4-(3,4-Dichlorophenyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Analysis of 4-(3,4-Dichlorophenyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its favorable pharmacokinetic properties.[1] Among the vast array of piperidine derivatives, 4-aryl-4-piperidinols represent a particularly important subclass, serving as key intermediates in the synthesis of a wide range of biologically active compounds. This guide provides a comprehensive technical overview of a specific member of this class, 4-(3,4-Dichlorophenyl)-4-piperidinol, with a focus on its chemical structure, synthesis, and analytical characterization.

This document is intended for professionals in the fields of pharmaceutical sciences, organic synthesis, and analytical chemistry. The methodologies and interpretations presented herein are grounded in established chemical principles and data from closely related analogs, providing a robust framework for the synthesis and analysis of this and similar compounds.

Chemical Structure and Properties

4-(3,4-Dichlorophenyl)-4-piperidinol is a tertiary alcohol with a piperidine ring substituted at the 4-position with both a hydroxyl group and a 3,4-dichlorophenyl group.

Molecular Formula: C₁₁H₁₃Cl₂NO

Molecular Weight: 246.13 g/mol

Chemical Structure:

The presence of the dichlorinated phenyl ring significantly influences the molecule's lipophilicity and potential for aromatic interactions with biological targets. The tertiary alcohol and the secondary amine of the piperidine ring are key functional groups that can be further modified in the development of novel pharmaceutical agents.[2]

Synthesis of 4-(3,4-Dichlorophenyl)-4-piperidinol

The most common and efficient method for the synthesis of 4-aryl-4-hydroxypiperidines is the Grignard reaction. This involves the nucleophilic addition of an arylmagnesium halide to a suitably N-protected 4-piperidone.

Synthetic Rationale and Key Considerations

The Grignard reaction is a powerful tool for carbon-carbon bond formation.[3] In this context, the key is the formation of a Grignar reagent from a dihalogenated benzene, which then attacks the electrophilic carbonyl carbon of 4-piperidone.

Causality of Experimental Choices:

  • N-Protection of 4-Piperidone: The secondary amine of 4-piperidone is acidic and would react with the highly basic Grignard reagent. Therefore, protection of the nitrogen atom, typically with a Boc (tert-butyloxycarbonyl) group, is essential to prevent this side reaction and ensure the Grignard reagent attacks the carbonyl group.

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents (typically tetrahydrofuran or diethyl ether) must be used to prevent quenching of the reagent.

  • Initiation of Grignard Formation: The reaction between magnesium metal and the aryl halide can sometimes be slow to start. The use of a small crystal of iodine or a few drops of 1,2-dibromoethane can help to activate the magnesium surface and initiate the reaction.

  • Control of Reaction Temperature: The Grignard reaction is exothermic. The addition of the 4-piperidone to the Grignard reagent is typically carried out at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions. The reaction is then allowed to warm to room temperature to ensure completion.

Potential Side Reactions and Impurities

A thorough understanding of potential side reactions is critical for process optimization and impurity control in drug development.

  • Enolization of 4-Piperidone: The Grignard reagent can act as a base, deprotonating the acidic α-protons of the 4-piperidone to form an enolate. This results in the recovery of the starting ketone upon work-up.[4]

  • Wurtz Coupling: The Grignard reagent can react with unreacted aryl halide to form a biaryl byproduct.

  • Dehydration of the Product: The tertiary alcohol product can undergo dehydration under acidic conditions (e.g., during work-up) to form the corresponding tetrahydropyridine derivative.

Experimental Protocol: A Representative Synthesis

This protocol describes a two-step synthesis of 4-(3,4-Dichlorophenyl)-4-piperidinol, commencing with the Grignard reaction followed by deprotection of the piperidine nitrogen.

Step 1: Synthesis of N-Boc-4-(3,4-dichlorophenyl)-4-hydroxypiperidine

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), place magnesium turnings (1.2 equivalents).

    • Add a small amount of anhydrous tetrahydrofuran (THF) to cover the magnesium.

    • In a separate dropping funnel, dissolve 1-bromo-3,4-dichlorobenzene (1.0 equivalent) in anhydrous THF.

    • Add a small portion of the aryl bromide solution to the magnesium to initiate the reaction. Gentle heating or the addition of an iodine crystal may be necessary.

    • Once the reaction has started, add the remaining aryl bromide solution dropwise to maintain a gentle reflux.

    • After the addition is complete, continue to stir the mixture until the magnesium is consumed.

  • Reaction with N-Boc-4-piperidone:

    • In a separate flame-dried flask, dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF and cool the solution to 0 °C in an ice bath.

    • Slowly add the freshly prepared Grignard reagent to the cooled N-Boc-4-piperidone solution via a cannula or dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel.

Step 2: Deprotection of the Piperidine Nitrogen

  • Dissolve the purified N-Boc-4-(3,4-dichlorophenyl)-4-hydroxypiperidine in a suitable solvent such as 1,4-dioxane or ethyl acetate.

  • Add an excess of a solution of hydrochloric acid in the chosen solvent (e.g., 4M HCl in 1,4-dioxane).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting solid can be triturated with diethyl ether to afford 4-(3,4-Dichlorophenyl)-4-piperidinol hydrochloride. The free base can be obtained by neutralization with a suitable base.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Deprotection A1 1-Bromo-3,4-dichlorobenzene + Mg A2 Grignard Reagent A1->A2 Anhydrous THF A4 N-Boc-4-(3,4-dichlorophenyl)-4-hydroxypiperidine A2->A4 Nucleophilic Addition A3 N-Boc-4-piperidone A3->A4 B1 N-Boc-4-(3,4-dichlorophenyl)-4-hydroxypiperidine B2 4-(3,4-Dichlorophenyl)-4-piperidinol B1->B2 Acidic Conditions (e.g., HCl) Analytical_Method_Selection start Start: Analyze 4-(3,4-Dichlorophenyl)-4-piperidinol q1 Need for High Sensitivity? start->q1 q2 Is the sample complex? q1->q2 No lcms LC-MS/MS q1->lcms Yes hplc HPLC-UV q2->hplc No (Routine Purity) q2->lcms Yes gcms GC-MS (with derivatization) q2->gcms Alternative

Sources

Advanced Technical Guide: 4-(3,4-Dichlorophenyl)-4-piperidinol (CAS 21928-32-5) in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(3,4-Dichlorophenyl)-4-piperidinol (CAS 21928-32-5) is a highly versatile, privileged pharmacophore utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs). Characterized by a lipophilic di-halogenated phenyl ring paired with a polar, basic piperidinol core, this intermediate is foundational in developing therapeutics targeting central nervous system (CNS) disorders, metabolic syndromes, and inflammatory diseases[1]. This guide provides an in-depth analysis of its structural rationale, pharmacological applications, and the expert-level synthetic methodologies required for its handling.

Structural Rationale & Physicochemical Profiling

In rational drug design, the architectural components of 4-(3,4-Dichlorophenyl)-4-piperidinol are selected for specific, causal reasons:

  • 3,4-Dichloro Substitution : The chlorine atoms at the meta and para positions drastically increase the lipophilicity of the aryl moiety. This drives strong hydrophobic interactions deep within the binding pockets of target receptors. Crucially, these halogens block cytochrome P450-mediated aromatic oxidation, thereby increasing the metabolic half-life of the final drug molecule.

  • 4-Piperidinol Core : The tertiary alcohol acts as a critical hydrogen bond donor and acceptor, anchoring the molecule to polar amino acid residues in the target protein. The basic piperidine nitrogen (pKa ~9.5) ensures aqueous solubility via salt formation (e.g., hydrochloride)[2] and participates in vital electrostatic interactions with acidic residues (like aspartate or glutamate) in G-protein coupled receptors (GPCRs).

Table 1: Key Physicochemical Properties
ParameterValuePharmacological Implication
Molecular Formula C11H13Cl2NODetermines baseline molecular weight for Lipinski's Rule of 5.
Molecular Weight 246.13 g/mol Ideal low-molecular-weight building block for API elaboration.
LogP (predicted) ~2.8Optimal lipophilicity for membrane permeability and receptor binding.
H-Bond Donors 2 (OH, NH)Facilitates target anchoring and aqueous solvation.
H-Bond Acceptors 2 (O, N)Enables interaction with protic residues in binding pockets.

Pharmacological Applications & Target Pathways

This compound is a central intermediate for synthesizing modulators across multiple therapeutic domains:

  • 11β-HSD1 Inhibition (Metabolic Syndrome) : Derivatives of this scaffold inhibit 11β-hydroxysteroid dehydrogenase type 1, the enzyme responsible for converting inactive cortisone to active cortisol. By inhibiting this pathway in adipose and hepatic tissues, the local amplification of glucocorticoids is reduced, directly ameliorating insulin resistance, type 2 diabetes, and obesity[1].

  • CCR1 Antagonism (Inflammatory Diseases) : The scaffold is heavily featured in antagonists for the CC chemokine receptor 1 (CCR1). By blocking the binding of chemokines like MIP-1α, these compounds halt leukocyte chemotaxis, providing a mechanism of action to treat rheumatoid arthritis, asthma, and transplant rejection[1].

  • Neuroleptics & CNS Modulators : Historically and currently, the 4-aryl-4-piperidinol motif is used to synthesize butyrophenone-like neuroleptics and butyramides for CNS and gastrointestinal modulation[3].

G API 4-(3,4-Dichlorophenyl) -4-piperidinol Derivatives Target1 11β-HSD1 Enzyme API->Target1 Inhibits Target2 CCR1 Receptor API->Target2 Antagonizes Effect1 Decreased Cortisol (Metabolic Syndrome) Target1->Effect1 Prevents Cortisone Conversion Effect2 Reduced Chemotaxis (Inflammation/RA) Target2->Effect2 Blocks MIP-1α

Pharmacological pathways of 4-(3,4-Dichlorophenyl)-4-piperidinol derivatives.

Expert Synthetic Methodology & Protocol

The synthesis of 4-(3,4-Dichlorophenyl)-4-piperidinol[4] requires precise control over protecting group chemistry and chemoselectivity.

Causality in Experimental Design: A common pitfall in piperidine synthesis is the premature deprotection of the nitrogen atom. The secondary amine must be protected (typically as an N-benzyl group) to prevent it from acting as a competitive nucleophile or proton donor during the Grignard reaction.

Furthermore, the debenzylation step represents a critical juncture. Standard palladium-catalyzed hydrogenation (Pd/C, H2) is strictly contraindicated because the palladium catalyst will rapidly hydrodehalogenate the 3,4-dichlorophenyl ring, destroying the pharmacophore. To circumvent this, an expert-level chemical dealkylation using 1-chloroethyl chloroformate (ACE-Cl) is employed. This highly chemoselective method cleaves the benzyl group via a carbamate intermediate while perfectly preserving the sensitive aryl chlorides.

G Step1 1-Benzyl-4-piperidone + 3,4-DiCl-PhMgBr Step2 Grignard Addition (THF, 0°C to RT) Step1->Step2 Step3 N-Benzyl Intermediate Step2->Step3 Quench & Extract Step4 N-Debenzylation (ACE-Cl, DCE, Reflux) Step3->Step4 Avoids Dechlorination Step5 4-(3,4-Dichlorophenyl) -4-piperidinol Step4->Step5 Methanolysis

Chemoselective synthetic workflow preserving the 3,4-dichloro pharmacophore.

Step-by-Step Protocol
  • Grignard Addition : Charge a dry, argon-purged reactor with 1-benzyl-4-piperidone (1.0 eq) in anhydrous THF. Cool to 0°C. Dropwise add 3,4-dichlorophenylmagnesium bromide (1.2 eq, 0.5 M in THF) over 1 hour, maintaining internal temperature <5°C. Note: The rigid chair conformation of the piperidone dictates the stereoelectronic trajectory of the nucleophilic attack.

  • Quench & Isolation : Stir at room temperature for 4 hours. Quench carefully with saturated aqueous NH4Cl. Extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate in vacuo to yield the N-benzyl intermediate.

  • Chemoselective N-Debenzylation : Dissolve the intermediate in anhydrous 1,2-dichloroethane (DCE). Add 1-chloroethyl chloroformate (ACE-Cl, 1.5 eq) dropwise at 0°C. Reflux the mixture for 2 hours to form the 1-chloroethyl carbamate intermediate.

  • Methanolysis : Remove the DCE in vacuo. Suspend the residue in methanol and reflux for 1 hour. This solvolysis cleaves the carbamate, liberating the free secondary amine as the hydrochloride salt.

  • Crystallization : Concentrate the methanolic solution and recrystallize the crude product from ethanol/diethyl ether to yield pure 4-(3,4-Dichlorophenyl)-4-piperidinol hydrochloride[2].

Analytical Validation & Quality Control

To ensure the integrity of the synthesized compound, a self-validating analytical system is employed. The protocol relies on orthogonal techniques to confirm both purity and structural identity.

Table 2: Analytical Release Specifications
Analytical TechniquePurposeSelf-Validating Diagnostic Marker
HPLC-UV (254 nm) Purity Assessment>98% (Area %). The di-chloro substitution provides a strong, distinct chromophore.
LC-MS (ESI+) Mass & Halogen ConfirmationThe isotopic pattern of the two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio) internally validates the intact di-chlorophenyl moiety.
1H-NMR (400 MHz) Structural IntegrityAbsence of benzylic CH2 singlet (~3.5 ppm) confirms complete deprotection.
Karl Fischer Moisture Content<0.5% w/w, ensuring the hygroscopic nature of the hydrochloride salt is controlled.

Conclusion

The strategic utilization of 4-(3,4-Dichlorophenyl)-4-piperidinol (CAS 21928-32-5) in drug discovery is a testament to rational pharmacophore design. By understanding the causality behind its structural features—namely the lipophilic, metabolically stable di-chlorophenyl ring and the polar, anchoring piperidinol core—medicinal chemists can effectively deploy this intermediate against complex targets like 11β-HSD1 and CCR1. Rigorous, chemoselective synthesis and orthogonal analytical validation ensure the high-fidelity production required for advanced pharmaceutical development.

References

  • PrepChem . "Synthesis of 4-Hydroxy-4-(3,4-dichlorophenyl)piperidine." PrepChem.com.4

  • BLD Pharm . "21928-32-5 | 4-(3,4-Dichlorophenyl)-4-piperidinol hydrochloride." BLDpharm.com. 2

  • Molaid . "4-(3,4-二氯苯基)-4-哌啶醇 | 21928-32-5." Molaid.com. 1

  • Google Patents . "US3714159A - 2,2-diaryl-4-(4'-aryl-4'-hydroxy-piper-idino)-butyramides." Google.com. 3

Sources

Physicochemical Profiling and Solubility Dynamics of 4-(3,4-Dichlorophenyl)-4-piperidinol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.

Executive Summary

4-(3,4-Dichlorophenyl)-4-piperidinol hydrochloride is a highly lipophilic, basic amine that serves as a critical pharmacophore and synthetic intermediate in the development of neuroactive pharmaceuticals, including sigma receptor ligands and monoamine reuptake inhibitors. Understanding its exact solubility profile is not merely a regulatory checkbox; it is the fundamental driver for selecting purification solvents, designing reaction conditions, and engineering bioavailable formulations. This whitepaper details the structural causality behind its solubility behavior and provides field-proven, self-validating protocols for empirical quantification.

Structural Drivers of Solubility (Causality Analysis)

The solubility of this compound is dictated by a tug-of-war between its polar and non-polar moieties:

  • The Piperidine Ring (Basicity): The secondary amine in the piperidine ring has a pKa of approximately 9.5. Formulating this as a hydrochloride salt significantly lowers the crystal lattice energy compared to the free base and introduces strong ion-dipole interactions with aqueous media, enhancing baseline solubility.

  • The Hydroxyl Group (C4): Acts as both a hydrogen bond donor and acceptor, providing a localized sphere of hydration that slightly improves interactions with polar protic solvents like methanol and ethanol.

  • The 3,4-Dichlorophenyl Moiety (Lipophilicity): This is the primary restrictive factor for aqueous solubility. The addition of two heavy, electron-withdrawing chlorine atoms drastically increases the partition coefficient (LogP). While the mono-chloro analog, 1, exhibits a baseline water solubility of approximately 340 mg/L at 20°C (2), the di-chloro substitution further restricts aqueous solvation, pushing the free base solubility to near-insoluble levels at physiological pH.

Quantitative Solubility Profile

The following table summarizes the thermodynamic solubility profile of the hydrochloride salt across various dielectric environments.

SolventDielectric Constant (ε)Estimated Solubility (mg/mL)USP Descriptive Term
Water (pH 1.2) 80.15.0 - 10.0Slightly Soluble
Water (pH 7.4) 80.1< 0.1Very Slightly Soluble
Methanol 32.725.0 - 50.0Soluble
Ethanol 24.510.0 - 30.0Sparingly Soluble
Dimethyl Sulfoxide (DMSO) 46.7> 50.0Freely Soluble
Dichloromethane (DCM) 8.9< 1.0Slightly Soluble

Methodological Framework: Thermodynamic Solubility Determination

Kinetic solubility assays (e.g., solvent-shift methods) frequently overestimate solubility due to metastable supersaturation. To obtain self-validating, reproducible data, the Shake-Flask Thermodynamic Method must be employed.

Step-by-Step Protocol
  • Media Preparation: Prepare standard USP buffers (pH 1.2 HCl/KCl buffer, and pH 6.8 phosphate buffer) to map the gastrointestinal transit profile.

  • Saturation: Add an excess of 4-(3,4-Dichlorophenyl)-4-piperidinol HCl (approx. 20 mg) to 1 mL of the target solvent in a glass vial .

    • Expert Insight: Glass is strictly preferred over polypropylene. The highly lipophilic dichlorophenyl moiety will non-specifically adsorb to plastic walls, skewing the equilibrium.

  • Equilibration: Incubate the vials at 37°C ± 0.5°C in a thermoshaker at 200 rpm for 48 hours.

    • Expert Insight: 48 hours is mandatory to overcome the high lattice energy of the crystalline HCl salt and ensure true thermodynamic equilibrium is reached without supersaturation artifacts.

  • Phase Separation: Centrifuge the samples at 10,000 × g for 15 minutes to pellet undissolved solids. Filter the supernatant using a 0.22 µm PTFE syringe filter .

    • Expert Insight: PTFE (Polytetrafluoroethylene) is critical. Utilizing standard cellulose-acetate or nylon filters will result in the lipophilic compound binding to the filter matrix, artificially lowering the measured solubility (often by up to 30%).

  • Quantification: Dilute the filtrate appropriately in the mobile phase and analyze via HPLC-UV (λ ~220-230 nm) against a validated calibration curve.

G A 1. Solid State API 4-(3,4-Dichlorophenyl)-4-piperidinol HCl B 2. Buffer Addition (pH 1.2 - 7.4) A->B C 3. Equilibration 37°C, 24-48 hrs B->C D 4. Phase Separation Centrifugation & PTFE Filtration C->D E 5. HPLC-UV Quantification Thermodynamic Solubility D->E

Workflow for the thermodynamic solubility determination of piperidinol derivatives.

Pharmacokinetic Implications & pH-Dependent Behavior

If this compound is advanced as an Active Pharmaceutical Ingredient (API), its pH-dependent solubility becomes the primary bottleneck for systemic bioavailability.

At gastric pH (1.2), the compound is highly soluble due to full protonation of the piperidine nitrogen. However, as the compound transits into the intestinal tract (pH 6.8 - 7.4), the environment approaches the compound's pKa. The sudden increase in the unionized, highly lipophilic free-base fraction leads to rapid precipitation out of the aqueous gastrointestinal fluid. To mitigate this, formulation scientists must employ solubility enhancement strategies such as Amorphous Solid Dispersions (ASDs) or complexation with hydroxypropyl-β-cyclodextrin to maintain a supersaturated state long enough for epithelial absorption to occur.

G2 GI Gastric Environment (pH 1.2) High Solubility (Protonated) Intestine Intestinal Environment (pH 6.8) Precipitation Risk (Free Base) GI->Intestine Transit Absorption Epithelial Absorption Lipophilic Permeation Intestine->Absorption Dissolved Fraction Blood Systemic Circulation Protein Binding Absorption->Blood CNS Blood-Brain Barrier Crossing Target Engagement Blood->CNS

Impact of pH-dependent solubility on the pharmacokinetic pathway of basic lipophilic amines.

References

  • Title: 4-(4-Chlorophenyl)
  • Title: 4-(4-Chlorophenyl)
  • Title: 4-(4-Chlorophenyl)
  • Title: 4-(3,4-Dichlorobenzyl)

Sources

The Strategic Utility of 4-(3,4-Dichlorophenyl)-4-piperidinol in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of medicinal chemistry, the 4-aryl-4-piperidinol scaffold is a privileged structure, historically foundational to the development of butyrophenone antipsychotics like haloperidol. Within this chemical family, 4-(3,4-Dichlorophenyl)-4-piperidinol serves as a highly specialized, versatile chemical intermediate.

The strategic inclusion of a 3,4-dichloro substitution pattern on the aromatic ring is not arbitrary. Compared to its mono-chlorinated analogs, the di-chloro moiety significantly increases the molecule's lipophilicity (LogP) and alters its electrostatic potential. In drug design, this translates to enhanced membrane permeability—critical for penetrating the lipid-rich cell walls of mycobacteria in —and modulates binding kinetics within the hydrophobic pockets of central nervous system (CNS) receptors[1].

Quantitative Physicochemical Profile

The following table summarizes the core quantitative data and specifications for this intermediate to ensure reliable sourcing and analytical verification[2],[3].

PropertySpecification / Data
Chemical Name 4-(3,4-Dichlorophenyl)-4-piperidinol
CAS Registry Number 21928-32-5 (Hydrochloride salt) / 21928-31-4 (Base)
Molecular Formula C₁₁H₁₃Cl₂NO (Free Base)
Molecular Weight 246.13 g/mol (Base) / 282.59 g/mol (HCl salt)
Physical State White to off-white crystalline powder
Key Structural Features C4-tertiary alcohol; 3,4-dichlorophenyl anchor; secondary amine
Primary Utility API Intermediate (Antimycobacterials, CNS agents)

Validated Synthetic Methodology: A Self-Validating System

The synthesis of 4-(3,4-dichlorophenyl)-4-piperidinol requires precise control over nucleophilic addition and protecting group chemistry. As an application scientist, the most critical failure point in this workflow is the deprotection step.

If an N-benzyl protecting group is used, the standard deprotection method (Pd/C catalyzed hydrogenation) will inevitably cause hydrodehalogenation of the 3,4-dichlorophenyl ring, yielding the undesired 4-phenyl-4-piperidinol. Therefore, the protocol below utilizes an N-ethoxycarbonyl protecting group, which allows for robust Grignard addition and can be cleanly cleaved via alkaline hydrolysis without compromising the aryl chlorides[4],[5].

Step-by-Step Experimental Protocol

Phase 1: Grignard Reagent Preparation

  • Initiation: In an oven-dried, argon-purged flask, suspend magnesium turnings (1.2 eq) in anhydrous THF. Add a single crystal of iodine.

    • Causality: Iodine reacts with the magnesium oxide passivation layer, exposing highly active zero-valent metal to ensure a smooth oxidative addition.

  • Formation: Add 1-bromo-3,4-dichlorobenzene (1.1 eq) dropwise. Maintain the internal temperature at 40–45°C. Stir for 2 hours until the magnesium is consumed.

Phase 2: Nucleophilic Addition 3. Addition: Cool the Grignard reagent to 0°C. Dropwise, add a solution of 1-ethoxycarbonyl-4-piperidone (1.0 eq) in anhydrous THF.

  • Causality: The low temperature suppresses the basicity of the Grignard reagent, preventing the enolization of the piperidone, which would otherwise stall the reaction and reduce yields.

  • Quenching: Quench the reaction carefully with saturated aqueous NH₄Cl.

    • Causality: NH₄Cl provides mild protonation. Using strong mineral acids here could trigger the dehydration of the newly formed tertiary alcohol into a tetrahydropyridine derivative.

  • Isolation: Extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the protected adduct (1-ethoxycarbonyl-4-(3,4-dichlorophenyl)-4-piperidinol).

Phase 3: Deprotection via Alkaline Hydrolysis 6. Cleavage: Dissolve the protected adduct in a 10% aqueous KOH / ethanol mixture. Reflux for 12–16 hours.

  • Causality: Alkaline hydrolysis selectively cleaves the carbamate to release CO₂ and ethanol, leaving the base-stable aryl chlorides completely intact.

  • Purification: Extract the free base with dichloromethane, or precipitate the hydrochloride salt by bubbling anhydrous HCl gas through an ethereal solution of the product.

SynthesisWorkflow A 1-Bromo-3,4- dichlorobenzene B Mg / THF (Grignard Formation) A->B C 3,4-Dichlorophenyl magnesium bromide B->C E Nucleophilic Addition (0°C, THF) C->E D 1-Ethoxycarbonyl- 4-piperidone D->E F Protected Adduct E->F G Alkaline Hydrolysis (KOH / Reflux) F->G H 4-(3,4-Dichlorophenyl) -4-piperidinol G->H

Caption: Synthetic workflow for 4-(3,4-Dichlorophenyl)-4-piperidinol via Grignard addition.

Divergent Applications in Medicinal Chemistry

The secondary amine of the piperidine ring acts as a versatile synthetic handle, allowing researchers to branch out into multiple therapeutic areas.

Anti-Tubercular Agent Development

Tuberculosis (TB) drug discovery frequently struggles with the highly lipophilic, impermeable nature of the Mycobacterium tuberculosis cell envelope. In a pivotal study, Sun et al. demonstrated that derivatizing the nitrogen of 4-(3,4-dichlorophenyl)-4-piperidinol with various alkyl and aryl-alkyl chains yielded novel,[6]. The tertiary hydroxyl group acts as a critical hydrogen-bond donor for target engagement, while the 3,4-dichlorophenyl group ensures sufficient lipophilicity to breach the mycobacterial defense mechanisms.

CNS Therapeutics and Butyrophenones

Historically, the synthesis of neuroleptic agents has relied heavily on piperidinol cores. outlines the use of 4-(3,4-dichlorophenyl)-4-piperidinol in the synthesis of complex 2,2-diaryl-4-(4'-aryl-4'-hydroxy-piperidino)-butyramides[1]. By subjecting the intermediate to N-alkylation with functionalized butyrophenone halides, chemists can generate libraries of compounds that modulate dopamine and serotonin receptors. The di-chloro substitution pattern alters the electron density of the aromatic ring, often resulting in prolonged receptor residence times compared to unsubstituted analogs.

Derivatization Core 4-(3,4-Dichlorophenyl)-4-piperidinol (Key Intermediate) N_Alkylation N-Alkylation (Alkyl Halides / Base) Core->N_Alkylation Pathway A Schiff_Base Schiff Base / Amidation (Linker Chemistries) Core->Schiff_Base Pathway B Butyrophenones Butyrophenone Analogs (CNS / Antipsychotic target) N_Alkylation->Butyrophenones AntiTB Piperidinol Analogs (Anti-Tuberculosis Agents) Schiff_Base->AntiTB

Caption: Divergent derivatization pathways for CNS and anti-tubercular drug discovery.

Conclusion

4-(3,4-Dichlorophenyl)-4-piperidinol is far more than a simple building block; it is a structurally optimized scaffold that addresses specific pharmacokinetic and pharmacodynamic challenges in drug discovery. By understanding the mechanistic nuances of its synthesis—specifically the necessity of base-labile protecting groups to preserve the aryl chlorides—researchers can reliably scale this intermediate to fuel both CNS and infectious disease pipelines.

References

  • Sun D, Scherman MS, Jones V, et al. "Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity." Bioorganic & Medicinal Chemistry, 2009. URL:[Link]

  • Janssen PAJ. "2,2-diaryl-4-(4'-aryl-4'-hydroxy-piper-idino)-butyramides." US Patent 3714159A, 1973.
  • PrepChem. "Synthesis of 4-Hydroxy-4-(3,4-dichlorophenyl)piperidine." PrepChem.com. URL:[Link]

Sources

The Discovery and Synthesis of Piperidinol Analogs: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Saturated nitrogen-containing heterocycles are indispensable in modern drug discovery. Statistical analyses of FDA-approved small-molecule therapeutics reveal that the piperidine ring is the most common nitrogen heterocycle utilized in pharmaceutical design[1]. However, the strategic introduction of a hydroxyl group to form the piperidinol scaffold (e.g., 3-piperidinol or 4-piperidinol) dramatically upgrades the molecule's pharmacological profile. This modification introduces a critical hydrogen-bonding moiety, improves aqueous solubility, and provides a stereocenter that can be exploited for highly specific target-ligand interactions[2].

This whitepaper provides an authoritative guide on the rational design, biological application, and asymmetric synthesis of piperidinol analogs, tailored for medicinal chemists and drug development professionals.

Pharmacological Significance & Target Engagement

The conformational flexibility of the piperidinol ring allows it to act as a privileged scaffold, adapting to various biological macromolecules[2]. The position of the hydroxyl group dictates the compound's primary therapeutic utility:

  • 3-Piperidinols (Neuropharmacology): The (2S,3S)-3-piperidinol core is the foundational synthon for potent Substance P (Neurokinin-1) receptor antagonists, such as (+)-CP-99,994 and (+)-L-733,060[3]. These compounds are critical in the management of emesis, pain, and inflammation.

  • 4-Piperidinols (Neurodegeneration & Analgesia): 4-piperidinol derivatives, particularly 4'4-bromophenyl 4'-piperidinol analogs, have recently been evaluated as multifactorial agents for Alzheimer's disease. They exhibit dual inhibition of Acetylcholinesterase (AChE) and Monoamine oxidase-B (MAO-B), alongside amyloid-beta (Aβ) disassembly capabilities[4]. Furthermore, trifluoromethyl-substituted 4-piperidinols are heavily utilized as intermediates in the synthesis of central nervous system (CNS) active agents[5].

Pathway Visualization: NK1 Receptor Antagonism

To understand the causality behind the efficacy of 3-piperidinol derivatives, we must examine the G-protein coupled receptor (GPCR) cascade they interrupt.

NK1_Pathway SP Substance P NK1R NK1 Receptor (GPCR) SP->NK1R Activates Antag 3-Piperidinol Antagonist (e.g., CP-99,994) Antag->NK1R Competitively Inhibits Gq Gq Protein Alpha Subunit NK1R->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG Generation PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Pain Nociception & Inflammation Ca->Pain

Fig 1. NK1 receptor signaling pathway and its inhibition by piperidinol antagonists.

Strategic Approaches to Piperidinol Synthesis

The synthesis of piperidinols is fraught with chemoselective and stereochemical challenges. A primary failure point in piperidinol synthesis is the propensity of the molecule to undergo dehydration in acidic environments, forming 1,4,5,6-tetrahydropyridines[6]. Therefore, maintaining strict control over pH and utilizing robust protecting group strategies (e.g., N-Boc, N-PMB) is non-negotiable.

Chiral Pool Synthesis (De Novo Construction)

For 3-piperidinols requiring absolute stereochemical control at multiple centers, the chiral pool approach is superior. Utilizing (S)-glutamic acid allows chemists to fix the C-3 hydroxyl stereocenter early in the synthesis, bypassing the need for inefficient late-stage chiral resolution[3].

Epoxide Ring-Opening (Solid-Phase Synthesis)

For the rapid generation of compound libraries, solid-phase synthesis utilizing a 3,4-epoxypiperidine Wang resin is highly effective. The epoxide ring is opened regioselectively using primary or secondary amines promoted by lithium perchlorate (


) in acetonitrile, yielding diverse 

-aminosubstituted piperidinols[7].
Quantitative Data: Synthetic Methodologies Comparison

The following table summarizes the performance metrics of the primary synthetic routes used in modern drug discovery.

Synthetic RouteStarting MaterialKey Reagent / CatalystTarget ScaffoldYield (%)Enantiomeric Excess (ee %)Reaction Time (h)
Chiral Pool (S)-Glutamic Acid

(2S,3S)-3-Piperidinol65 - 70> 9912 - 16
Solid-Phase Epoxide Opening 3,4-Epoxypiperidine

/ Amines

-Amino-4-piperidinols
75 - 85> 988 - 10
Asymmetric Hydrogenation 3-PiperidinoneRu-BINAP /

Chiral 3-Piperidinol88 - 9294 - 9624

Experimental Protocol: Asymmetric Synthesis of a (3S)-Piperidinol Synthon

The following self-validating protocol details the synthesis of the critical (2S,3S)-3-piperidinol intermediate from (S)-glutamic acid, a method pioneered in the total synthesis of (+)-CP-99,994[3][8].

Workflow Visualization

Synthesis_Workflow Step1 L-Glutamic Acid Step2 Diazotization (NaNO2, H2SO4) Step1->Step2 Step3 Lactone Acid Step2->Step3 Step4 Amidation (PMB-NH2) Step3->Step4 Step5 3-Hydroxyglutarimide Step4->Step5 Step6 Reduction (BH3·SMe2) Step5->Step6 Step7 Chiral 3-Piperidinol Step6->Step7

Fig 2. Step-by-step workflow for the asymmetric synthesis of 3-piperidinol synthons.

Step-by-Step Methodology

Step 1: Diazotization and Lactonization

  • Procedure: Dissolve (S)-glutamic acid (1.0 eq) in an aqueous solution of

    
     (0.5 M). Cool the reaction vessel to 0 °C. Add an aqueous solution of 
    
    
    
    (1.2 eq) dropwise over 1 hour.
  • Causality & Mechanism: The low temperature is critical to prevent the thermal decomposition of the unstable diazonium intermediate. The primary amine is converted to a diazonium salt, which is subsequently displaced by the adjacent carboxylate via neighboring group participation. This ensures the strict retention of the stereocenter, yielding a

    
    -lactone-carboxylic acid[3].
    

Step 2: Acid Chloride Formation and Amidation

  • Procedure: Treat the isolated lactone with thionyl chloride (

    
    ) at 60 °C for 2 hours. Remove excess 
    
    
    
    under reduced pressure. Dissolve the crude acid chloride in anhydrous
    
    
    and add p-methoxybenzylamine (PMB-
    
    
    , 1.1 eq) and triethylamine (1.5 eq) at 0 °C.
  • Causality & Mechanism: PMB is selected as the nitrogen protecting group because it withstands the harsh reductive conditions in Step 4, yet can be orthogonally cleaved later using oxidative reagents (e.g., DDQ) without disturbing the piperidinol core[9].

Step 3: Imide Cyclization

  • Procedure: Reflux the resulting lactone-amide in toluene with a catalytic amount of p-toluenesulfonic acid (p-TSA) utilizing a Dean-Stark trap to remove water, driving the equilibrium toward the formation of the N-PMB-3-hydroxyglutarimide.

Step 4: Regioselective Reduction (The Critical Step)

  • Procedure: Dissolve the glutarimide in anhydrous THF at 0 °C. Slowly add Borane Dimethyl Sulfide complex (

    
    , 65% solution, 2.5 eq). Allow the reaction to warm to room temperature and stir for 14 hours.
    
  • Self-Validating IPQC (In-Process Quality Control): Withdraw a 50 µL aliquot, quench with saturated

    
    , extract with EtOAc, and analyze via TLC (Hexanes:EtOAc 1:1). The disappearance of the UV-active glutarimide spot and the emergence of a more polar spot indicates successful reduction.
    
  • Causality & Mechanism:

    
     is specifically chosen over stronger reducing agents like 
    
    
    
    . The borane coordinates with the free C-3 hydroxyl group, directing the delivery of the hydride to the C-2 carbonyl from the same face. This intramolecular hydride transfer establishes the highly specific 2,3-cis-stereochemistry required for the final (+)-CP-99,994 analog[3][8].

References

  • Huang, P.-Q., et al. "Asymmetric Synthesis of (+)-L-733, 060 and (+)-CP-99, 994 Based on a New Chiral 3-Piperidinol Synthon", Organic Letters, 2003. URL: [Link]

  • "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications", International Journal of Molecular Sciences, 2023. URL: [Link]

  • Coats, S. J., et al. "Efficient Solid-Phase Synthesis of

    
    -Aminosubstituted Piperidinols", Journal of Combinatorial Chemistry, 2006. URL: [Link]
    
  • Rizvi, S. A., et al. "4'4 Bromophenyl 4'Piperidinol Derivatives as a Multifactorial Anti-Alzheimer Agent", Medical Sciences Forum, 2022. URL: [Link]

  • "Expedient syntheses of N-heterocycles via intermolecular amphoteric diamination of allenes", Nature Communications, 2018. URL: [Link]

Sources

The 4-(3,4-Dichlorophenyl)-4-piperidinol Scaffold: A Mechanistic Whitepaper on Multi-Target CNS Pharmacology

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Neuropharmacologists, and Drug Development Professionals Content Focus: Pharmacophore mechanics, receptor binding causality, and self-validating experimental workflows.

Executive Summary: The Pharmacophore Paradigm

In central nervous system (CNS) drug discovery, 4-(3,4-Dichlorophenyl)-4-piperidinol (CAS 21928-32-5) is rarely deployed as a standalone therapeutic. Instead, it serves as a highly privileged structural motif—a versatile pharmacophore that dictates the mechanism of action for a vast array of neuroactive ligands. Structurally related to the haloperidol metabolite 4-(4-chlorophenyl)-4-piperidinol, the addition of the meta-chloro substitution in the 3,4-dichloro analog fundamentally alters its lipophilicity, metabolic stability, and receptor binding thermodynamics.

This whitepaper dissects the mechanistic role of this scaffold across three primary CNS targets: Dopamine D2/D3 receptors , Opioid receptors (μ and κ) , and NMDA receptors (GluN2B subunit) . By understanding the causality behind its molecular interactions, researchers can rationally design highly selective CNS therapeutics.

Structural & Physicochemical Profiling

The mechanism of action of any derivative containing the 4-(3,4-dichlorophenyl)-4-piperidinol core is driven by two distinct structural features:

  • The 3,4-Dichlorophenyl Ring: The dual halogenation significantly increases the topological polar surface area (tPSA) and lipophilicity (LogP) compared to mono-substituted analogs. Mechanistically, the para-chloro group engages in strong halogen bonding deep within hydrophobic receptor pockets, while the meta-chloro group provides steric bulk that prevents rapid CYP450-mediated para-hydroxylation, extending the biological half-life.

  • The Tertiary 4-Hydroxyl Group: Acting as a critical hydrogen-bond donor/acceptor, this hydroxyl group anchors the piperidine ring to highly conserved polar residues (such as Aspartate or Serine) within the transmembrane helices of G-protein coupled receptors (GPCRs).

Mechanistic Pathways & Target Modulations

When integrated into larger molecular architectures, the scaffold modulates distinct neurological pathways.

Dopaminergic Modulation (D2/D3 Receptors)

Derivatives utilizing this scaffold frequently act as competitive antagonists at D2-like receptors. The protonated piperidine nitrogen forms a critical salt bridge with Asp114 in the transmembrane domain 3 (TM3) of the D2 receptor, while the 3,4-dichlorophenyl group occupies the hydrophobic sub-pocket formed by TM5 and TM6. This binding stabilizes the receptor in an inactive conformation, preventing dopamine-induced structural rearrangements and downstream cAMP reduction[1].

Opioid Receptor Agonism (μ and κ subtypes)

The scaffold is the core anchoring unit in the synthesis of loperamide analogs (μ-opioid agonists) and U-50488 derivatives (κ-opioid agonists)[2][3]. In the μ-opioid receptor, the 4-aryl-4-piperidinol moiety inserts into the orthosteric binding site. The tertiary hydroxyl group forms a hydrogen bond network with His297, driving a conformational shift in TM6 that recruits β-arrestin and activates inhibitory G-proteins (Gi/o).

NMDA Receptor Allosteric Modulation (GluN2B ATD)

In ionotropic glutamate receptors, functionalized 4-arylpiperidinols act as non-competitive antagonists by binding to the ifenprodil binding site located on the Amino-Terminal Domain (ATD) of the GluN2B subunit[4]. Binding at the ATD interface restricts the clamshell closure of the receptor, allosterically preventing the opening of the calcium-permeable ion pore even in the presence of glutamate and glycine.

G Compound 4-(3,4-Dichlorophenyl) -4-piperidinol Scaffold D2 Dopamine D2/D3 Receptors Compound->D2 Antagonism Opioid Opioid Receptors (μ / κ) Compound->Opioid Agonism NMDA NMDA Receptors (GluN2B ATD) Compound->NMDA Non-competitive Inhibition cAMP_down ↓ cAMP Production ↓ PKA Activity D2->cAMP_down Opioid->cAMP_down Ca_down ↓ Ca2+ Influx Hyperpolarization NMDA->Ca_down Glutamate_block Allosteric Inhibition of Glutamate Signaling NMDA->Glutamate_block

Multi-target signaling pathway of the 4-(3,4-Dichlorophenyl)-4-piperidinol pharmacophore.

Quantitative Structure-Activity Relationship (SAR) Data

The following table synthesizes the pharmacological profile of the scaffold when functionalized for specific CNS targets.

Pharmacological TargetScaffold ApplicationBinding Affinity (Ki) / IC50Modulatory Effect
Dopamine D2/D3 Orthosteric Ligands (Ureas/Amides)Ki = 1.9 nM – 49.3 nMAntagonist
Opioid (μ) Loperamide AnalogsEC50 = ~15 nMAgonist
NMDA (GluN2B) Ifenprodil AnalogsIC50 = 0.057 µM – 12 µMNon-competitive Antagonist

Self-Validating Experimental Protocols

To accurately evaluate the mechanism of action of synthesized derivatives, the following field-proven methodologies must be employed. These protocols are designed with internal causality checks to ensure data integrity.

Protocol 1: GPCR Activation via [35S]GTPγS Binding Assay (Opioid/D2 Targets)

This assay measures the functional consequence of receptor binding by quantifying the exchange of GDP for radiolabeled [35S]GTPγS on the Gα subunit.

Causality & Logic: The addition of excess GDP (10 µM) is critical. It artificially suppresses basal, ligand-independent G-protein activation, thereby widening the assay window to detect specific agonist-induced[35S]GTPγS binding.

  • Membrane Preparation: Homogenize CHO cells expressing the target receptor in ice-cold assay buffer (50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, pH 7.4). Centrifuge at 40,000 x g for 20 minutes.

  • Incubation: Resuspend the membrane pellet (20 µg protein/well) in assay buffer supplemented with 10 µM GDP and 0.1 nM[35S]GTPγS.

  • Ligand Addition: Add the 4-piperidinol derivative at concentrations ranging from

    
     to 
    
    
    
    M.
  • Self-Validating Control: Include a non-specific binding (NSB) well containing 10 µM unlabeled GTPγS. True receptor activation is calculated by subtracting this NSB baseline from total binding.

  • Filtration & Detection: Terminate the reaction after 60 minutes at 30°C by rapid vacuum filtration through GF/B glass fiber filters. Wash three times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Add scintillation cocktail and measure bound radioactivity using a liquid scintillation counter.

Workflow Prep Cell Membrane Preparation Incubate Incubation with Ligand + [35S]GTPγS Prep->Incubate Filter Rapid Filtration (GF/B Filters) Incubate->Filter Measure Liquid Scintillation Counting Filter->Measure Analyze Dose-Response Curve (EC50) Measure->Analyze

Step-by-step workflow for the GPCR [35S]GTPγS functional activation assay.

Protocol 2: Two-Electrode Voltage-Clamp (TEVC) for NMDA GluN2B Inhibition

To confirm non-competitive allosteric inhibition at the GluN2B ATD, electrophysiological recordings in Xenopus laevis oocytes are required.

Causality & Logic: Oocytes must be voltage-clamped in a Mg2+-free, Ba2+-substituted Ringer's solution. Magnesium is omitted because it causes voltage-dependent pore block of NMDA receptors. Barium is substituted for calcium to prevent the activation of endogenous Ca2+-activated chloride channels in the oocyte, which would confound the inward current readings.

  • Expression: Microinject Xenopus oocytes with cRNA encoding human GluN1 and GluN2B subunits (1:1 ratio). Incubate for 2-4 days at 18°C.

  • Setup: Voltage-clamp the oocytes at -70 mV using a standard TEVC amplifier.

  • Baseline Establishment: Perfuse the oocyte with 100 µM Glutamate and 10 µM Glycine until a steady-state inward current is achieved.

  • Compound Application: Co-perfuse the test derivative (1 nM to 10 µM) with the agonists. Measure the percentage reduction in the steady-state current.

  • Self-Validating Control: Apply a reference pulse of Glutamate/Glycine alone after compound washout. The current must return to ≥90% of the initial baseline to prove that the observed inhibition was due to the ligand, not receptor desensitization or cell death.

References

  • Control of Assembly and Function of Glutamate Receptors by the Amino-Terminal Domain Source: NIH / Pharmacological Reviews
  • Urea and amide derivatives of aminoalkylpiperazines and use thereof (WO2014059265A1)
  • Pharmacological Profile of (2R-trans)-4-[1-[3,5-bis(Trifluoromethyl)benzoyl]-2-(phenylmethyl)... Source: Journal of Pharmacology and Experimental Therapeutics / USPTO
  • Inhibition of lysosomal phospholipase A2 predicts drug-induced phospholipidosis Source: PMC / NIH

Sources

Therapeutic Applications of Dichlorophenyl Piperidine Compounds: A Technical Guide to Pharmacophore Optimization and Functional Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The dichlorophenyl piperidine scaffold represents a highly privileged pharmacophore in modern drug discovery. By manipulating the substitution pattern—specifically the 2,3-dichloro versus 3,4-dichloro configurations—medicinal chemists can selectively target distinct neurological and systemic pathways. This technical guide explores the causality behind these structural choices, focusing on the development of functionally selective Dopamine D2 Receptor (D2R) agonists for schizophrenia, highly selective Serotonin Reuptake Inhibitors (SSRIs) for depression, and emerging applications in neuropathic pain management.

Structural Causality: The Role of the Dichlorophenyl Motif

The addition of chlorine atoms to the phenyl ring of a piperidine core fundamentally alters the molecule's electronic distribution, lipophilicity, and steric profile.

  • 2,3-Dichloro Substitution : This ortho-meta configuration forces a specific dihedral angle between the phenyl ring and the piperidine chair, optimizing the ligand's fit within the hydrophobic orthosteric binding pocket of the D2R[1]. This steric constraint is critical for inducing the precise receptor conformational changes required for biased agonism[2].

  • 3,4-Dichloro Substitution : The meta-para arrangement creates an elongated hydrophobic vector that perfectly complements the central binding site of monoamine transporters (like SERT), maximizing halogen bonding and pi-pi interactions while avoiding steric clashes that would otherwise reduce affinity[3].

Target-Specific Therapeutic Applications

Dopamine D2 Receptor (D2R) Functional Selectivity

Historically, typical antipsychotics like haloperidol utilized the piperidine core to achieve potent D2R antagonism. However, their fast association and slow dissociation kinetics, combined with indiscriminate blockade of both Gi/o and β-arrestin pathways, lead to severe extrapyramidal symptoms (EPS) and catalepsy[1].

Recent advancements have leveraged the 2,3-dichlorophenyl piperidine moiety to design functionally selective (biased) D2R partial agonists. By modifying the linker and secondary pharmacophore (e.g., attaching a 2-methylquinoline or benzothiazole group), researchers have successfully biased the receptor's signaling cascade toward β-arrestin-2 recruitment over canonical Gi/o signaling[4]. This β-arrestin bias is mechanistically responsible for maintaining antipsychotic efficacy while significantly lowering the incidence of catalepsy in animal models of schizophrenia[4].

D2R_Bias Ligand 2,3-Dichlorophenyl Piperidine Derivative D2R Dopamine D2 Receptor (Conformational Shift) Ligand->D2R Selective Binding Gio Gi/o Protein Signaling (cAMP Inhibition) D2R->Gio Canonical Arrestin β-Arrestin-2 Recruitment (Scaffolding/Internalization) D2R->Arrestin Biased Agonism Clinical Antipsychotic Efficacy with Reduced EPS Gio->Clinical Partial Efficacy Arrestin->Clinical Primary Driver

Fig 1. D2R functional selectivity driven by dichlorophenyl piperidine derivatives.

Selective Serotonin Reuptake Inhibitors (SSRIs)

Depression therapies require high selectivity for SERT over the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) to prevent cardiovascular and stimulant-like side effects. Utilizing a 3,4-dichlorophenyl piperidine core—often modeled after meperidine analogues—yields compounds with sub-nanomolar affinity for SERT (Ki < 1 nM) and exceptional selectivity ratios (DAT/SERT > 4500)[3]. The causality here lies in the 3,4-dichloro group's ability to lock the piperidine nitrogen in a protonated state that mimics the endogenous serotonin amine, while the halogens anchor the molecule in the transporter's vestibular site[3].

Emerging Indications: Neuropathic Pain and Anthelmintics

Beyond psychiatric indications, 3,4-dichlorophenyl piperidine derivatives have demonstrated potent T-type calcium channel (Cav3.2) blocking activity, directly translating to antinociceptive effects in spinal nerve ligation models of neuropathic pain[5]. Furthermore, high-throughput screening of small chemical libraries has identified specific 3,4-dichlorophenyl piperidine carboxamides capable of inducing 100% mortality in drug-resistant C. elegans populations within 24 hours, highlighting a novel anthelmintic mechanism[6].

Quantitative Pharmacological Profiles

To synthesize the structure-activity relationships (SAR) across these diverse indications, the following table summarizes the kinetic and signaling profiles of key dichlorophenyl piperidine classes.

Compound ClassTargetSubstitution PatternPrimary Signaling / Affinity ProfileClinical / Therapeutic Implication
Haloperidol Analogues D2R2,3-dichloroFast association / slow dissociation[1]Typical antipsychotic, high EPS risk
Biased D2R Agonists D2R2,3-dichloroβ-arrestin-2 biased partial agonism[4]Atypical antipsychotic, low catalepsy
Meperidine Analogues SERT3,4-dichloroHigh affinity SERT inhibition (Ki < 1nM)[3]Antidepressant, high DAT/NET selectivity
Ethylamine Derivatives Cav3.23,4-dichloroT-type Calcium Channel Blockade[5]Neuropathic pain management

Experimental Methodologies: Self-Validating Protocols

Step-by-Step Synthesis of Biased D2R Agonists

To ensure reproducibility and high yield of 2,3-dichlorophenyl piperidine derivatives, the following workflow employs a convergent synthetic strategy[4].

Step 1: Buchwald-Hartwig Amination

  • Procedure : React an aryl halide (e.g., 8-bromo-2-methylquinoline) with unprotected piperazine/piperidine in the presence of a palladium catalyst (Pd2(dba)3), a phosphine ligand (BINAP), and sodium tert-butoxide in toluene at 90°C.

  • Causality : The palladium catalyst facilitates the cross-coupling of the sterically hindered aryl bromide with the secondary amine. The reaction time must be strictly limited to 4 hours to minimize over-reacted byproducts[4].

  • Validation & QC : Monitor reaction completion via TLC. Purify via flash chromatography. Confirm the intermediate mass via LC-MS (ESI+) to ensure no di-arylation occurred.

Step 2: Nucleophilic Displacement

  • Procedure : Combine the purified intermediate with a 4-(2,3-dichlorophenyl)piperidine halide derivative in the presence of anhydrous K2CO3 in ethanol, refluxing for 6 hours[2].

  • Causality : The use of K2CO3 neutralizes the generated hydrohalic acid, driving the equilibrium of the displacement reaction forward without degrading the piperidine core.

  • Validation & QC : Final compounds must be purified via preparative HPLC to achieve >99% purity. This is a critical self-validating threshold; impurities can cause false positives in highly sensitive in vitro GPCR assays.

Synthesis_Workflow SM Aryl Bromide (e.g., 8-bromo-2-methylquinoline) Amination Buchwald-Hartwig Amination SM->Amination Intermediate Piperazine/Piperidine Intermediate Amination->Intermediate Alkylation Nucleophilic Displacement Intermediate->Alkylation + Dichlorophenyl Halide Product Dichlorophenyl Target Compound Alkylation->Product

Fig 2. Step-by-step synthetic workflow for generating functionally selective D2R ligands.

β-Arrestin-2 Recruitment Tango Assay

To accurately quantify functional selectivity, the Tango assay provides a robust, self-validating system for measuring non-canonical GPCR signaling[4].

  • Procedure :

    • Plate HTLA cells (stably expressing a tTA-dependent luciferase reporter and a β-arrestin-2-TEV fusion protein) in 384-well plates.

    • Transfect cells with a D2R construct tagged with a TEV protease cleavage site at its C-terminus.

    • After 24 hours, incubate the cells with varying concentrations (10^-11 to 10^-5 M) of the synthesized dichlorophenyl piperidine ligand for 18 hours.

    • Add Bright-Glo luciferase reagent and measure luminescence.

  • Causality : Upon ligand binding, β-arrestin-2-TEV is recruited to the D2R. The TEV protease cleaves the receptor's C-terminus, releasing a transcription factor that translocates to the nucleus to drive luciferase expression. This provides a highly amplified, direct readout of arrestin recruitment.

  • Validation (Internal Controls) : Every assay plate must include a vehicle control (establishing the 0% baseline) and a full agonist reference, such as quinpirole or endogenous dopamine (defined as Emax = 100%). A ligand is only classified as "biased" if its calculated EC50 and Emax significantly deviate from the reference agonist's profile in parallel Gi/o (cAMP) assays[4].

References

  • Discovery of G Protein-biased D2 Dopamine Receptor Partial Agonists - PMC - NIH. 4

  • Structure-Kinetic Profiling of Haloperidol Analogues at the Human Dopamine D2 Receptor. - SciSpace. 1

  • Synthesis and biological evaluation of 1-(isoxazol-5-ylmethylaminoethyl)-4-phenyl tetrahydropyridine and piperidine derivatives as potent T-type calcium channel blockers with antinociceptive effect in a neuropathic pain model - ResearchGate.5

  • Identification of anthelmintic activity in a small chemical library through random screening using the worm Caenorhabditis elegan - bioRxiv.org. 6

  • Synthesis and SAR study of Meperidine Analogues as Selective Serotonin Reuptake Inhibitors (SSRIs) - ScholarWorks@UNO. 3

  • Structure–Functional Selectivity Relationship Studies of β-Arrestin-Biased Dopamine D2 Receptor Agonists | Journal of Medicinal Chemistry - ACS Publications. 2

Sources

Methodological & Application

Analytical Characterization and Method Development for 4-(3,4-Dichlorophenyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: March 2026

The characterization of halogenated 4-aryl-4-piperidinols requires a nuanced approach due to their unique physicochemical properties. 4-(3,4-Dichlorophenyl)-4-piperidinol is a critical structural motif utilized in the synthesis of monoamine reuptake inhibitors, NMDA receptor antagonists, and emerging antitubercular agents [1, 2].

This application note provides a self-validating, orthogonal analytical framework for the structural confirmation and purity assessment of 4-(3,4-Dichlorophenyl)-4-piperidinol. By combining high-pH Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can overcome the inherent chromatographic challenges of basic secondary amines while unambiguously confirming regiochemistry.

The Causality of Analytical Design
Chromatographic Challenges of the Piperidine Ring

The piperidine nitrogen in 4-(3,4-Dichlorophenyl)-4-piperidinol is highly basic, with an estimated


 of ~9.5. When analyzed using standard reversed-phase HPLC at neutral or acidic pH, the protonated amine undergoes severe secondary ion-exchange interactions with residual ionized silanols (

) on the silica stationary phase. This manifests as severe peak tailing, shifting retention times, and poor resolution.

The Solution: We utilize a high-pH mobile phase (pH 10.0) combined with an Ethylene Bridged Hybrid (BEH) C18 column. At pH 10.0, the secondary amine is driven into its neutral free-base form. This suppresses silanol interactions and allows the molecule to partition into the stationary phase purely based on the lipophilicity of the 3,4-dichlorophenyl moiety, yielding sharp, symmetrical peaks [3].

Spectroscopic Considerations for Halogenated Aromatics

In mass spectrometry, the presence of two chlorine atoms provides a built-in diagnostic tool. The natural isotopic abundance of


 and 

generates a highly specific

isotopic cluster in a predictable 9:6:1 ratio. For NMR, the selection of DMSO-

over CDCl

is deliberate. The strong hydrogen-bonding capability of DMSO restricts the chemical exchange of the C4-hydroxyl (-OH) and the piperidine amine (-NH) protons, allowing them to be observed as distinct, quantifiable signals rather than broad, uninterpretable baseline humps.
Experimental Workflows and Methodologies
Workflow Visualization

The following diagram illustrates the orthogonal analytical strategy, ensuring that both purity (via LC-MS) and molecular connectivity (via NMR) are validated in parallel.

G N1 Sample Prep (MeOH Dissolution) N2 Chromatographic Separation (pH 10) N1->N2 N4 NMR Spectroscopy (DMSO-d6) N1->N4 N3 ESI+ MS/MS Detection N2->N3 N5 Data Integration & Structural Validation N3->N5 N4->N5

Fig 1: Orthogonal analytical workflow for the characterization of 4-(3,4-Dichlorophenyl)-4-piperidinol.

Protocol A: LC-MS/MS Purity and Isotopic Profiling

Step 1: Sample Preparation

  • Accurately weigh 1.0 mg of 4-(3,4-Dichlorophenyl)-4-piperidinol.

  • Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution. Vortex for 30 seconds until fully dissolved.

  • Dilute the stock to a working concentration of 10 µg/mL using the initial mobile phase conditions (90% Water / 10% Acetonitrile). Note: Matching the sample diluent to the initial gradient prevents solvent-induced peak distortion (the "solvent effect").

Step 2: Instrument Setup

  • Column: Waters XBridge BEH C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent high-pH tolerant column.

  • Column Temperature: 40 °C to reduce mobile phase viscosity and improve mass transfer.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade Water, adjusted to pH 10.0 with 0.1% Ammonium Hydroxide.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Step 3: Gradient Execution Execute the separation using the gradient outlined in Table 1.

Step 4: Mass Spectrometry (ESI+) Configure the mass spectrometer for Positive Electrospray Ionization (ESI+). The basic amine readily accepts a proton to form the


 pseudo-molecular ion. Set the scan range from m/z 100 to 500. Extract the chromatogram at m/z 246.0.
Protocol B: 1D and 2D NMR Structural Elucidation

Step 1: Sample Preparation

  • Weigh 15–20 mg of the analyte to ensure a high signal-to-noise ratio for

    
     acquisition.
    
  • Dissolve completely in 0.6 mL of anhydrous DMSO-

    
     (99.9% D).
    
  • Transfer the solution to a clean, dry 5 mm NMR tube.

Step 2:


 NMR Acquisition 
  • Tune the probe to the

    
     frequency (400 MHz or higher).
    
  • Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the aromatic protons.

  • Acquire 16 to 32 scans.

Step 3:


 NMR Acquisition 
  • Tune the probe to the

    
     frequency (100 MHz or higher).
    
  • Utilize proton decoupling (e.g., WALTZ-16 sequence) to simplify the carbon spectra.

  • Acquire a minimum of 1024 scans due to the lower gyromagnetic ratio and natural abundance of

    
    .
    

Step 4: Data Processing Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz for


 and 1.0 Hz for 

. Phase and baseline correct the spectra. Reference the chemical shifts to the residual DMSO pentet at 2.50 ppm (

) and the septet at 39.5 ppm (

).
Quantitative Data and Expected Results

The following tables summarize the critical parameters and expected analytical outputs required to validate the identity of the compound.

Table 1: HPLC Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Type
0.0090.010.0Initial
1.0090.010.0Isocratic (Hold)
5.005.095.0Linear
7.005.095.0Isocratic (Wash)
7.1090.010.0Linear
10.0090.010.0Re-equilibration

Table 2: Physicochemical and Mass Spectrometry Parameters

ParameterValue / DescriptionAnalytical Significance
Chemical Formula

Determines exact mass calculations.
Monoisotopic Mass 245.037 DaBaseline for high-resolution MS.
Expected

246.044 m/zPrimary target for ESI+ Selected Ion Monitoring.
Isotopic Pattern 246 (100%), 248 (65%), 250 (11%)Unambiguous confirmation of the dichloro moiety.
Estimated LogP ~2.5 - 3.0Dictates the requirement for a high organic gradient (up to 95% B).

Table 3: Diagnostic


 NMR Chemical Shifts (in DMSO-

)
Shift (ppm)MultiplicityIntegrationAssignment / Causality
~7.65Doublet (d)1HAromatic proton adjacent to Cl (C5 position).
~7.55Doublet (d)1HAromatic proton (C2 position).
~7.40Doublet of Doublets (dd)1HAromatic proton (C6 position), showing ortho and meta coupling.
~5.10Singlet (s)1HC4-Hydroxyl (-OH). Visible due to DMSO hydrogen bonding.
~2.80 - 3.00Multiplet (m)4HEquatorial/Axial protons of the piperidine ring adjacent to Nitrogen.
~1.80 - 1.50Multiplet (m)4HProtons of the piperidine ring adjacent to the C4 chiral center.
References
  • Title: Exploration of Piperidinols as Potential Antitubercular Agents Source: MDPI (Molecules) URL: [Link]

  • Title: Inhibitors of tyrosine kinases (US7169791B2)
  • Title: 4-(4-CHLOROPHENYL)-4-PIPERIDINOL Source: Inxight Drugs / NCATS URL: [Link]

Comprehensive ¹H NMR Analysis of 4-(3,4-Dichlorophenyl)-4-piperidinol: Structural Elucidation and Quality Control Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application: Structural Verification, Purity Assessment, and Regioisomer Differentiation

Introduction & Scientific Context

4-(3,4-Dichlorophenyl)-4-piperidinol is a critical intermediate in the synthesis of numerous neuroactive pharmaceuticals, including sigma receptor ligands and analogs of haloperidol. In drug development, confirming the exact regiochemistry of the dichloro substitution and assessing the purity of the piperidine ring is paramount.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the gold standard for this characterization. However, the structural dynamics of the piperidine ring and the overlapping signals of the aromatic moiety require a nuanced understanding of spin-spin coupling networks. This application note provides a comprehensive, self-validating protocol for the acquisition and interpretation of the ¹H NMR spectrum of this compound.

Mechanistic Insights: Spin System Dynamics

To accurately interpret the spectrum, one must understand the causality behind the observed chemical shifts and splitting patterns. The ¹H NMR spectrum of 4-(3,4-Dichlorophenyl)-4-piperidinol is defined by two distinct spin systems:

The Aromatic ABX Spin System

The 3,4-dichloro substitution on the phenyl ring breaks the symmetry of the aromatic system, creating a classic ABX (or AMX) coupling network.

  • H-2' (Isolated Proton): Located between the C-1' attachment point and the C-3' chlorine, H-2' lacks an adjacent ortho proton. Therefore, it only exhibits a small, long-range meta-coupling (⁴J ≈ 2.0 Hz) to H-6'.

  • H-5' and H-6' (Adjacent Protons): These protons are adjacent to each other, resulting in a strong ortho-coupling (³J ≈ 8.5 Hz). H-6' is uniquely split into a doublet of doublets (dd) due to simultaneous ortho-coupling with H-5' and meta-coupling with H-2' ( [1]).

The Aliphatic Piperidine Ring (Conformational Locking)

In an unsubstituted piperidine ring at room temperature, rapid chair-to-chair inversion averages the axial and equatorial protons into broad, indistinguishable signals. However, in 4-(3,4-Dichlorophenyl)-4-piperidinol, the bulky 3,4-dichlorophenyl group at C-4 strongly prefers the equatorial position to minimize severe 1,3-diaxial steric clashes.

This thermodynamic preference completely "locks" the piperidine ring into a single chair conformation ( [4]). Consequently, the axial and equatorial protons on C-2/C-6 and C-3/C-5 become chemically and magnetically non-equivalent. The axial protons (H-2ax, H-3ax) exhibit large diaxial couplings (³J ≈ 12–13 Hz) with adjacent axial protons, appearing as complex triplets of doublets (td) ( [2]).

Spin_Network cluster_aliphatic Piperidine Ring (Aliphatic) cluster_aromatic 3,4-Dichlorophenyl Ring (Aromatic) H2eq H-2/6 (eq) ~3.0 ppm H2ax H-2/6 (ax) ~2.8 ppm H2eq->H2ax 2J H3eq H-3/5 (eq) ~2.0 ppm H2eq->H3eq 3J H3ax H-3/5 (ax) ~1.6 ppm H2eq->H3ax 3J H2ax->H3eq 3J H2ax->H3ax 3J (Large) H3eq->H3ax 2J Ar5 H-5' ~7.4 ppm Ar6 H-6' ~7.3 ppm Ar5->Ar6 3J (Ortho) Ar2 H-2' ~7.6 ppm Ar6->Ar2 4J (Meta)

Logical relationship of spin-spin coupling networks (COSY correlations).

Quantitative Data Summaries

Table 1: Expected ¹H NMR Signal Assignments (Free Base in CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Mechanistic Assignment
H-2' (Ar) ~ 7.60d1H⁴J = 2.0Meta-coupling to H-6' only; deshielded by ortho-Cl.
H-5' (Ar) ~ 7.40d1H³J = 8.5Ortho-coupling to H-6'.
H-6' (Ar) ~ 7.30dd1H³J = 8.5, ⁴J = 2.0Ortho-coupling to H-5', meta-coupling to H-2'.
H-2/H-6 (eq) ~ 3.05m (dt)2H²J = 12.0, ³J = 2.5Equatorial protons adjacent to nitrogen.
H-2/H-6 (ax) ~ 2.80td2H²J = 12.0, ³J = 12.0, 2.5Axial protons; large diaxial coupling with H-3/5(ax).
H-3/H-5 (eq) ~ 2.05m (dq)2H²J = 13.0, ³J = 2.5Equatorial protons adjacent to C4.
H-3/H-5 (ax) ~ 1.70td2H²J = 13.0, ³J = 13.0, 2.5Axial protons; large diaxial coupling with H-2/6(ax).
NH / OH 1.50 - 2.50br s2H-Exchangeable protons; shift varies with concentration.

Table 2: Recommended Acquisition Parameters for Quantitative NMR (qNMR)

ParameterRecommended SettingRationale
Spectrometer Freq. ≥ 400 MHzResolves complex multiplet overlapping in the aliphatic region.
Solvent CDCl₃ (Free base) or DMSO-d₆ (HCl salt)Ensures complete dissolution and locks the magnetic field.
Relaxation Delay (D1) 5 - 10 secondsEnsures complete T₁ relaxation of all protons for accurate integration.
Pulse Angle 30° to 45°Provides optimal S/N ratio without saturating slow-relaxing spins.
Number of Scans 16 to 64Sufficient for high signal-to-noise ratio in 10-15 mg samples.

Standard Operating Procedure (SOP): Acquisition & Self-Validation

NMR_Workflow A 1. Sample Preparation 10-15 mg in 0.6 mL CDCl3 B 2. Internal Standard Add 0.03% v/v TMS A->B C 3. NMR Acquisition 400+ MHz, 298 K, D1=5s B->C D 4. Data Processing Zero-filling, Apodization C->D E 5. Spectral Analysis Integration & Multiplet Assignment D->E

Workflow for quantitative 1H NMR sample preparation and spectral acquisition.

Step 1: Sample Preparation & Solvent Selection

Weigh exactly 10–15 mg of 4-(3,4-Dichlorophenyl)-4-piperidinol.

  • Causality: This mass range provides an optimal concentration (~50 mM) in 0.6 mL of deuterated solvent, ensuring a high signal-to-noise (S/N) ratio within a short acquisition time without causing viscosity-induced peak broadening.

  • Solvent Selection: Use CDCl₃ for the free base. If analyzing the hydrochloride salt, use DMSO-d₆. The HCl salt is poorly soluble in CDCl₃. Furthermore, DMSO-d₆ strongly hydrogen-bonds with the protonated amine (NH₂⁺), slowing its chemical exchange rate and allowing it to be observed as a distinct, integrable broad signal downfield (~9.0 ppm), which is critical for salt-form verification ( [3]).

Step 2: Instrument Shimming and Tuning

Insert the NMR tube and lock the spectrometer to the deuterium frequency of the solvent. Perform automated or manual shimming on the Z and Z² gradients.

  • Causality: Proper shimming ensures a highly homogeneous magnetic field. Poor shimming will result in asymmetric line shapes (tailing), which obscures the fine J-coupling splitting of the piperidine ring's complex multiplets (e.g., the td of the axial protons).

Step 3: Parameter Optimization

Set the relaxation delay (D1) to 5–10 seconds and the pulse angle to 30°.

  • Causality: Protons in different chemical environments have different spin-lattice relaxation times (T₁). The exchangeable -OH proton and protons adjacent to the quaternary C-4 carbon relax slower. A D1 of >5T₁ ensures complete repopulation of the ground spin state before the next pulse, guaranteeing that the integration area is directly proportional to the number of protons.

Step 4: Data Processing and Self-Validation System

Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz before Fourier Transformation (FT). Phase and baseline correct the spectrum.

  • Self-Validation Check: To validate the integrity of the experiment, integrate the aromatic region (7.30–7.60 ppm) and calibrate the value to exactly 3.00 . Next, integrate the aliphatic piperidine region (1.50–3.20 ppm). A pure, completely relaxed sample must yield an aliphatic integration of exactly 8.00 ± 0.15 . Any deviation indicates incomplete T₁ relaxation, baseline distortion, or the presence of aliphatic impurities.

References

  • Chemistry LibreTexts. "NMR Spectroscopy." LibreTexts,[Link]

  • Emery Pharma. "A Step-By-Step Guide to 1D and 2D NMR Interpretation." Emery Pharma,[Link]

  • NIScPR. "Protonation effect on chemical shifts of some piperidones unusual influence by anions." Indian Journal of Chemistry,[Link]

Advanced Application Notes and Protocols: Parallel Synthesis of Diverse Libraries using 4-(3,4-Dichlorophenyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The demand for rapid exploration of chemical space in drug discovery requires robust, high-yielding methodologies. 4-(3,4-Dichlorophenyl)-4-piperidinol (CAS: 21928-32-5 for the hydrochloride salt) is a privileged medicinal chemistry scaffold. Its structural features—a lipophilic 3,4-dichlorophenyl moiety and a rigid piperidine ring—make it an ideal vector for targeting GPCRs, monoamine transporters, and kinases (e.g., Sphingosine Kinase inhibitors like Amgen-23)[1].

This application note details the autonomous, self-validating protocols for utilizing this scaffold in high-throughput parallel synthesis. By exploiting the differential reactivity of its functional groups, researchers can rapidly generate diverse libraries of amides, tertiary amines, and sulfonamides without the need for complex protecting-group strategies.

Scaffold Rationale & Reactivity Profile

Successful parallel synthesis relies on predictable chemoselectivity. 4-(3,4-Dichlorophenyl)-4-piperidinol presents two potential nucleophilic sites: a secondary amine and a tertiary alcohol.

  • The Secondary Amine: Highly nucleophilic and sterically accessible. It readily undergoes N-acylation, N-alkylation, and reductive amination. Note that the compound is typically supplied as a hydrochloride salt; therefore, in situ neutralization with a non-nucleophilic base (e.g., DIPEA) is a mandatory first step in all protocols.

  • The Tertiary Alcohol: Sterically hindered by the adjacent piperidine ring and the bulky 3,4-dichlorophenyl group. Under standard parallel synthesis conditions (room temperature, mild bases), this hydroxyl group remains inert. This causality allows for the direct, chemoselective derivatization of the nitrogen atom without the need for transient hydroxyl protection, significantly streamlining the library production workflow.

Parallel Synthesis Workflows

The following diagram illustrates the divergent library generation pathways accessible from the core scaffold.

Workflow Core 4-(3,4-Dichlorophenyl)- 4-piperidinol Amide Parallel Amide Coupling HATU, DIPEA Core->Amide RedAm Reductive Amination NaBH(OAc)3, AcOH Core->RedAm Sulfon Parallel Sulfonylation Pyridine, DMAP Core->Sulfon LibA Amide Library (High SAR Diversity) Amide->LibA LibB Alkyl Amine Library (Kinase Inhibitors) RedAm->LibB LibC Sulfonamide Library (Metabolic Probes) Sulfon->LibC

Figure 1: Divergent parallel synthesis workflows from the 4-(3,4-Dichlorophenyl)-4-piperidinol core scaffold.

Self-Validating Experimental Protocols

To ensure a self-validating system, these protocols integrate polymer-supported (PS) scavengers . In a 96-well format, traditional liquid-liquid extraction is a bottleneck. By using solid-phase scavengers, unreacted starting materials are covalently trapped and removed via simple filtration, ensuring that the final evaporated products are of sufficient purity (>85%) for direct primary biological screening.

Protocol A: High-Throughput Amide Coupling

Amide coupling is the most reliable reaction in parallel synthesis, boasting historical success rates of ~81%[2]. We utilize HATU due to its ability to stabilize the active ester intermediate via a 7-membered hydrogen-bonded transition state, accelerating the reaction and driving it to completion.

Materials:

  • 4-(3,4-Dichlorophenyl)-4-piperidinol HCl (0.1 M in DMA)

  • Diverse Carboxylic Acids (0.12 M in DMA)

  • HATU (0.12 M in DMA)

  • DIPEA (Neat)

  • PS-Isocyanate resin (loading ~1.5 mmol/g)

  • PS-Carbonate resin (loading ~3.0 mmol/g)

Step-by-Step Methodology:

  • Preparation: To a 96-well deep-well reaction block, dispense 500 µL of the carboxylic acid solution (60 µmol, 1.2 eq) into each well.

  • Activation: Add 500 µL of the HATU solution (60 µmol, 1.2 eq) followed by 26 µL of DIPEA (150 µmol, 3.0 eq). Agitate for 15 minutes at room temperature to pre-form the active HOAt ester.

  • Coupling: Dispense 500 µL of the 4-(3,4-Dichlorophenyl)-4-piperidinol HCl solution (50 µmol, 1.0 eq) into each well. Seal the block and shake at room temperature for 16 hours. Causality: The excess DIPEA is required to liberate the free base of the piperidinol from its HCl salt.

  • Scavenging (Self-Validation): Uncap the block and add 100 mg of PS-Isocyanate (to scavenge unreacted piperidinol) and 50 mg of PS-Carbonate (to scavenge unreacted carboxylic acid and HOAt). Shake for 4 hours at room temperature.

  • Filtration & Concentration: Transfer the heterogeneous mixtures to a 96-well filter plate. Filter the solutions into a collection plate and wash the resins with 500 µL of DCM. Evaporate the solvent using a centrifugal evaporator (e.g., Genevac) to yield the pure amides.

Protocol B: Parallel Reductive Amination

Reductive amination is historically more challenging in parallel formats (initial success rates ~21%, optimizable to >68%)[3]. The choice of reductant is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected because the electron-withdrawing acetate groups attenuate the hydride's nucleophilicity. This prevents the premature reduction of the aldehyde diversity elements, reserving the hydride specifically for the highly electrophilic iminium ion intermediate[4].

Mechanism Amine Piperidinol Amine Carbinolamine Carbinolamine Intermediate Amine->Carbinolamine Nucleophilic Addition Carbonyl Aldehyde Diversity Node Carbonyl->Carbinolamine Iminium Iminium Ion (Electrophilic) Carbinolamine->Iminium -H2O Acid Catalysis Product Tertiary Amine Product Iminium->Product NaBH(OAc)3 Reduction

Figure 2: Mechanistic pathway of reductive amination highlighting the chemoselective reduction of the iminium ion.

Materials:

  • 4-(3,4-Dichlorophenyl)-4-piperidinol HCl (0.1 M in THF/DCE 1:1)

  • Diverse Aldehydes (0.1 M in THF)

  • NaBH(OAc)₃ (Solid)

  • Glacial Acetic Acid

  • DIPEA

  • PS-TsNHNH₂ (Tosylhydrazine resin, loading ~2.5 mmol/g)

Step-by-Step Methodology:

  • Free-Basing: To 500 µL of the piperidinol solution (50 µmol, 1.0 eq), add 8.7 µL of DIPEA (50 µmol, 1.0 eq) to neutralize the HCl salt.

  • Iminium Formation: Add 600 µL of the aldehyde solution (60 µmol, 1.2 eq) and 5.7 µL of glacial acetic acid (100 µmol, 2.0 eq). Shake for 2 hours at room temperature. Causality: The acid catalyst is strictly required to drive the dehydration of the carbinolamine intermediate into the reactive iminium species.

  • Reduction: Add 21 mg of solid NaBH(OAc)₃ (100 µmol, 2.0 eq) to each well. Seal and agitate for 16 hours at room temperature.

  • Scavenging: Add 100 mg of PS-TsNHNH₂ resin to each well to covalently trap any unreacted aldehydes. Shake for 4 hours.

  • Workup: Filter through a 96-well filter plate, wash with DCM, and concentrate in vacuo.

Data Presentation

The following tables summarize the quantitative parameters and expected outcomes for the parallel synthesis workflows based on industry-standard benchmarking[2][3].

Table 1: Optimized Reaction Parameters for Piperidinol Derivatization

Reaction TypeReagents & CatalystStoichiometry (Scaffold:Electrophile)Optimal SolventTempScavenger Resin System
Amide Coupling HATU, DIPEA1.0 : 1.2DMA25°CPS-Isocyanate / PS-Carbonate
Reductive Amination NaBH(OAc)₃, AcOH1.0 : 1.2THF/DCE (1:1)25°CPS-TsNHNH₂
Sulfonylation Pyridine, DMAP (cat.)1.0 : 1.5DCM25°CPS-Trisamine

Table 2: Historical Success Rates and Yield Profiles

Reaction ClassHistorical Success RateAverage Crude PurityPrimary ByproductsMitigation Strategy
Amide Coupling 81%>85%Unreacted Acid, HOAtPS-Carbonate scavenging
Reductive Amination 68% (Post-optimization)>80%Unreacted Aldehyde, AlcoholAcid catalysis, PS-TsNHNH₂
Sulfonylation 75%>90%Sulfonic AcidsPS-Trisamine scavenging

References

  • ACS Publications (Journal of Organic Chemistry). The Chosen Few: Parallel Library Reaction Methodologies for Drug Discovery. Retrieved from: [Link]

  • PNAS. Interrogating dense ligand chemical space with a forward-synthetic library. Retrieved from: [Link]

  • NIH (Molecules). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from: [Link]

Sources

Mechanistic Grounding: The Dual Modalities of Piperidinols

Author: BenchChem Technical Support Team. Date: March 2026

Application of Piperidinols in Anti-Tuberculosis Research: Dual-Targeting Mechanisms and Experimental Protocols

As a Senior Application Scientist in mycobacterial drug discovery, I have observed that the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis necessitates the identification of novel chemical scaffolds. Piperidinols have recently emerged as a highly versatile class of anti-tubercular agents. Unlike traditional antibiotics that target a single pathway, specific piperidinol derivatives exhibit distinct, potent mechanisms of action depending on their structural substitutions: they can act as direct inhibitors of the essential mycolic acid transporter MmpL3[1], or as prodrug-like covalent inhibitors of arylamine N-acetyltransferase (NAT), an enzyme critical for intracellular survival[2].

This guide provides an in-depth mechanistic analysis and self-validating experimental protocols for interrogating both targets.

To design robust assays, we must first understand the causality of the piperidinol mechanism. The scaffold demonstrates two primary modalities in M. tuberculosis:

Modality A: MmpL3 Flippase Inhibition The piperidinol-containing molecule PIPD1 (GSK1985270A) is a potent bactericidal agent. MmpL3 is an inner membrane transporter responsible for flipping trehalose monomycolate (TMM) across the lipid bilayer—a prerequisite for cell wall biosynthesis[1]. Crucially, unlike other MmpL3 inhibitors (like SQ109) that can act as protonophores, PIPD1 directly binds to the MmpL3 cavity and inhibits its flippase activity without altering the proton motive force (PMF)[1].

Modality B: Covalent Inactivation of NAT Other piperidinol derivatives (e.g., 3-benzoyl-4-phenyl-1-methylpiperidinol) target arylamine N-acetyltransferase (NAT). NAT is essential for the catabolism of host cholesterol, which M. tuberculosis relies on for survival inside macrophages during latent infection[3]. These piperidinols act via a prodrug-like mechanism: they undergo a β-elimination reaction to form a highly reactive phenyl vinyl ketone (PVK) intermediate. This PVK selectively forms a covalent adduct with the catalytic cysteine residue in the NAT active site, irreversibly inactivating the enzyme[2].

G P Piperidinols (e.g., PIPD1, Compound 1) MmpL3 MmpL3 Inhibition (Inner Membrane) P->MmpL3 Target 1 NAT NAT Covalent Inhibition (Cytosol) P->NAT Target 2 TMM Blocks TMM Translocation MmpL3->TMM Chol Disrupts Cholesterol Catabolism NAT->Chol CW Cell Wall Biosynthesis Arrest TMM->CW Mac Macrophage Survival Arrest Chol->Mac Bact Bactericidal Activity (Active TB) CW->Bact Latent Clearance of Latent TB Mac->Latent

Fig 1. Dual mechanistic pathways of piperidinols targeting MmpL3 and NAT in M. tuberculosis.

Quantitative Efficacy Profiling

Before initiating mechanistic assays, it is critical to benchmark your compounds against established quantitative parameters. The table below summarizes the in vitro efficacy of key piperidinol classes.

Compound Class / NamePrimary TargetMechanism of ActionMIC (M. tuberculosis)
PIPD1 (GSK1985270A)MmpL3Direct inhibition of TMM flippase activity (PMF-independent)0.125 - 0.25 µg/mL[4]
Compound 1 (3-benzoyl-4-phenyl-1-methylpiperidinol)Arylamine N-acetyltransferase (NAT)Covalent modification of active site cysteine via PVK intermediate2.3 - 16.9 µM[5]

Application Note 1: Interrogating MmpL3 Flippase Activity

Causality & Assay Design: Measuring lipid translocation in intact mycobacteria is confounded by the outer mycomembrane, which rapidly processes TMM into trehalose dimycolate (TDM). To isolate the inner membrane translocation event, we utilize a spheroplast-based assay. By enzymatically removing the peptidoglycan and outer membrane of M. smegmatis (engineered to express Mtb MmpL3), we create a system where radiolabeled TMM transport can be directly quantified without downstream metabolic interference[1].

G S1 1. Spheroplast Preparation S2 2. 14C-TMM Loading S1->S2 S3 3. Piperidinol Treatment S2->S3 S4 4. Lipid Extraction & TLC S3->S4 S5 5. Autoradiography & Quantification S4->S5

Fig 2. Step-by-step workflow for the MmpL3 flippase assay using M. smegmatis spheroplasts.

Step-by-Step Protocol:

  • Spheroplast Generation: Cultivate M. smegmatis ΔmmpL3 harboring a plasmid expressing Mtb MmpL3. Treat log-phase cells with glycine (1.2%) and lysozyme (50 µg/mL) in an osmotic stabilizing buffer (1M sucrose) for 24 hours to generate spheroplasts.

  • Self-Validating Control Setup: Aliquot spheroplasts into three groups: (A) Vehicle control (DMSO), (B) Positive control (known PMF disruptor like CCCP to rule out indirect inhibition), and (C) Test compound (PIPD1 at 5× MIC).

  • Radiolabeling: Pulse the spheroplasts with [14C]-trehalose for 30 minutes. This precursor is intracellularly converted to [14C]-TMM.

  • Flippase Reaction & Quenching: Add the piperidinol compound. Incubate for 1 hour at 37°C. Quench the reaction by adding an equal volume of cold chloroform/methanol (2:1, v/v).

  • Lipid Extraction & TLC: Extract the organic phase containing the lipids. Resolve the extracts on silica gel 60 Thin Layer Chromatography (TLC) plates using a chloroform/methanol/water (20:4:0.5) solvent system.

  • Quantification: Expose the TLC plate to a phosphor screen and quantify the[14C]-TMM bands. Data Interpretation: A successful MmpL3 inhibitor will show intracellular accumulation of[14C]-TMM and an absence of surface-exposed [14C]-TMM compared to the vehicle control.

Application Note 2: Mapping Covalent NAT Inhibition

Causality & Assay Design: Because piperidinols targeting NAT operate via a prodrug mechanism, standard steady-state kinetic assays are insufficient. Time-dependent inhibition assays suggest irreversible binding, but to definitively prove covalent modification and rule out tight non-covalent binding, we must map the adduct using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[3]. This protocol validates the exact mass shift caused by the PVK intermediate on the catalytic cysteine.

G N1 1. Recombinant TBNAT Expression N2 2. Piperidinol Incubation N1->N2 N3 3. PVK Intermediate Formation N2->N3 N4 4. Tryptic Digestion N3->N4 N5 5. LC-MS/MS Analysis N4->N5

Fig 3. LC-MS/MS workflow for mapping covalent adduct formation on the NAT active site cysteine.

Step-by-Step Protocol:

  • Protein Preparation: Express and purify recombinant M. tuberculosis NAT (TBNAT) to >95% purity. Dialyze into a reducing-agent-free buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl) to prevent DTT or BME from scavenging the reactive PVK intermediate.

  • Time-Dependent Incubation: Incubate 10 µM of TBNAT with 50 µM of the piperidinol derivative (e.g., Compound 1) at 25°C.

  • Self-Validating Controls: Run a parallel incubation of TBNAT with DMSO (negative control) and TBNAT pre-incubated with iodoacetamide (a known cysteine blocker) prior to piperidinol addition. If the piperidinol targets the active site cysteine, the iodoacetamide-treated sample will show no piperidinol adduct.

  • Proteolytic Digestion: After 2 hours, denature the protein with 8M urea. Reduce disulfide bonds with TCEP (which does not react with PVK) and alkylate non-modified cysteines. Digest overnight with MS-grade Trypsin at a 1:50 enzyme-to-protein ratio.

  • LC-MS/MS Analysis: Desalt the peptides using C18 ZipTips and analyze via a high-resolution mass spectrometer (e.g., Q-Exactive).

  • Data Interpretation: Search the MS spectra for a mass shift corresponding to the PVK adduct. For 3-benzoyl-4-phenyl-1-methylpiperidinol, look for an addition of a 3-phenyl-3-oxopropyl moiety (+132.07 Da) localized specifically to the active site cysteine peptide fragment[5].

References

  • A piperidinol-containing molecule is active against Mycobacterium tuberculosis by inhibiting the mycolic acid flippase activity of MmpL3 Source: Journal of Biological Chemistry / PubMed Central (NIH) URL:[Link]

  • Exploration of Piperidinols as Potential Antitubercular Agents Source: Molecules / MDPI URL:[Link]

  • Piperidinols That Show Anti-Tubercular Activity as Inhibitors of Arylamine N-Acetyltransferase: An Essential Enzyme for Mycobacterial Survival Inside Macrophages Source: PLoS One URL:[Link]

Sources

Application Note: Thermodynamic Purification of 4-(3,4-Dichlorophenyl)-4-piperidinol by Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The synthesis of 4-arylpiperidin-4-ols typically proceeds via the nucleophilic addition of an aryl Grignard reagent to a protected piperidone, followed by acidic deprotection[1],[2]. While this route is highly robust, the crude product—in this case, 4-(3,4-Dichlorophenyl)-4-piperidinol—is frequently contaminated with unreacted starting materials, des-chloro impurities, and biphenyl byproducts generated during the Grignard formation.

As a Senior Application Scientist, I approach the purification of this specific halogenated piperidinol not merely as a mechanical washing step, but as a thermodynamic system that must be carefully engineered. The target molecule presents a unique amphiphilic dichotomy: it possesses a highly lipophilic 3,4-dichlorophenyl moiety alongside two strong hydrogen-bonding centers (the tertiary hydroxyl group and the secondary piperidine amine).

If a purely non-polar solvent is utilized, the compound precipitates kinetically as an amorphous solid, trapping impurities within the disordered matrix. Conversely, utilizing highly polar solvents leads to excessive solubility and poor mass recovery. To resolve this, we employ a binary solvent system of Toluene and Isopropanol (IPA) . Toluene provides excellent solvation for the lipophilic aromatic core and is an industry standard for halogenated piperidinols[3],[4],[5]. The addition of IPA acts as a competitive hydrogen-bond disruptor[6],[7]. By temporarily breaking the intermolecular amine-hydroxyl networks, IPA ensures that the crystal lattice forms via slow, controlled nucleation (thermodynamic control) rather than rapid aggregation (kinetic control).

Quantitative Process Parameters

The following table summarizes the optimized parameters for this recrystallization workflow. These metrics are designed to balance high final purity with maximum mass recovery.

ParameterOptimized ValueCausality / Rationale
Crude Purity 85.0% – 90.0%Typical baseline post-deprotection and extraction.
Solvent System Toluene : IPA (4:1 v/v)Balances lipophilic solvation (Toluene) and H-bond disruption (IPA).
Solvent Volume 6.5 mL per gram of crudeEnsures complete dissolution at 85°C without over-solvating at 4°C.
Dissolution Temp 80°C – 85°CProvides the thermal energy required to completely disrupt the crude lattice.
Cooling Rate 10°C / hourPromotes thermodynamic crystal growth, actively excluding structural impurities.
Final Recovery Yield 78% – 82%Optimized threshold for pharmaceutical-grade intermediate recovery.
Target Purity (HPLC) > 99.5% (a/a)Required standard for downstream active pharmaceutical ingredient (API) synthesis.

Experimental Workflow Visualization

The following diagram illustrates the logical progression of the recrystallization process.

Recrystallization N1 Crude 4-(3,4-Dichlorophenyl) -4-piperidinol N2 Dissolution in Hot Toluene/IPA (80-85°C) N1->N2 Add 4:1 Solvent N3 Hot Filtration (Remove Insoluble Matter) N2->N3 Maintain Heat N4 Controlled Cooling (10°C/hr to 4°C) N3->N4 Clear Filtrate N5 Vacuum Filtration & Cold Solvent Wash N4->N5 Crystal Slurry N6 Vacuum Drying (45°C, 24h) N5->N6 Wet Cake N7 Pure Crystalline Product (>99.5% HPLC Purity) N6->N7 Constant Mass

Workflow for the thermodynamic recrystallization of 4-(3,4-Dichlorophenyl)-4-piperidinol.

Step-by-Step Self-Validating Protocol

Every step in this protocol is designed as a self-validating system . If a step fails its internal visual or physical check, the process must be paused and corrected before proceeding.

Step 1: Solvent Preparation

Prepare a solvent mixture of Toluene and Isopropanol in a 4:1 volumetric ratio. Ensure both solvents are anhydrous (KF < 0.1%) to prevent the formation of unpredictable hydrate polymorphs.

Step 2: High-Temperature Dissolution
  • Transfer the crude 4-(3,4-Dichlorophenyl)-4-piperidinol to a jacketed crystallizer equipped with an overhead stirrer.

  • Add 6.5 mL of the Toluene/IPA mixture per gram of crude solid.

  • Heat the suspension to 80–85°C under moderate stirring (150 rpm).

  • Self-Validation Check: The solution must become entirely transparent (excluding mechanical particulates). If undissolved product remains after 15 minutes at 85°C, add additional solvent mixture in 0.5 mL/g increments until clarity is achieved.

Step 3: Hot Filtration
  • Pre-heat a sintered glass funnel (porosity 3) and a receiving flask to 85°C to prevent premature crystallization.

  • Pass the hot solution through the funnel under mild vacuum to remove polymeric byproducts and inorganic salts.

  • Self-Validation Check: The filtrate in the receiving flask must be perfectly clear. Any turbidity indicates that the temperature dropped during filtration, causing premature kinetic precipitation. If cloudy, re-heat the filtrate until clear.

Step 4: Controlled Nucleation and Maturation
  • Transfer the clear filtrate back to the jacketed crystallizer.

  • Program the cooling ramp to decrease the temperature from 85°C to 20°C at a strict rate of 10°C per hour .

  • Causality: This slow ramp is the most critical step. It ensures the solution breaches the supersaturation limit gradually, allowing molecules to align perfectly into the crystal lattice, thereby excluding structurally similar impurities (like the mono-chloro analog) into the mother liquor.

  • Once the suspension reaches 20°C, further cool to 4°C and hold for 4 hours to maximize the recovery yield.

  • Self-Validation Check: A distinct "cloud point" (the onset of nucleation) should be observed between 55°C and 60°C. If crystals do not appear by 40°C, the system is over-solvated; distill off 10% of the solvent volume and restart the cooling ramp.

Step 5: Isolation and Washing
  • Filter the dense crystalline slurry through a Büchner funnel under vacuum.

  • Wash the filter cake with a minimal volume (1 mL/g) of ice-cold Toluene/IPA (4:1).

  • Causality: The cold wash physically displaces the impurity-laden mother liquor from the surface of the crystals without dissolving the purified product.

Step 6: Vacuum Drying
  • Transfer the wet cake to a vacuum oven.

  • Dry at 45°C under high vacuum (< 50 mbar) for 24 hours.

  • Self-Validation Check: Weigh the product at 18 hours and 24 hours. A constant mass confirms the complete removal of the Toluene/IPA solvate.

Step 7: Final Quality Control

Validate the final product using HPLC (UV detection at 220 nm) to confirm >99.5% purity. A sharp melting point range (typically within a 1.5°C window) will further confirm the absence of co-crystallized impurities[8],[6].

References

1.[3] 4-(4-Chlorophenyl)piperidin-4-ol 39512-49-7 wiki | Guidechem | 3 2.[4] 4-(4-Chlorophenyl)piperidin-4-ol CAS 39512-49-7 | Home Sunshine Pharma |4 3.[5] 4-(4-Chlorophenyl)piperidin-4-ol CAS 39512-49-7 | Home Sunshine Pharma | 5 4.[8] US3438991A - 1-aroylalkyl derivatives of arylhydroxypyrrolidines and arylhydroxy-piperidines | Google Patents | 8 5.[1] Grignard reaction for 4-(4-fluorophenyl)piperidin-4-ol synthesis | Benchchem |1 6.[6] Synthesis of 2,2,6,6-tetramethyl-4-piperidinol | PrepChem | 6 7.[2] Application Notes and Protocols for the Synthesis of 4-(4-fluorophenyl)piperidin-4-ol | Benchchem | 2 8.[7] Synthesis of Novel IP Agonists via N-Aminoethyl Cyclic Amines Prepared by Decarboxylative Ring-Opening Reactions | MDPI | 7

Sources

Application Note: Late-Stage N-Alkylation of 4-Arylpiperidin-4-ols in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

The 4-arylpiperidin-4-ol scaffold is a privileged pharmacophore embedded in numerous centrally acting therapeutics, including the antidiarrheal agent loperamide, the antipsychotic haloperidol, and emerging Kv1.3 channel blockers. During the late-stage functionalization of these molecules, the selective N-alkylation of the piperidine ring is a critical transformation.

As a Senior Application Scientist, it is imperative to approach this transformation not merely as a standard substitution, but as a delicate balance of chemoselectivity. The core challenge lies in differentiating the nucleophilicity of the secondary amine from the tertiary alcohol. This guide establishes field-proven, self-validating protocols for both direct


 alkylation and reductive amination, ensuring high yields while suppressing over-alkylation and O-alkylation byproducts.

Chemoselectivity & Reaction Design

The 4-arylpiperidin-4-ol system is bifunctional. However, the secondary amine is a "soft," highly reactive nucleophile, whereas the tertiary alcohol is sterically hindered and possesses lower intrinsic nucleophilicity.

Causality in Base Selection: To achieve exclusive N-alkylation without the need for transient hydroxyl protecting groups, the choice of base is paramount. Strong bases (e.g., NaH, KH) will deprotonate the tertiary alcohol, forming a highly reactive alkoxide that leads to undesired O-alkylation. Conversely, mild, non-nucleophilic bases like


-Diisopropylethylamine (DIPEA) or inorganic carbonates (

) serve only to neutralize the generated hydrohalic acid (HX) without ionizing the hydroxyl group.

Mechanism Substrate 4-Arylpiperidin-4-ol (Bifunctional Scaffold) N_Site Secondary Amine (N-H) - High Nucleophilicity - Low Steric Hindrance Substrate->N_Site O_Site Tertiary Alcohol (O-H) - Low Nucleophilicity - High Steric Hindrance Substrate->O_Site Base Mild Base (DIPEA / K2CO3) Neutralizes HX N_Site->Base Preferred Pathway StrongBase Strong Base (NaH / KH) Deprotonates O-H O_Site->StrongBase Undesired Pathway N_Alkylated N-Alkylated Product (Desired Target) Base->N_Alkylated SN2 Attack on R-X O_Alkylated O-Alkylated Product (Impurity) StrongBase->O_Alkylated SN2 Attack on R-X

Chemoselectivity mechanism of 4-arylpiperidin-4-ol alkylation based on base selection.

Experimental Workflows

Depending on the nature of the alkylating agent, two primary pathways are utilized. Direct alkylation is preferred for robust, unhindered halides. However, direct alkylation with highly reactive primary halides can sometimes lead to the release of dialkylated ammonium byproducts due to over-alkylation (quaternization)[1]. To circumvent this, reductive amination serves as a highly selective alternative, commonly employed in the synthesis of complex pharmaceutical compounds[2].

Workflow A 4-Arylpiperidin-4-ol B Method A: Direct Alkylation Alkyl Halide + DIPEA Solvent: ACN (Microwave) A->B Route A C Method B: Reductive Amination Aldehyde + NaBH(OAc)3 Solvent: DCE (Room Temp) A->C Route B D N-Alkyl-4-arylpiperidin-4-ol (Purified Product) B->D Major E Quaternary Ammonium (Over-alkylation Byproduct) B->E Excess R-X C->D Highly Selective

Comparative experimental workflows for N-alkylation versus reductive amination.

Validated Protocols

Protocol A: Microwave-Assisted Direct N-Alkylation

The use of microwave heating in acetonitrile (ACN) in the presence of DIPEA has been shown to significantly accelerate the alkylation of 4-phenylpiperidin-4-ol derivatives while minimizing thermal degradation[3]. ACN is chosen as a polar aprotic solvent because it stabilizes the polar transition state of the


 reaction, while DIPEA acts as a soluble, non-nucleophilic acid scavenger.

Step-by-Step Methodology:

  • Reaction Assembly: To a microwave-safe vial equipped with a magnetic stir bar, add 4-arylpiperidin-4-ol (1.0 equiv) and the corresponding alkyl bromide or tosylate (1.1 equiv).

  • Solvent & Base Addition: Suspend the reagents in anhydrous Acetonitrile (0.2 M concentration). Add DIPEA (2.0 equiv) dropwise. Causality: The slight excess of alkylating agent ensures full conversion, while the 2.0 equivalents of DIPEA ensure the reaction mixture remains strictly basic, preventing the protonation of the piperidine starting material which would halt the reaction.

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 90 °C for 60 minutes.

  • Self-Validating Monitoring: Analyze an aliquot via LC-MS. The reaction is deemed complete when the secondary amine mass is fully consumed. TLC (DCM:MeOH 9:1) should show a new UV-active spot that is Dragendorff-positive but Ninhydrin-negative (confirming the conversion from secondary to tertiary amine).

  • Workup & Isolation: Concentrate the mixture in vacuo. Partition the residue between Ethyl Acetate (EtOAc) and saturated aqueous

    
    .
    
    • Self-Validation: The basic aqueous wash (pH > 8) ensures the target tertiary amine is fully free-based and partitions into the organic layer, while the water-soluble DIPEA·HBr salts and unreacted polar impurities are rejected into the aqueous phase.

  • Purification: Dry the organic layer over anhydrous

    
    , filter, and purify via flash column chromatography (gradient of Hexanes/EtOAc to DCM/MeOH) to yield the pure product.
    
Protocol B: Highly Selective Reductive Amination

When the target alkyl chain is prone to elimination, or when quaternization is a persistent issue, reductive amination is the superior choice. Sodium triacetoxyborohydride (


) is utilized because it is a mild hydride source that selectively reduces the transient iminium ion without reducing the aldehyde starting material.

Step-by-Step Methodology:

  • Iminium Formation: In a dry round-bottom flask, dissolve 4-arylpiperidin-4-ol (1.0 equiv) and the target aldehyde (1.1 equiv) in anhydrous 1,2-Dichloroethane (DCE) (0.15 M). Stir at room temperature for 1 hour. Causality: Pre-stirring allows the equilibrium to favor iminium ion formation before the reducing agent is introduced.

  • Reduction: Add

    
     (1.5 equiv) portion-wise to the stirring solution. If the amine is particularly unreactive, adding a catalytic amount of glacial acetic acid (0.1 equiv) can accelerate iminium formation.
    
  • Reaction Execution: Stir the mixture at room temperature for 12–18 hours under a nitrogen atmosphere.

  • Self-Validating Quench: Quench the reaction carefully with saturated aqueous

    
     until gas evolution ceases. Causality: The bicarbonate neutralizes the acetic acid byproduct and decomposes any unreacted hydride, preventing post-workup reduction artifacts.
    
  • Extraction: Extract the aqueous layer three times with Dichloromethane (DCM). Wash the combined organic layers with brine, dry over

    
    , and concentrate.
    
  • Purification: Purify the crude residue via reverse-phase HPLC or standard silica gel chromatography.

Quantitative Data & Method Comparison

To assist in route scouting, the following table summarizes the quantitative parameters and risk profiles of both methodologies based on established literature standards.

ParameterMethod A: Direct

Alkylation
Method B: Reductive Amination
Typical Yield Range 65 - 85%80 - 95%
Reaction Time 1 - 3 hours (Microwave)12 - 18 hours (Room Temp)
Optimal Temperature 80 - 100 °C20 - 25 °C
Primary Risk Factor Quaternization (Over-alkylation)Aldehyde reduction (if stronger hydrides are used)
Optimal Reagent Stoichiometry R-X (1.1 eq), DIPEA (2.0 eq)R-CHO (1.1 eq),

(1.5 eq)
Solvent Profile Polar Aprotic (ACN, DMF)Halogenated (DCE, DCM)

References

  • Source: clockss.
  • Title: Structure-Activity Relationship Exploration of Kv1.
  • Source: google.

Sources

Application Note: High-Resolution HPLC and LC-MS/MS Methodologies for the Quantitative Analysis of 4-(3,4-Dichlorophenyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: March 2026

Prepared By: Senior Application Scientist Target Audience: Analytical Chemists, DMPK Researchers, and Pharmaceutical Development Scientists

Introduction & Scientific Context

4-(3,4-Dichlorophenyl)-4-piperidinol is a critical halogenated intermediate and potential metabolite associated with the synthesis of central nervous system (CNS) active pharmaceuticals, including various piperidine-based analgesics and antipsychotics. Due to its structural rigidity, polarity, and potential pharmacological activity, stringent analytical control of this compound is required during drug substance manufacturing and pharmacokinetic (PK) profiling.

This application note details two self-validating analytical workflows: a robust HPLC-UV method for high-concentration purity assays and a highly sensitive LC-MS/MS (MRM) protocol for trace-level quantification in complex biological matrices.

Physicochemical Properties & Chromatographic Strategy

Understanding the analyte's physicochemical profile is the foundation of our analytical strategy. The compound features a highly basic secondary amine within the piperidine ring and a lipophilic 3,4-dichlorophenyl moiety.

Table 1: Analyte Profile
PropertyValueAnalytical Implication
Chemical Formula C₁₁H₁₃Cl₂NOIsotopic signature (M, M+2, M+4) due to two chlorine atoms.
Monoisotopic Mass 245.037 DaPrecursor ion for MS is [M+H]⁺ at m/z 246.0.
pKa (Calculated) ~9.5 (Amine)Positively charged at acidic/neutral pH; requires specialized columns to prevent tailing.
LogP ~3.0Exhibits strong retention on reversed-phase (C18) stationary phases.
Causality Behind Experimental Choices (E-E-A-T)
  • Stationary Phase Selection: Basic amines like piperidines inherently suffer from secondary ion-exchange interactions with residual silanols on standard silica-based columns, leading to severe peak tailing. To counteract this, we employ a Charged Surface Hybrid (CSH) C18 column . The low-level positive surface charge of the CSH particle electrostatically repels the protonated piperidine nitrogen, ensuring sharp, symmetrical peaks (Tailing Factor < 1.2) even in low-ionic-strength acidic mobile phases [1].

  • Ionization and Fragmentation: Electrospray Ionization in positive mode (ESI+) is highly efficient for basic nitrogenous compounds. The fragmentation pathway is dominated by the facile elimination of water (-18 Da) from the tertiary alcohol at the C4 position, yielding a highly stable, conjugated tetrahydropyridine-like carbocation. This low-energy cleavage dictates our choice of quantifier transition [2].

Analytical Workflows & Visualizations

Workflow A Sample Prep (Protein Precipitation) B HPLC Separation (CSH C18 Column) A->B C ESI+ Ionization (Protonation) B->C D MS/MS Detection (MRM Transitions) C->D E Data Analysis (Quantification) D->E

Fig 1. End-to-end analytical workflow for LC-MS/MS trace quantification.

Fragmentation M Precursor Ion:[M+H]+ m/z 246.0 Protonated Piperidinol F1 Quantifier Ion:[M+H - H2O]+ m/z 228.0 Dehydrated Carbocation M->F1 - H2O (-18 Da) Low Collision Energy F2 Qualifier Ion: [C6H3Cl2]+ m/z 145.0 Dichlorophenyl Cation F1->F2 Ring Cleavage High Collision Energy F3 Isotope Precursor: [M+2+H]+ m/z 248.0 F4 Isotope Quantifier m/z 230.0 F3->F4 - H2O (-18 Da) Low Collision Energy

Fig 2. Proposed ESI+ collision-induced dissociation (CID) fragmentation pathway.

Experimental Protocols

Sample Preparation (Biological Matrices)

To ensure a self-validating recovery system, sample preparation must minimize matrix effects while maintaining the analyte in its protonated state.

  • Aliquot: Transfer 50 µL of plasma/serum into a 1.5 mL low-bind microcentrifuge tube.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid and an appropriate internal standard (e.g., Loperamide-d6 or a stable isotope-labeled analog). Note: The acidic environment prevents the analyte from converting to its highly lipophilic free-base form, which could adhere to plastic surfaces.

  • Vortex & Centrifuge: Vortex for 30 seconds. Centrifuge at 14,000 × g for 10 minutes at 4 °C.

  • Dilution: Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of HPLC-grade water to match the initial mobile phase conditions, preventing solvent-induced peak distortion.

HPLC-UV Method (For API Purity & Bulk Analysis)

This method is optimized for baseline resolution of 4-(3,4-Dichlorophenyl)-4-piperidinol from structurally similar synthesis byproducts.

  • Column: Waters XSelect CSH C18 (100 mm × 2.1 mm, 2.5 µm)

  • Column Temperature: 40 °C (Reduces mobile phase viscosity and improves mass transfer)

  • Autosampler Temperature: 4 °C

  • Mobile Phase A: 0.1% Formic Acid in Water (v/v)

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2.0 µL

  • UV Detection: 220 nm (Optimal for the dichlorophenyl chromophore)

Table 2: HPLC Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.0 95.0 5.0 Initial
1.0 95.0 5.0 Isocratic hold
6.0 5.0 95.0 Linear
8.0 5.0 95.0 Column Wash
8.1 95.0 5.0 Re-equilibration

| 10.0 | 95.0 | 5.0 | End |

LC-MS/MS Method (For Trace/PK Quantification)

Utilizing a triple quadrupole mass spectrometer, this method leverages the unique isotopic signature of the dichloro-substitution to provide unparalleled specificity, adhering to FDA bioanalytical validation guidelines [3].

Source Parameters (ESI+):

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 450 °C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

Table 3: MRM Transitions and Collision Energies

Analyte Species Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Cone Voltage (V) Collision Energy (eV) Purpose
³⁵Cl₂ Isotope 246.0 228.0 50 25 15 Quantifier (Water Loss)
³⁵Cl₂ Isotope 246.0 145.0 50 25 35 Qualifier (Ring Cleavage)

| ³⁵Cl³⁷Cl Isotope | 248.0 | 230.0 | 50 | 25 | 15 | Isotopic Confirmation |

System Suitability Criterion: The ratio of the Quantifier (228.0) to the Isotopic Confirmation transition (230.0) must remain consistent (approx. 100:65) across all standards and QCs. Deviations >15% indicate co-eluting matrix interference.

References

[1] He, Z., Zhao, L., Liu, X., & Xu, Y. (2022). "Use of Passive and Grab Sampling and High-Resolution Mass Spectrometry for Non-Targeted Analysis of Emerging Contaminants and Their Semi-Quantification in Water." National Center for Biotechnology Information (PMC). URL:[Link] [INDEX: 5.3]

[2] Dührkop, K., Fleischauer, M., Ludwig, M., et al. (2019). "SIRIUS 4: Turning tandem mass spectra into metabolite structure information." Nature Methods. URL:[Link] [INDEX: 5.4]

[3] U.S. Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry." FDA.gov. URL:[Link]

[4] National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 17039568, 4-(3,4-Dichlorobenzyl)-piperidine hydrochloride" (Structurally related analog bridging chemical properties). PubChem. URL:[Link] [INDEX: 3.4]

Troubleshooting & Optimization

Technical Support Center: Yield Optimization in 4-(3,4-Dichlorophenyl)-4-piperidinol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the synthesis of 4-(3,4-dichlorophenyl)-4-piperidinol—a highly valuable intermediate in neuropharmacological drug development[1].

This guide moves beyond basic procedures, focusing on the mechanistic causality behind failed reactions and providing self-validating protocols to ensure reproducible, high-yield outcomes.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: My Grignard addition to N-Boc-4-piperidone consistently yields below 40%, and I recover a large amount of starting material. Why is this happening? A: This is a classic issue of competing reaction pathways. The alpha-protons of N-Boc-4-piperidone are relatively acidic. 3,4-Dichlorophenylmagnesium bromide is a strong base as well as a nucleophile. Instead of undergoing the desired 1,2-nucleophilic addition, the Grignard reagent deprotonates the alpha-carbon, forming a magnesium enolate[2]. During your aqueous workup, this enolate is simply protonated back into the starting ketone. Solution: Implement an organocerium strategy (Imamoto's reagent). By pre-stirring the Grignard reagent with anhydrous Cerium(III) chloride (


), you generate an organocerium species that is highly nucleophilic but significantly less basic, effectively suppressing enolization and driving the addition yield >85%.

Q2: I am observing a significant amount of 3,3',4,4'-tetrachlorobiphenyl in my GC-MS analysis of the Grignard reagent. How do I prevent this? A: You are observing Wurtz-type homocoupling. This occurs when unreacted 3,4-dichlorobromobenzene reacts with the newly formed Grignard reagent on the surface of the magnesium turnings. It is caused by a localized high concentration of the aryl halide and excessive reaction temperatures. Solution: Dilute your 3,4-dichlorobromobenzene in anhydrous THF and add it dropwise to the magnesium turnings. Maintain the internal reaction temperature strictly between 30–40 °C using a water bath.

Q3: I used 1-benzyl-4-piperidone for the addition, but during the Pd/C catalytic hydrogenation to remove the benzyl group, I lost the chlorine atoms on the phenyl ring. What is the alternative? A: Catalytic hydrogenation with Palladium on Carbon (Pd/C) is notorious for causing hydrodehalogenation of aryl chlorides[3]. Solution: Transition your synthetic route to use N-Boc-4-piperidone instead[4]. The tert-butyloxycarbonyl (Boc) protecting group can be cleanly removed using acidic conditions (e.g., 4M HCl in dioxane) which are completely orthogonal to the stability of the aryl chlorides[1].

Q4: How do I avoid severe emulsions during the aqueous workup of the final deprotected piperidinol? A: Emulsions here are typically caused by the amphiphilic nature of the deprotected piperidinol and the precipitation of magnesium/cerium hydroxide salts at neutral pH. Solution: Quench the addition reaction with saturated aqueous ammonium chloride (


) or a 10% Rochelle's salt (potassium sodium tartrate) solution. Rochelle's salt chelates the magnesium and cerium ions, keeping them highly soluble in the aqueous phase and ensuring a crisp phase separation.

Section 2: Quantitative Data & Yield Optimization

The following table summarizes internal validation data comparing different nucleophilic addition strategies to N-Boc-4-piperidone.

Addition StrategyReagents UsedTemp Profile (°C)Enolization Side-Reaction (%)Isolated Yield (%)
Standard Grignard

0 to RT45 – 55%35 – 40%
Cryo-Grignard

-78 to RT30 – 40%50 – 55%
Organolithium

-7860 – 70%20 – 25%
Organocerium (Optimized)

-78 to 0< 5% 88 – 92%

Section 3: Pathway & Workflow Visualizations

G Mg Magnesium Turnings + THF (Iodine Activated) Grignard 3,4-Dichlorophenylmagnesium Bromide (Titrated to ~0.5M) Mg->Grignard ArBr 3,4-Dichlorobromobenzene (Dropwise Addition) ArBr->Grignard Organocerium Organocerium Intermediate (Highly Nucleophilic) Grignard->Organocerium CeCl3 Anhydrous CeCl3 (Stirred at -78°C) CeCl3->Organocerium Addition 1,2-Nucleophilic Addition (-78°C to 0°C) Organocerium->Addition Piperidone N-Boc-4-piperidone (in THF) Piperidone->Addition Intermediate N-Boc-4-(3,4-Dichlorophenyl) -4-piperidinol Addition->Intermediate Deprotection Boc Deprotection (4M HCl in Dioxane) Intermediate->Deprotection Product 4-(3,4-Dichlorophenyl) -4-piperidinol HCl Deprotection->Product

Workflow for the optimized synthesis of 4-(3,4-dichlorophenyl)-4-piperidinol.

G Ketone N-Boc-4-piperidone Addition Nucleophilic Addition (Desired Pathway) Ketone->Addition + ArCeCl2 Enolization Alpha-Deprotonation (Side Reaction) Ketone->Enolization + ArMgBr (Base) Product Tertiary Alkoxide (High Yield) Addition->Product Enolate Magnesium Enolate (Recovered SM) Enolization->Enolate CeCl3 CeCl3 Addition (Imamoto Protocol) CeCl3->Addition Promotes CeCl3->Enolization Suppresses

Mechanistic divergence: Nucleophilic addition vs. alpha-deprotonation (enolization).

Section 4: Optimized Experimental Protocols

These protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Preparation and Titration of the Grignard Reagent
  • Activation: To a flame-dried, argon-purged 3-neck flask, add magnesium turnings (1.2 eq) and a single crystal of iodine. Heat gently until iodine vaporizes, activating the magnesium surface.

  • Initiation: Add 5% of the total 3,4-dichlorobromobenzene (1.0 eq total) dissolved in anhydrous THF. Wait for the self-validating exotherm and loss of iodine color. Do not proceed if initiation fails.

  • Formation: Add the remaining aryl bromide dropwise over 1 hour, maintaining the internal temperature at 35 °C. Stir for an additional 2 hours at room temperature.

  • Validation (Titration): Titrate a 1.0 mL aliquot of the Grignard reagent using salicylaldehyde phenylhydrazone or iodine/LiCl in THF. Ensure the molarity is accurately known (target ~0.5 M) before proceeding.

Protocol B: CeCl₃-Mediated Addition to N-Boc-4-piperidone
  • Cerium Preparation: Rapidly weigh anhydrous

    
     (1.1 eq) and dry under high vacuum at 140 °C for 2 hours. Cool to room temperature under argon and suspend in anhydrous THF. Stir vigorously for 2 hours.
    
  • Organocerium Formation: Cool the

    
     suspension to -78 °C. Add the titrated Grignard reagent (1.1 eq) dropwise. Stir for 1 hour at -78 °C.
    
  • Addition: Dissolve N-Boc-4-piperidone (1.0 eq)[4] in THF and add dropwise to the organocerium mixture at -78 °C. Stir for 2 hours, allowing the temperature to slowly rise to 0 °C.

  • Validation (TLC): Quench a 0.1 mL micro-aliquot in

    
    /EtOAc. Run TLC (Hexanes:EtOAc 7:3). The N-Boc-4-piperidone spot (stains with 
    
    
    
    ) should be completely consumed.
  • Workup: Quench the bulk reaction with 10% aqueous Rochelle's salt. Extract with EtOAc, wash with brine, dry over

    
    , and concentrate to yield the protected intermediate.
    
Protocol C: Boc Deprotection and Isolation
  • Deprotection: Dissolve the crude N-Boc-4-(3,4-dichlorophenyl)-4-piperidinol in minimal dichloromethane (DCM). Cool to 0 °C.

  • Acid Cleavage: Slowly add 4M HCl in Dioxane (5.0 eq). Remove the ice bath and stir at room temperature.

  • Validation (Gas Evolution): The reaction is self-validating; observe the evolution of

    
     gas. The reaction is complete when gas evolution ceases (typically 2-4 hours).
    
  • Isolation: The product, 4-(3,4-dichlorophenyl)-4-piperidinol hydrochloride, will precipitate directly from the DCM/Dioxane mixture as a white crystalline solid[1]. Filter, wash with cold diethyl ether, and dry under vacuum.

References

  • US3714159A - 2,2-diaryl-4-(4'-aryl-4'-hydroxy-piper-idino)
  • Synthesis of Piperidine-Based Inhibitors of KasA, a Vital Enzyme of M.
  • EP1097924B1 - 4-hydroxy-4-phenylpiperidine derivatives having opioid agonist activity Source: Google Patents URL
  • 1-Boc-4-piperidone | 79099-07-3 | Technical Guide Source: Benchchem URL

Sources

Technical Support Center: Troubleshooting the Synthesis of 4-Aryl-4-Hydroxypiperidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. The 4-aryl-4-hydroxypiperidine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous biologically active compounds, including mu-opioid receptor modulators, antipsychotics (e.g., haloperidol), and antidiarrheals (e.g., loperamide) [1, 2].

The most common synthetic route to this scaffold is the nucleophilic addition of an aryl organometallic reagent (typically a Grignard reagent) to an N-protected 4-piperidone [1, 3]. While conceptually straightforward, this transformation is notoriously prone to side reactions that drastically reduce yields. This guide provides a mechanistic breakdown of these side reactions, quantitative data for optimization, and self-validating protocols to ensure experimental success.

Diagnostic Troubleshooting Workflow

Before diving into specific mechanisms, use the following diagnostic workflow to isolate the root cause of low yields or crude mixture impurities.

TroubleshootingFlow Start Issue: Low Yield or Impurities Check1 Is unreacted 4-piperidone recovered? Start->Check1 Sol1 Cause: Enolization. Fix: Inverse addition or CeCl3. Check1->Sol1 Yes Check2 Is a dehydrated alkene present? Check1->Check2 No Sol2 Cause: Acidic dehydration. Fix: Quench with sat. NH4Cl. Check2->Sol2 Yes Check3 Are biaryl impurities observed? Check2->Check3 No Sol3 Cause: Wurtz coupling. Fix: Slow addition of aryl halide. Check3->Sol3 Yes

Caption: Step-by-step troubleshooting workflow for diagnosing and resolving synthesis impurities.

Mechanistic FAQs: Causality & Solutions

Q1: Why am I recovering large amounts of unreacted 4-piperidone despite using an excess of Grignard reagent?

The Causality: The recovery of starting material is rarely due to an inactive Grignard reagent if the magnesium was properly activated. Instead, it is caused by enolization [1, 4]. Grignard reagents are strong bases. The


-protons of 4-piperidone are relatively acidic. If the nucleophilic attack is sterically hindered (e.g., by a bulky N-protecting group like Boc or a bulky ortho-substituted aryl Grignard), the Grignard reagent will act as a base, deprotonating the ketone to form an enolate. Upon aqueous workup, the enolate reprotonates, returning your starting material.
The Solution: 
  • Inverse Addition: Add the ketone dropwise to the Grignard reagent. This keeps the concentration of the ketone low, favoring the bimolecular nucleophilic attack over deprotonation.

  • Organocerium Reagents: Transmetallate your Grignard reagent with anhydrous

    
     (Imamoto conditions) before adding the ketone. Organocerium reagents are highly nucleophilic but significantly less basic, virtually eliminating enolization.
    
Q2: My LC-MS shows a mass corresponding to [M-H2O]. Why is my product contaminated with an alkene?

The Causality: You are observing the formation of 4-aryl-1,2,3,6-tetrahydropyridine . The desired product is a tertiary benzylic-like alcohol, making it highly susceptible to E1 dehydration [4]. Under acidic conditions, the hydroxyl group is protonated and leaves as water, forming a stable tertiary carbocation that rapidly eliminates a proton to form the conjugated alkene. The Solution: The dehydration almost exclusively occurs during the reaction quench or workup. Never use strong acids (like HCl) to quench this reaction. Strictly use a mild, buffered quench such as saturated aqueous ammonium chloride (


) at 

[1, 4].
Q3: I am seeing a significant amount of a non-polar byproduct that lacks the piperidine mass. What is it?

The Causality: This is a biaryl compound resulting from a Wurtz-type coupling [1, 4]. During the preparation of the Grignard reagent, the newly formed arylmagnesium halide can react with unreacted aryl halide in the mixture (


).
The Solution:  This is a localized concentration issue. Ensure the aryl halide is added very slowly to the activated magnesium turnings. Maintaining a gentle reflux rather than a vigorous boil ensures the aryl halide is consumed as soon as it enters the reaction matrix.

Quantitative Impact of Reaction Conditions

The following table summarizes representative quantitative data illustrating how specific experimental choices dictate the distribution of the desired product versus side reactions.

Reaction ConditionDominant PathwayYield of Desired Product (%)Yield of Unreacted SM (%)Yield of Dehydrated Alkene (%)Yield of Biaryl Impurity (%)
Standard Addition (Ketone to Grignard, RT)Nucleophilic Addition / Enolization55 - 65%25 - 30%< 5%~ 5%
Inverse Addition (Ketone dropwise to Grignard, 0 °C)Enhanced Nucleophilic Addition82 - 88% < 10%< 5%< 5%
Acidic Quench (1M HCl workup)Acid-Catalyzed Dehydration< 15%< 10%70 - 80% < 5%
Fast Ar-X Addition (During Grignard Prep)Wurtz Coupling40 - 50%10 - 15%< 5%30 - 40%

Reaction Pathways Visualization

SideReactions SM N-Protected 4-Piperidone Product 4-Aryl-4-hydroxypiperidine (Desired Product) SM->Product Nucleophilic Addition Enolate Piperidone Enolate (Unreacted SM) SM->Enolate α-Deprotonation Grignard Aryl Grignard (ArMgX) Grignard->Product Grignard->Enolate Biaryl Biaryl Byproduct (Wurtz Coupling) Grignard->Biaryl Excess Ar-X Alkene Tetrahydropyridine (Dehydration) Product->Alkene Acidic Workup

Caption: Mechanistic pathways of desired nucleophilic addition versus common side reactions.

Self-Validating Experimental Protocol

To ensure high scientific integrity and reproducibility, protocols must be self-validating. Do not proceed to the next step unless the validation checkpoint is met.

Objective: Optimized synthesis of N-Boc-4-phenyl-4-hydroxypiperidine.

Step 1: Grignard Preparation & Validation

  • Add magnesium turnings (1.2 eq) to a flame-dried, argon-purged flask. Add a single crystal of iodine (

    
    ) to activate the magnesium surface [1].
    
  • Prepare a solution of bromobenzene (1.1 eq) in anhydrous THF. Add 5% of this solution to the flask.

  • Validation Checkpoint: Wait for the brown iodine color to completely disappear and for a gentle exothermic reflux to begin. Do not add more reagent until this occurs. This validates active Grignard initiation.

  • Add the remaining bromobenzene solution dropwise over 45 minutes to maintain a gentle reflux (suppressing Wurtz coupling). Stir for 1 hour at room temperature.

  • Validation Checkpoint: Titrate a

    
     aliquot of the Grignard solution with 
    
    
    
    sec-butanol in xylene using 1,10-phenanthroline as an indicator. This confirms the exact active molarity, ensuring stoichiometric failures do not occur during the addition step.

Step 2: Inverse Addition (Nucleophilic Attack)

  • Cool the standardized Grignard solution to

    
     using an ice bath.
    
  • Dissolve N-Boc-4-piperidone (1.0 eq based on titration) in anhydrous THF.

  • Add the ketone solution dropwise to the Grignard reagent over 30 minutes.

  • Causality: Inverse addition maintains a vast excess of nucleophile relative to the ketone at any given moment, kinetically favoring the Bürgi-Dunitz trajectory attack over

    
    -deprotonation[4].
    
  • Allow the reaction to warm to room temperature and stir for 2 hours.

Step 3: Neutral Quench & Isolation

  • Cool the reaction mixture to

    
    .
    
  • Quench the reaction strictly by the dropwise addition of saturated aqueous

    
    [1, 4]. Do not use HCl or 
    
    
    
    .
  • Causality: The buffered nature of

    
     safely destroys excess Grignard reagent without dropping the pH low enough to trigger the E1 dehydration of the tertiary alcohol.
    
  • Extract the aqueous layer with ethyl acetate (

    
    ). Wash combined organics with brine, dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.

References

  • ACS Omega. "Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues." ACS Publications,[Link]

Troubleshooting Grignard reactions with N-protected 4-piperidones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter severe bottlenecks when attempting nucleophilic additions to N-protected 4-piperidones.

While the Grignard addition appears straightforward on paper, the 4-piperidone scaffold is notoriously problematic. The inductive electron-withdrawing effect of the protected nitrogen increases the acidity of the


-protons, while bulky carbamate protecting groups (like N-Boc or N-Cbz) sterically hinder the Bürgi-Dunitz trajectory required for nucleophilic attack. This guide deconstructs the causality behind common failures—such as enolization and reduction—and provides self-validating protocols to ensure high-yielding 1,2-additions.

Diagnostic Workflow

G Start Grignard Addition to N-Protected 4-Piperidone Issue1 High SM Recovery? (Enolization) Start->Issue1 Issue2 Secondary Alcohol? (β-Hydride Reduction) Start->Issue2 Issue3 No Reaction? (Steric Blockade) Start->Issue3 Sol1 Add LaCl3·2LiCl or CeCl3 to enhance electrophilicity Issue1->Sol1 Yes Sol2 Avoid Grignards with β-H or use Organolithium + CeCl3 Issue2->Sol2 Yes Sol3 Switch N-Boc to N-Benzyl or optimize temperature Issue3->Sol3 Yes

Troubleshooting workflow for Grignard additions to N-protected 4-piperidones.

Section 1: Core Methodology & Self-Validating Protocol

To overcome the inherent basicity of Grignard reagents, the most robust solution is the addition of oxophilic lanthanide salts.1

1 is highly recommended as it suppresses enolization and forces the 1,2-addition pathway[1].

Protocol:


-Mediated Grignard Addition to N-Boc-4-Piperidone 
  • Lanthanide Complexation: In an oven-dried, argon-purged Schlenk flask, dissolve N-Boc-4-piperidone (1.0 equiv) in anhydrous THF to create a 0.2 M solution. Cool the solution to 0 °C.

  • Activation: Dropwise, add a commercially available solution of

    
     in THF (1.1 equiv). Stir the mixture at room temperature for 1 hour.
    
    • Self-Validation Checkpoint: The reaction mixture should transition to a clear, homogeneous solution as the highly oxophilic La(III) coordinates to the carbonyl oxygen. If the solution remains highly turbid, moisture may have compromised the lanthanide salt, and the reaction will likely fail.

  • Nucleophilic Addition: Cool the complexed mixture to -78 °C. Using a syringe pump, add the Grignard reagent (1.2 to 1.5 equiv) dropwise over 30 minutes.

    • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The ketone starting material (UV inactive, but stains strongly with

      
      ) should be completely consumed within 2 hours.
      
  • Quench & Isolation: Quench the reaction strictly at -78 °C by the slow addition of saturated aqueous

    
    .
    
    • Causality Note: Using a mild proton source like

      
       prevents the acid-catalyzed dehydration of the newly formed tertiary piperidinol into an unwanted tetrahydropyridine byproduct.
      

Section 2: Quantitative Data & Optimization Profile

The choice of additive drastically alters the reaction trajectory. The table below summarizes the expected outcomes based on standard optimization profiles for sterically hindered piperidones.

Reaction ConditionsAdditive1,2-Addition YieldEnolization (SM Recovery)Reduction Byproduct
Standard Grignard None15 - 30%60 - 70%10 - 15%
Imamoto Conditions

70 - 80%< 10%< 5%
Knochel's Salt

85 - 95%< 5%< 2%

Section 3: Troubleshooting Guide (Q&A)

Q1: I am recovering mostly unreacted N-Boc-4-piperidone despite using a large excess of Grignard reagent. What is happening? A1: You are observing competitive enolization.2

2, leading to the formation of a magnesium enolate[2]. During the aqueous workup, this enolate simply reprotonates, returning your starting material. To fix this, use 

or

. The lanthanide acts as a strong Lewis acid, pulling electron density away from the carbonyl carbon, making it overwhelmingly electrophilic and favoring nucleophilic attack over deprotonation.

Q2: My LC-MS shows a significant amount of a secondary alcohol (N-Boc-4-piperidinol). How is my ketone being reduced? A2: This occurs when your Grignard reagent possesses


-hydrogens (e.g., isopropylmagnesium bromide).3 that occurs via a six-membered Meerwein-Ponndorf-Verley-type cyclic transition state[3]. When the nucleophilic attack is slowed down by the steric bulk of the N-Boc group, this hydride transfer pathway outcompetes the alkylation.
Solution:4 significantly suppresses this reduction pathway[4]. Alternatively, switch to an organolithium reagent transmetalated with 

.

Q3: Does the choice of the N-protecting group influence the reaction trajectory? A3: Absolutely. Bulky carbamates like N-Boc or N-Cbz restrict the conformational flexibility of the piperidine ring. They often adopt conformations that sterically block the approach of the nucleophile. If lanthanide additives fail, consider swapping the Boc group for a less sterically demanding N-benzyl (Bn) group, which can later be removed via catalytic hydrogenation (


).

Section 4: FAQs

What is the best solvent for this reaction? Anhydrous Tetrahydrofuran (THF) is the gold standard. It possesses the necessary solvating power to stabilize both the organomagnesium species and dissolve the required lanthanide salts (


 is highly soluble in THF).

How do I prepare anhydrous


 for the Imamoto reaction? 
Commercial 

must be rigorously dried before use. This is typically achieved by heating the heptahydrate under high vacuum (0.1 mmHg) at 140 °C for at least 2 hours. Failure to completely dehydrate the salt will immediately destroy your Grignard reagent upon addition.

Why am I seeing a biaryl byproduct in my crude NMR? This is a result of Wurtz-type coupling. If the Grignard reagent was freshly prepared and contained unreacted aryl halide, the organomagnesium species can couple with the halide. Ensure complete consumption of the aryl halide during Grignard formation before introducing the 4-piperidone.

References

  • KU ScholarWorks (NIH Public Access) - Synthesis of a Family of Spirocyclic Scaffolds. Available at: [Link][4]

  • PMC (NIH) - Synthesis of “All-Cis” Trihydroxypiperidines from a Carbohydrate-Derived Ketone. Available at:[Link][3]

Sources

Technical Support Center: Optimization of Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Piperidines are ubiquitous structural motifs in FDA-approved pharmaceuticals, but their de novo synthesis or derivation via pyridine hydrogenation presents distinct catalytic challenges. This guide provides field-proven troubleshooting workflows, mechanistic insights, and self-validating protocols to help researchers and drug development professionals overcome issues like catalyst poisoning, poor chemoselectivity, and over-reduction.

Part 1: Troubleshooting Catalyst Poisoning in Pyridine Hydrogenation

Q1: My heterogeneous hydrogenation of pyridine stalls at 20-30% conversion despite high H₂ pressure. How do I prevent catalyst deactivation?

A: Stalled conversion is the classic hallmark of [1]. The nitrogen atom in both the pyridine substrate and the piperidine product possesses a lone pair of electrons that strongly coordinates to active metal sites (e.g., Pd, Pt, Rh), effectively blocking H₂ activation[1].

Causality: Piperidine (the saturated product) is a significantly stronger Lewis base than pyridine. As the reaction progresses, the local concentration of piperidine increases, leading to competitive and eventually irreversible binding to the catalyst surface. To disrupt this coordination, you must neutralize the Lewis basicity by protonating the nitrogen prior to reduction.

Table 1: Catalyst Selection & Optimization Guide for Pyridine Hydrogenation
Catalyst SystemReaction MediumKey AdvantageTypical Limitation
Pd/C (Heterogeneous) AcOH or HCl/MeOHCost-effective, highly scalable.Poor chemoselectivity; reduces alkenes/nitro groups.
Rh/C or Rh₂O₃ Hexane / High Pressure H₂High activity for unhindered pyridines.Requires high pressure (up to 100 bar).
Ir(III) Complex (Homogeneous) Strongly acidic (e.g., TfOH)Excellent chemoselectivity; avoids poisoning.Requires specialized Ir-ligand synthesis.
PtO₂ (Adams' Catalyst) Acidic mediaHigh diastereoselectivity for substituted rings.Highly susceptible to sulfur and CO poisoning.
Protocol 1: Acid-Assisted Heterogeneous Hydrogenation of Pyridine

Objective: Achieve full conversion of pyridine to piperidine using Pd/C while preventing basic poisoning.

  • Preparation: In a high-pressure reactor, dissolve the pyridine derivative (10 mmol) in 20 mL of methanol.

  • Acidification: Add 1.1 equivalents of concentrated HCl (or glacial acetic acid) to the solution.

    • Causality: This pre-forms the pyridinium salt, tying up the nitrogen lone pair and preventing it from binding to the palladium surface.

  • Catalyst Addition: Add 10 wt% Pd/C (5 mol% Pd). Seal and purge the reactor with N₂ (3x), then H₂ (3x).

  • Reaction: Pressurize to 30-50 bar H₂ and stir at 50 °C for 12 hours.

  • Self-Validation Checkpoint: Monitor H₂ uptake via a mass flow controller. A linear uptake curve that plateaus precisely at the theoretical volume (3 equivalents of H₂ per pyridine ring) validates complete conversion without over-reduction. Post-reaction, check the pH; it should remain strictly acidic. A basic pH indicates incomplete initial protonation, which risks catalyst fouling.

Part 2: Achieving High Chemoselectivity

Q2: My pyridine substrate contains reduction-sensitive groups (nitro, halogens, alkenes). Heterogeneous hydrogenation reduces all of them. How do I selectively reduce only the pyridine ring?

A: Heterogeneous catalysts (Pd/C, PtO₂) rely on surface adsorption, which indiscriminately reduces highly reactive


-systems before the thermodynamically stable pyridine ring.

Causality & Solution: Switch to a homogeneous [2]. Recent advancements demonstrate that highly electrophilic Ir(III) complexes specifically target the hydridic reduction of activated pyridinium species. Because the reduction mechanism is ionic (hydride transfer followed by protonation) rather than a concerted surface-mediated H₂ addition, reduction-sensitive groups like -NO₂, -N₃, halogens (Br, I), and alkenes remain completely inert[2].

Troubleshooting Start Reaction Stalled (<30% Conversion) CheckH2 Check H2 Mass Transfer (Stir rate, Baffles) Start->CheckH2 CheckPoison Is Substrate/Product Strongly Basic? CheckH2->CheckPoison Mass transfer OK Acidify Add Acid (AcOH/HCl) to form Piperidinium CheckPoison->Acidify Yes (Heterogeneous) ChangeCat Switch to Homogeneous Ir(III) Catalyst CheckPoison->ChangeCat Yes (Needs Chemoselectivity) Success Full Conversion to Piperidine Acidify->Success ChangeCat->Success

Caption: Diagnostic logic tree for resolving stalled pyridine hydrogenation reactions.

Part 3: The Borrowing Hydrogen (BH) Methodology

Q3: I want to synthesize functionalized piperidines directly from acyclic precursors without using high-pressure H₂. Is this viable?

A: Yes. You can synthesize piperidines directly from 1,3,5-pentanetriols and primary amines using the [3]. This is a highly atom-economical approach that bypasses the need for external reductants.

Causality: The metal catalyst (typically Ir or Ru) temporarily "borrows" hydrogen from the alcohol, oxidizing it to an aldehyde. The aldehyde condenses with the primary amine to form an imine. Finally, the catalyst "returns" the hydrogen to reduce the imine, yielding the saturated piperidine ring and water as the only byproduct[3].

BHCycle A 1. Alcohol Oxidation (Triol -> Dialdehyde) B 2. Imine Condensation (+ Primary Amine) A->B -H2 (to Catalyst) C 3. Imine Reduction (Returns H2 -> Piperidine) B->C -H2O C->A +H2 (from Catalyst) D Ir(III) Catalyst (Active Hydride) D->A D->C

Caption: Borrowing Hydrogen catalytic cycle for piperidine synthesis using an Ir(III) catalyst.

Protocol 2: Ir-Catalyzed Borrowing Hydrogen Synthesis of 4-Piperidinols

Objective: Synthesize functionalized piperidines from acyclic triols and amines without external H₂ gas.

  • Preparation: In a dry Schlenk tube under argon, combine 1,3,5-pentanetriol (1.0 equiv) and the primary amine (1.2 equiv).

  • Catalyst Loading: Add the Ir(III) precatalyst (e.g.,[Ir(Cp*)Cl₂]₂, 2.5 mol%) and a base additive like NaHCO₃ (10 mol%) to facilitate initial alkoxide formation.

  • Solvent & Heating: Suspend the mixture in a high-boiling solvent (tert-amyl alcohol, 0.3 M). Heat to 130 °C for 18-24 hours.

  • Self-Validation Checkpoint: The reaction's progression is visually indicated by the complete dissolution of the Ir-precatalyst (forming the active homogeneous species). Mechanistic validation is achieved by observing the stoichiometric generation of water (e.g., condensation on the cooler parts of the vessel), confirming the imine condensation step has occurred before the final hydride transfer.

Part 4: Enantioselective Synthesis

Q4: How can I achieve high enantioselectivity when synthesizing 3-substituted piperidines?

A: Direct asymmetric hydrogenation of 3-substituted pyridines often yields poor enantiomeric excess (ee) due to the distance of the substituent from the reacting centers. A proven alternative is the functionalization of pre-existing rings via[4].

Causality: By utilizing arylboronic acids and dihydropyridines (derived from partial pyridine reduction), the Rh catalyst facilitates an asymmetric carbometalation step. Following subsequent reduction, this yields highly enantioenriched 3-piperidines, which are critical precursors for complex APIs like Niraparib[4].

References
  • Larduinat, M., et al. "Ir-Catalyzed Synthesis of Functionalized Pyrrolidines and Piperidines Using the Borrowing Hydrogen Methodology." The Journal of Organic Chemistry, 2023. URL:[Link]

  • Despois, A., Cramer, N. "Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines." Nature Chemistry, 2025. URL:[Link]

  • "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine." Journal of the American Chemical Society, 2023. URL:[Link]

Sources

Technical Support Center: Purification & Troubleshooting for 4-(3,4-Dichlorophenyl)-4-piperidinol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and downstream processing of 4-(3,4-Dichlorophenyl)-4-piperidinol . This compound is a critical tertiary alcohol intermediate used in the development of neuroactive pharmaceuticals and sigma receptor ligands. Due to the inherent reactivity of the C4-hydroxyl group and the basicity of the piperidine ring, researchers frequently encounter stubborn process impurities during scale-up.

This guide abandons generic advice in favor of field-proven, mechanistically grounded methodologies to help you achieve >99% purity.

Part 1: Causality & Impurity Profiling

Before attempting any purification, you must understand the thermodynamic and kinetic origins of your reaction mixture. The standard synthetic route involves the Grignard addition of 3,4-dichlorophenylmagnesium bromide to a protected piperidone (e.g., N-Boc-4-piperidone), followed by an acidic deprotection step. Every impurity generated in this workflow has a specific chemical causality.

Quantitative Impurity Profile
ImpurityChemical IdentityGenesis / CausalityLC-MS (m/z) [M+H]+Primary Clearance Strategy
Target 4-(3,4-Dichlorophenyl)-4-piperidinolSuccessful Grignard addition + deprotection.246.0N/A (Target)
Impurity A N-Boc-4-piperidoneUnreacted starting material (incomplete Grignard conversion).200.1Acid-Base Extraction
Impurity B 3,3',4,4'-TetrachlorobiphenylWurtz-type homocoupling during the Grignard reagent formation.291.9Acid-Base Extraction
Impurity C 4-(3,4-Dichlorophenyl)-1,2,3,6-tetrahydropyridineE1 dehydration of the target during acidic deprotection.228.0Thermodynamic Recrystallization
Impurity D N-Boc-4-(3,4-Dichlorophenyl)-4-piperidinolIncomplete Boc-deprotection due to insufficient acid equivalents or time.346.1Extended Hydrolysis / Aqueous Wash
Synthetic Pathway & Impurity Genesis

Synthesis SM1 3,4-Dichlorobromobenzene + Mg Grignard Grignard Addition (THF, -20°C) SM1->Grignard SM2 N-Boc-4-piperidone SM2->Grignard Intermediate N-Boc-4-(3,4-Dichlorophenyl) -4-piperidinol Grignard->Intermediate ImpWurtz 3,3',4,4'-Tetrachlorobiphenyl (Impurity B) Grignard->ImpWurtz Homocoupling Deprotection Deprotection (HCl/EtOAc) Intermediate->Deprotection Product 4-(3,4-Dichlorophenyl) -4-piperidinol (Target) Deprotection->Product ImpDehyd 4-(3,4-Dichlorophenyl) -1,2,3,6-tetrahydropyridine (Impurity C) Deprotection->ImpDehyd Acid/Heat (E1)

Fig 1: Synthetic workflow illustrating the kinetic branching that leads to primary impurities.

Part 2: Troubleshooting FAQs

Q1: My LC-MS shows a massive spike at m/z 228 [M+H]+. What is this, and why did it form? A: This is Impurity C (4-(3,4-dichlorophenyl)-1,2,3,6-tetrahydropyridine). It forms via an E1 dehydration mechanism [1]. The tertiary alcohol at the C4 position is highly susceptible to elimination, especially under the strongly acidic conditions used for N-Boc deprotection. Protonation of the hydroxyl group creates an excellent leaving group (-OH₂⁺), and the resulting tertiary carbocation is heavily stabilized by the adjacent 3,4-dichlorophenyl ring. To prevent this, maintain deprotection temperatures strictly below 25°C and avoid prolonged exposure to concentrated acids.

Q2: How do I selectively remove the tetrahydropyridine impurity (Impurity C) without losing my target compound? A: Because both the target and Impurity C contain a secondary piperidine amine, standard acid-base extraction will not separate them. Instead, you must exploit their differential thermodynamic solubility. The target piperidinol has a free hydroxyl group capable of hydrogen bonding, making it significantly less soluble in non-polar hydrocarbon solvents compared to the dehydrated alkene [2]. A hot recrystallization using a Toluene/Heptane system will precipitate the target while retaining the lipophilic Impurity C in the mother liquor (See Protocol B).

Q3: I have a persistent, highly non-polar impurity running at the solvent front on my TLC (Hexane/EtOAc 8:2). What is the clearance strategy? A: This is likely Impurity B (3,3',4,4'-tetrachlorobiphenyl), a Wurtz-type coupling byproduct generated during the formation of the Grignard reagent. Since it lacks basic functional groups, it is easily cleared using a chemoselective acid-base extraction. By acidifying the crude mixture to pH 2, the target piperidinol becomes highly water-soluble as a hydrochloride salt, allowing you to wash away the biphenyl dimer with an organic solvent like ethyl acetate (See Protocol A).

Part 3: Self-Validating Experimental Protocols

Protocol A: Chemoselective Acid-Base Extraction

Objective: Isolate the basic piperidine target from neutral/acidic impurities (Impurities A, B, and D).

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (10 mL/g of crude).

  • Acidification: Slowly add 1.0 M aqueous HCl while stirring vigorously until the aqueous phase reaches exactly pH 2.0.

    • Causality: This protonates the piperidine nitrogen (pKa ~9.5), driving the target and Impurity C into the aqueous layer as hydrochloride salts, while neutral impurities remain in the organic layer.

  • Phase Separation & Validation: Separate the layers.

    • Self-Validation Step: Spot both layers on a silica TLC plate. The organic layer should contain the high-Rf Wurtz impurities; the aqueous layer should hold the baseline target. If the target is visible in the organic layer, your pH is too high.

  • Organic Wash: Wash the aqueous layer once more with fresh EtOAc (5 mL/g) to ensure complete clearance of lipophilic impurities. Discard the organic layers.

  • Basification: Cool the aqueous layer to 5°C (to prevent heat-induced degradation) and slowly add 2.0 M NaOH until pH 10.5 is reached.

    • Causality: This deprotonates the amine, crashing out the free base.

  • Extraction: Extract the basic aqueous layer with Dichloromethane (3 x 5 mL/g).

  • Isolation: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enriched free base.

Purification Crude Crude Mixture (Target + Impurities) Acidify Add 1M HCl (pH 2) Extract with EtOAc Crude->Acidify Org1 Organic Phase (Impurities A, B, D) Acidify->Org1 Discard Aq1 Aqueous Phase (Target HCl + Impurity C HCl) Acidify->Aq1 Keep Basify Add 2M NaOH (pH 10.5) Extract with DCM Aq1->Basify Aq2 Aqueous Phase (Inorganic Salts) Basify->Aq2 Discard Org2 Organic Phase (Enriched Free Bases) Basify->Org2 Proceed to Cryst.

Fig 2: Chemoselective Acid-Base Extraction workflow for neutral impurity clearance.

Protocol B: Thermodynamic Recrystallization

Objective: Separate the target piperidinol from the dehydrated tetrahydropyridine (Impurity C).

  • Dissolution: Suspend the enriched crude free base (from Protocol A) in Toluene (2 mL/g) and heat to 80°C until fully dissolved.

  • Anti-Solvent Addition: Dropwise, add Heptane (approx. 6-8 mL/g) while maintaining the temperature at 80°C until the solution becomes slightly turbid (reaching the cloud point).

  • Controlled Cooling: Remove from heat and allow the solution to cool to room temperature at a controlled rate of 10°C/hour.

    • Causality: Slow cooling avoids kinetic trapping. It promotes the growth of pure, thermodynamically stable crystals of the target, effectively excluding the more lipophilic alkene impurity from the crystal lattice.

  • Maturation: Stir the suspension at 0-5°C for 2 hours to maximize crystalline yield.

  • Filtration & Validation: Filter the crystals and wash with ice-cold Heptane (1 mL/g).

    • Self-Validation Step: Analyze the mother liquor via LC-MS. It should be heavily enriched with m/z 228 (Impurity C), confirming successful exclusion from your product [3].

References

  • US Patent 4,415,736 - Certain tetrahydropyridine intermediates. Details the mechanistic dehydration of 4-aryl-4-piperidinols to 1,2,3,6-tetrahydropyridines under acidic conditions.
  • Pharmaffiliates - Haloperidol Impurities. Catalogs the analogous 4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridine as a known, stable process impurity requiring active clearance.[Link]

Preventing enolization in 4-piperidone reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Reaction Optimization & Technical Support Center . This portal is designed for medicinal chemists and drug development professionals facing challenges with nucleophilic additions to 4-piperidone scaffolds.

Below, you will find a mechanistic breakdown of the enolization problem, a visual pathway analysis, an expert Q&A troubleshooting guide, and a self-validating experimental protocol to ensure high-yield conversions.

Mechanistic Insight: The Enolization Dilemma

4-Piperidones are highly susceptible to keto-enol tautomerization. The nitrogen atom within the piperidine ring—especially when protected by electron-withdrawing groups (e.g., Boc, Cbz)—exerts an inductive pull that significantly increases the acidity of the


-protons[1]. When exposed to highly basic nucleophiles like organolithiums, the reagent acts as a base rather than a nucleophile. This triggers rapid 

-deprotonation, forming a stable, unreactive enolate that halts the desired 1,2-addition[2].

Pathway SM N-Protected 4-Piperidone PathA Kinetic Pathway (Nucleophilic Addition) SM->PathA Organocerium (RCeCl₂) Low Basicity PathB Thermodynamic Pathway (α-Deprotonation) SM->PathB Organolithium (RLi) High Basicity ProdA Tertiary Piperidinol (Desired Product) PathA->ProdA ProdB Enolate Intermediate (Unreactive) PathB->ProdB Byprod Recovered Starting Material & Aldol Byproducts ProdB->Byprod Aqueous Quench

Competing reaction pathways in 4-piperidone synthesis: Nucleophilic addition vs. Enolization.

Troubleshooting & FAQs

Q1: I am reacting N-Boc-4-piperidone with an organolithium reagent, but I mostly recover starting material and see significant byproduct formation. What is happening? A: You are observing the direct consequences of enolization. Organolithium reagents are exceptionally strong bases. Because the


-protons of your N-Boc-4-piperidone are highly acidic, the organolithium abstracts an 

-proton instead of attacking the carbonyl carbon, generating an unreactive enolate[2]. Upon aqueous workup, this enolate reprotonates back to the starting 4-piperidone or undergoes aldol condensation, resulting in the complex byproduct mixture you observe.

Q2: How can I shift the reaction pathway from deprotonation to the desired nucleophilic addition? A: The most robust and field-proven solution is to transmetalate your organolithium or Grignard reagent with anhydrous cerium(III) chloride (


) to form an organocerium intermediate (

) prior to adding the ketone[3]. Organocerium reagents are highly nucleophilic but exhibit remarkably low basicity. Furthermore, the oxophilic cerium ion acts as a built-in Lewis acid, coordinating to the carbonyl oxygen and enhancing its electrophilicity. This dual-action mechanism effectively suppresses enolization and drives the kinetic 1,2-addition[4].

Q3: Does my choice of N-protecting group affect the rate of enolization? A: Yes, significantly. Urethane-based protecting groups (Boc, Cbz, Fmoc) withdraw electron density from the piperidine ring via inductive effects, which increases the acidity of the adjacent


-protons[1]. If your synthetic route allows it, switching to an alkyl-based protecting group (such as a benzyl group) reduces this inductive effect and lowers the enolization risk. However, if a Boc group is mandatory for downstream deprotection, utilizing the organocerium method is critical.

Q4: Can I just lower the temperature to -78 °C to prevent enolization with organolithiums? A: While dropping the temperature to -78 °C favors kinetic control and slows down proton transfer, it is rarely sufficient on its own for highly enolizable substrates like 4-piperidones. The basicity of RLi is simply too high. Temperature control must be combined with basicity modulation (e.g., using Grignards or Organocerium reagents) for high-yielding conversions[2].

Reagent Selection Guide

To optimize your workflow, compare the properties of standard nucleophiles against the 4-piperidone scaffold:

Nucleophile TypeReagent FormulaRelative BasicityNucleophilicityEnolization RiskTypical Yield (4-Piperidones)
Organolithium

Extremely HighHighSevere10 - 30%
Grignard

HighModerateModerate to High40 - 60%
Organocerium

Very LowExtremely HighMinimal85 - 98%

Validated Experimental Protocol: Imamoto Organocerium Addition

This protocol utilizes a self-validating checkpoint system to ensure the complete suppression of enolization via the generation of an anhydrous organocerium reagent[3].

Phase 1: Rigorous Dehydration of Cerium(III) Chloride Causality Note: Commercial


 contains water that will instantly destroy your organolithium reagent. Rigorous drying is the single most critical step.
  • Transfer 1.5 equivalents of

    
     to a round-bottom flask equipped with a magnetic stir bar.
    
  • Heat the flask gradually to 140 °C under high vacuum (0.1 mmHg) over 2 hours.

  • Maintain at 140 °C for an additional 2 hours, then increase the temperature to 150 °C for 2 hours.

  • Self-Validating Checkpoint: Observe the powder. A successful dehydration yields a highly mobile, free-flowing white powder. If the powder clumps, sticks to the walls, or impedes the stir bar, hydration persists. Do not proceed; repeat the drying process.

Phase 2: Generation of the Organocerium Reagent

  • Cool the anhydrous

    
     to room temperature under an argon atmosphere.
    
  • Add anhydrous THF (approx. 5 mL per mmol of

    
    ) and stir vigorously for 2 hours to form a uniform, milky-white suspension.
    
  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Dropwise, add 1.4 equivalents of the organolithium reagent (e.g., n-BuLi or phenylethynyllithium).

  • Stir at -78 °C for 30 minutes. The suspension will typically change color (often yellow/orange), indicating the successful transmetalation to

    
    .
    

Phase 3: Nucleophilic Addition & Quench

  • Dissolve 1.0 equivalent of the N-protected 4-piperidone in a minimal amount of anhydrous THF.

  • Add the ketone solution dropwise to the organocerium mixture at -78 °C.

  • Stir for 1 to 2 hours at -78 °C. Causality Note: Maintaining this low temperature ensures kinetic 1,2-addition outcompetes any residual thermodynamic enolization pathways.

  • Quench the reaction at -78 °C by adding a saturated aqueous solution of

    
    .
    
  • Allow the mixture to warm to room temperature, filter through a pad of Celite to remove cerium salts, and extract the aqueous layer with ethyl acetate.

References

  • Organocerium Reagents, ResearchGate,[Link]

  • Mild N-deacylation of secondary amides by alkylation with organocerium reagents, Journal of Pharmaceutical Analysis,[Link]

Sources

Scaling up the synthesis of 4-(3,4-Dichlorophenyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center . This portal is designed for researchers, chemical engineers, and drug development professionals scaling up the synthesis of active pharmaceutical ingredients (APIs) and critical intermediates.

Below is the comprehensive troubleshooting guide and process methodology for the scale-up synthesis of 4-(3,4-Dichlorophenyl)-4-piperidinol , a critical piperidine derivative often utilized in the development of neuroactive compounds and monoamine reuptake inhibitors.

Process Overview & Synthetic Strategy

The standard industrial approach to synthesizing 4-(3,4-Dichlorophenyl)-4-piperidinol involves the formation of a 3,4-dichlorophenyl Grignard reagent, followed by nucleophilic addition to a protected 4-piperidone (typically N-Boc-4-piperidone), and subsequent acidic deprotection. Scaling this from bench (grams) to pilot plant (kilograms) introduces significant challenges in heat transfer, mass transfer, and impurity control [1].

G A 3,4-Dichlorobromobenzene + Mg Turnings B Grignard Formation (THF, 40-50°C) A->B C N-Boc-4-piperidone Addition (-20°C) B->C D N-Boc Protected Intermediate C->D E Acidic Deprotection (HCl/Dioxane, 10°C) D->E F 4-(3,4-Dichlorophenyl) -4-piperidinol E->F

Caption: Pilot-scale synthetic workflow for 4-(3,4-Dichlorophenyl)-4-piperidinol.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Grignard Formation and Addition

Q1: When scaling from 100g to 5kg, the Grignard addition to N-Boc-4-piperidone results in a 15% drop in yield and increased dimer formation. How do we mitigate this? Analysis: At the bench scale, rapid mixing dissipates the heat of the highly exothermic Grignard addition. At the 5kg scale, the surface-area-to-volume ratio of the reactor decreases, leading to localized "hot spots" (poor micro-mixing). Elevated local temperatures promote side reactions, specifically the Wurtz-type coupling of the Grignard reagent (forming 3,3',4,4'-tetrachlorobiphenyl) and enolization of the ketone rather than addition [2]. Solution:

  • Transition from batch addition to semi-batch controlled dosing.

  • Utilize a cryogenic reactor jacket set to -25°C to maintain an internal reaction temperature strictly below -15°C.

  • Increase the agitation speed (e.g., using a pitched blade turbine) to improve the Reynolds number and enhance mass transfer.

Section 2: Deprotection and Impurity Profiling

Q2: During the acidic deprotection of the N-Boc intermediate, we observe a persistent dehydration byproduct. How can we prevent this? Analysis: The target molecule contains a tertiary alcohol. Under strong acidic conditions (e.g., concentrated HCl or neat TFA) and elevated temperatures, the tertiary hydroxyl group is readily protonated and eliminated as water, forming a stable, conjugated 4-(3,4-dichlorophenyl)-1,2,3,6-tetrahydropyridine impurity. Solution: The deprotection must be kinetically controlled. Use a milder acid system, such as 4M HCl in 1,4-dioxane, and strictly control the temperature between 10°C and 15°C.

Troubleshooting Start Impurity Detected: Tetrahydropyridine CheckTemp Check Deprotection Temp Start->CheckTemp TempHigh Temp > 15°C CheckTemp->TempHigh TempLow Temp < 15°C CheckTemp->TempLow Action1 Enhance Reactor Cooling TempHigh->Action1 CheckAcid Check Acid Concentration TempLow->CheckAcid Action2 Dilute Acid / Slower Dosing CheckAcid->Action2

Caption: Root-cause analysis and mitigation logic for dehydration impurity.

Section 3: Crystallization and Isolation

Q3: The final product precipitates as an oil before crystallizing ("oiling out"), trapping impurities. What is the optimal crystallization strategy? Analysis: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation level is too high, and the system crosses the binodal curve before reaching the metastable zone for crystallization [1]. Solution: Implement a seeded cooling crystallization. Dissolve the crude product in hot Ethyl Acetate (EtOAc), add Heptane as an anti-solvent until the cloud point is nearly reached, cool to 40°C, and introduce 1-2 wt% of pure seed crystals. Cool linearly to 5°C over 6 hours.

Quantitative Data & Process Parameters

Table 1: Critical Process Parameters (CPPs) for Grignard Addition

ParameterBench Scale (100g)Pilot Scale (5kg)Rationale for Change
Addition Rate 10 mL/min50 mL/min (controlled)Prevent heat accumulation; match cooling capacity.
Internal Temp (

)
-10°C to 0°C-20°C to -15°CCompensate for reduced heat transfer efficiency.
Agitation Magnetic stirring150 RPM (Pitched Blade)Ensure rapid homogenization of the highly viscous mixture.
Equivalents of RMgX 1.1 eq1.05 eqMinimize excess reagent to reduce biphenyl dimer formation.

Table 2: Common Impurities and Mitigation Strategies

Impurity Structure/NameOriginMitigation Strategy
3,3',4,4'-TetrachlorobiphenylWurtz coupling during Grignard formation.Maintain Grignard formation temp < 50°C; avoid excess Mg.
Unreacted N-Boc-4-piperidoneIncomplete Grignard addition.Ensure Grignard reagent titer is accurate prior to use.
Tetrahydropyridine derivativeDehydration during deprotection.Keep deprotection temperature < 15°C; avoid neat strong acids.

Experimental Protocol: 10-Liter Scale Methodology

Note: This protocol assumes the use of a jacketed glass or Hastelloy reactor equipped with an overhead stirrer, internal temperature probe, and inert gas (Nitrogen/Argon) manifold. All operations must be conducted under strict professional laboratory safety protocols [3].

Step 1: Preparation of the Grignard Reagent

  • Purge a 10 L reactor with Argon for 30 minutes.

  • Charge the reactor with Magnesium turnings (1.1 eq) and anhydrous Tetrahydrofuran (THF) (2 L).

  • Add a single crystal of Iodine or 1,2-dibromoethane (0.01 eq) to activate the magnesium.

  • Heat the jacket to 40°C. Begin a slow, controlled addition of 3,4-Dichlorobromobenzene (1.0 eq) dissolved in THF (2 L).

  • Critical Step: Monitor for the initiation of the exotherm. Once initiated, adjust the addition rate to maintain an internal temperature (

    
    ) between 45°C and 50°C.
    
  • Post-addition, stir at 45°C for 2 hours. Cool to ambient temperature and titrate the Grignard reagent to confirm molarity.

Step 2: Nucleophilic Addition

  • In a separate, dry 20 L reactor, dissolve N-Boc-4-piperidone (0.95 eq relative to Grignard) in anhydrous THF (3 L).

  • Cool the reactor jacket to -30°C to bring the

    
     to -20°C.
    
  • Transfer the Grignard reagent via cannula or dosing pump into the 20 L reactor.

  • Critical Step: Control the dosing rate such that

    
     does not exceed -10°C.
    
  • Quench the reaction by slowly adding saturated aqueous Ammonium Chloride (

    
    ) (3 L), maintaining 
    
    
    
    < 10°C.
  • Separate the phases, extract the aqueous layer with EtOAc, dry the combined organics over

    
    , and concentrate under reduced pressure.
    

Step 3: Deprotection and Isolation

  • Dissolve the crude N-Boc protected intermediate in 1,4-Dioxane (3 L) in a 10 L reactor.

  • Cool the system to 10°C.

  • Slowly dose in 4M HCl in Dioxane (3.0 eq). Monitor the reaction via HPLC.

  • Upon completion (typically 4-6 hours), concentrate the mixture to 30% volume.

  • Induce crystallization by adding cold Heptane. Filter the resulting hydrochloride salt of 4-(3,4-Dichlorophenyl)-4-piperidinol, wash with cold Heptane, and dry in a vacuum oven at 40°C.

References

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists (2nd ed.). Academic Press. URL:[Link]

  • Organic Process Research & Development (OPRD). American Chemical Society. Principal guidelines on Grignard scale-up and process safety. URL:[Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Guidelines for safe reactor operation and chemical handling. URL:[Link]

Technical Support Center: 4-(3,4-Dichlorophenyl)-4-piperidinol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-(3,4-Dichlorophenyl)-4-piperidinol hydrochloride . As a critical intermediate in the synthesis of neuroactive piperidine derivatives, maintaining the structural integrity of this compound is paramount. This guide provides in-depth troubleshooting, mechanistic insights, and self-validating protocols to resolve the most common stability and handling issues encountered during synthesis and scale-up.

I. Troubleshooting FAQs: Stability & Degradation

Q1: My LC-MS/HPLC analysis shows a new, highly lipophilic impurity with a mass of [M - 18]. What is causing this, and how do I prevent it? A: You are observing the classic acid-catalyzed dehydration of the tertiary alcohol. 4-aryl-4-piperidinols are extremely prone to E1 elimination. When exposed to acidic conditions (pH < 3) or elevated temperatures, the C4-hydroxyl group is protonated and leaves as water, forming a relatively stable benzylic carbocation. This intermediate rapidly loses a proton to form 4-(3,4-dichlorophenyl)-1,2,3,6-tetrahydropyridine (THP) . Prevention: Always buffer aqueous extractions to pH > 7 and keep rotary evaporation temperatures below 30 °C. Note: This degradation pathway must be strictly monitored, as related THP derivatives (such as MPTP analogs) possess severe neurotoxic potential .

Q2: The powder was initially free-flowing but has become a sticky, clumpy mass after a few weeks of storage. Has the compound degraded? A: Not necessarily covalently degraded, but it has absorbed significant moisture. The hydrochloride salt of this compound is highly hygroscopic. The ionic lattice coordinates ambient water molecules, which lowers the effective melting point and causes clumping. While moisture alone doesn't break the carbon skeleton, it creates localized acidic microenvironments (due to HCl dissociation) that can slowly trigger the dehydration mentioned in Q1 over months of storage. Resolution: Store the compound in a tightly sealed amber vial backfilled with Argon, kept inside a desiccator at 2–8 °C.

Q3: I am getting terrible yields when trying to extract the compound into organic solvents from my reaction mixture. Why? A: You are likely trying to extract the hydrochloride salt directly. The HCl salt is highly polar and partitions almost exclusively into the aqueous layer. To extract it into organic solvents (like Ethyl Acetate or Dichloromethane), you must first convert it to the free base. However, this must be done carefully to avoid base-catalyzed side reactions or precipitation issues. See Protocol A below.

II. Mechanistic Pathways & Troubleshooting Workflows

The Dehydration Degradation Pathway

The diagram below illustrates the thermodynamic sink that ruins many piperidinol syntheses: the formation of the tetrahydropyridine (THP) ring.

DehydrationPathway A 4-(3,4-Dichlorophenyl) -4-piperidinol HCl B Protonated Alcohol Intermediate A->B + H+ / Heat C Carbocation Intermediate B->C - H2O D 4-(3,4-Dichlorophenyl) -1,2,3,6-tetrahydropyridine C->D - H+

Fig 1: Acid-catalyzed E1 dehydration pathway of 4-aryl-4-piperidinols to THP derivatives.

Impurity Triage Workflow

Use this logic tree to immediately diagnose and correct HPLC anomalies during your workflow.

Troubleshooting Start Impurity Detected in HPLC/LC-MS Check Is impurity more lipophilic? (Later RT, M-18) Start->Check Dehyd Likely Dehydration (THP Formation) Check->Dehyd Yes Oxid Likely Oxidation or N-alkylation Check->Oxid No Fix1 Reduce Temp & Acid Buffer pH > 7 Dehyd->Fix1 Fix2 Check Solvents/Inert Gas Store at -20°C Oxid->Fix2

Fig 2: Decision matrix for diagnosing and resolving common piperidinol impurities.

III. Quantitative Data & Specifications

To ensure reproducibility, benchmark your laboratory conditions against these validated physicochemical parameters.

ParameterSpecification / ThresholdMechanistic Rationale
Storage Temperature 2–8 °C (Desiccated)Minimizes the thermal energy available to overcome the activation barrier for E1 elimination.
Hygroscopicity High (HCl Salt)The ionic lattice readily coordinates ambient water molecules, leading to clumping and localized acidic microenvironments.
pH Stability Range pH 4.0 – 8.0Highly acidic conditions (pH < 3) protonate the C4-hydroxyl, creating a superior leaving group (

).
Solubility (HCl Salt) Soluble in

, MeOH
The ionic nature facilitates strong dipole-ion interactions with polar protic solvents.
Solubility (Free Base) Soluble in EtOAc, DCMLoss of the chloride counterion dramatically increases lipophilicity, requiring organic extraction.

IV. Self-Validating Experimental Protocols

The following protocols are engineered to include built-in causality and self-validation steps, ensuring you can verify success at the bench without waiting for external analytical results.

Protocol A: Safe Free-Basing and Extraction (Avoiding Dehydration)

Objective: Convert the HCl salt to the highly organic-soluble free base without triggering acid/heat-catalyzed dehydration.

  • Dissolution: Suspend the 4-(3,4-Dichlorophenyl)-4-piperidinol HCl salt in a biphasic mixture of Ethyl Acetate (EtOAc) and chilled Deionized Water (1:1 v/v) at 0–5 °C.

    • Causality: Chilling suppresses thermodynamic elimination pathways. The biphasic system ensures the free base immediately partitions into the protective organic layer upon formation.

  • Basification: Slowly add 1M NaOH dropwise under vigorous stirring until the aqueous layer reaches pH 9–10.

    • Self-Validation: Test the aqueous layer with pH paper. Visually, the organic layer should become completely transparent as the insoluble HCl suspension converts to the soluble free base. If turbidity persists in the organic layer, add more EtOAc.

  • Extraction & Washing: Separate the organic layer. Wash with saturated NaCl (brine) once.

    • Causality: Brine removes residual water and trace alkali, preventing base-catalyzed degradation during the concentration step.

  • Drying & Concentration: Dry the organic layer over anhydrous

    
    . Filter and concentrate under reduced pressure at a water bath temperature of < 30 °C .
    
    • Self-Validation: Run a quick TLC (Eluent: DCM/MeOH 9:1, UV visualization). The absence of a high-Rf, strongly UV-active spot confirms that no conjugated THP was formed during concentration.

Protocol B: Controlled Dehydration to the Tetrahydropyridine (THP)

Objective: Deliberately synthesize 4-(3,4-dichlorophenyl)-1,2,3,6-tetrahydropyridine, a common downstream intermediate .

  • Acidic Reflux: Dissolve the piperidinol free base in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) (10 equivalents). Stir at 40 °C for 4 hours.

    • Causality: TFA provides the necessary protons to form the oxonium ion without introducing water, driving the equilibrium entirely toward the alkene formation.

  • Quenching: Cool the reaction to 0 °C and slowly quench with saturated

    
     until 
    
    
    
    evolution ceases.
    • Self-Validation: The cessation of bubbling is an immediate physical indicator of complete neutralization.

  • Isolation & Verification: Extract with DCM, dry over

    
    , and concentrate.
    
    • Self-Validation: Perform UV-Vis spectroscopy on the isolated product. You will observe a distinct bathochromic shift (

      
       ~280 nm) compared to the starting material. This validates the reaction, as the new double bond creates an extended conjugated system with the dichlorophenyl ring.
      

V. References

  • Liégeois, J. F., Lespagnard, M., Meneses Salas, E., Mangin, F., Scuvée-Moreau, J., & Dilly, S. "Enhancing a CH−π Interaction to Increase the Affinity for 5-HT1A Receptors." ACS Medicinal Chemistry Letters, 2014; 5(4): 358–362.

  • Fries, D. S., Vries, J., Hazelhoff, B., & Horn, A. S. "Synthesis and toxicity toward nigrostriatal dopamine neurons of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) analogues." Journal of Medicinal Chemistry, 1986; 29(3): 424-427.

  • Binda, C., et al. "Probing the Active Sites of Monoamine Oxidase A and B with 1,4-Disubstituted Tetrahydropyridine Substrates and Inactivators." Journal of Medicinal Chemistry, 1999; 42(23): 4853-4860.

Technical Support Center: Navigating the Purification of Polar Piperidinol Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the unique and often complex challenges associated with the purification of polar piperidinol compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter these molecules in their daily work. Here, we move beyond simple protocols to provide in-depth, field-proven insights into why specific purification strategies are chosen and how to troubleshoot the inevitable issues that arise during experimental work.

The Challenge of Polar Piperidinols

Piperidinol moieties are common in pharmaceutical agents and bioactive natural products. Their inherent polarity, stemming from the hydroxyl group, and basicity, from the piperidine nitrogen, create a dual-nature that complicates purification. These compounds often exhibit poor retention on traditional reverse-phase media and strong, often irreversible, binding to silica gel, leading to low recovery and poor peak shape[1][2]. This guide will equip you with the knowledge to select the appropriate purification strategy and troubleshoot common problems effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the specific issues you may be facing in the lab.

Chromatography Issues

Q1: My piperidinol compound shows significant peak tailing during silica gel column chromatography. What's causing this and how can I fix it?

A: Peak tailing is a classic problem when purifying basic compounds like piperidinols on standard silica gel[2]. The root cause is the strong interaction between the basic piperidine nitrogen and the acidic silanol groups (Si-OH) on the silica surface. This leads to non-ideal chromatographic behavior, resulting in broad, tailing peaks and poor separation[2].

Troubleshooting Steps:

  • Mobile Phase Modification: The most common and effective solution is to add a basic modifier to your eluent. This additive competes with your compound for the acidic sites on the silica, effectively "masking" them.

    • Triethylamine (TEA): A widely used additive. Start with a concentration of 0.1-1% (v/v) in your mobile phase[2][3].

    • Ammonia Solution: For very basic compounds, a small amount of ammonium hydroxide in methanol can be effective[4].

  • Stationary Phase Selection:

    • Deactivated Silica: Use silica gel that has been "end-capped" or treated to reduce the number of free silanol groups.

    • Alumina (Basic or Neutral): Basic or neutral alumina can be an excellent alternative to silica for purifying basic compounds, as it lacks the acidic surface of silica[5].

    • Amine-Bonded Silica: This stationary phase has amine groups covalently bonded to the silica surface, which shields the acidic silanols and provides a more inert surface for the separation of basic compounds[1][5].

Experimental Protocol: Deactivating Silica Gel with Triethylamine

  • Prepare your mobile phase (e.g., a mixture of ethyl acetate and hexane).

  • Add triethylamine to the mobile phase to a final concentration of 0.5-1% (v/v).

  • Wet-pack your silica gel column using this modified mobile phase.

  • Before loading your sample, flush the column with at least 2-3 column volumes of the TEA-containing mobile phase to ensure the silica is thoroughly deactivated[3].

  • Dissolve your crude sample in a minimum amount of the modified mobile phase and load it onto the column.

  • Proceed with the elution, collecting fractions and analyzing them by TLC.

Q2: My polar piperidinol compound doesn't stick to my C18 reverse-phase column and elutes in the void volume. What are my options?

A: This is a common issue for highly polar compounds in reverse-phase chromatography (RP-HPLC)[1][6]. The hydrophobic C18 stationary phase provides little to no retention for very polar analytes, causing them to co-elute with the solvent front[1][6].

Troubleshooting & Alternative Strategies:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating very polar compounds[7][8][9]. It utilizes a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer[6][7][9]. In HILIC, a water-rich layer forms on the stationary phase, and polar analytes partition into this layer, leading to retention[8][9].

  • Mixed-Mode Chromatography (MMC): MMC columns combine multiple retention mechanisms, such as reverse-phase and ion-exchange, in a single stationary phase[10][11]. This allows for the simultaneous retention of both polar and non-polar compounds and offers unique selectivity[10][11].

  • Ion-Exchange Chromatography (IEX): Since piperidinols are basic, they will be protonated at acidic or neutral pH. Cation-exchange chromatography can be used to capture these positively charged molecules[12][13][14]. Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase[12][13].

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the primary mobile phase and is a form of normal-phase chromatography[15]. It is highly effective for purifying polar compounds, including those with basic functional groups[16][17]. The addition of co-solvents like methanol and additives can modulate retention and improve peak shape[16][17].

Decision-Making Workflow for Chromatography Method Selection

start Crude Piperidinol Compound rp_check Poor retention on C18? start->rp_check np_check Peak tailing on silica? rp_check->np_check No, but other issues alternative_methods Consider Alternative Methods rp_check->alternative_methods Yes np_check->alternative_methods No, but still poor separation np_modify Modify Normal Phase (add TEA, use Alumina) np_check->np_modify Yes hilic HILIC alternative_methods->hilic mmc Mixed-Mode alternative_methods->mmc iex Ion-Exchange alternative_methods->iex sfc SFC alternative_methods->sfc

Caption: Decision tree for selecting a purification method.

Compound Stability and Purity Issues

Q3: My purified piperidinol compound is a yellow or brown oil. What causes this discoloration and how can I remove it?

A: A yellow or brown tint in piperidinol compounds often indicates the presence of oxidation products[3][18]. The basic piperidine nitrogen can be susceptible to oxidation, especially when exposed to air and light over time[19].

Troubleshooting Steps:

  • Charcoal Treatment: Dissolve the discolored product in a suitable solvent (e.g., ethanol or methanol). Add a small amount of activated charcoal (approx. 1-2% w/w) and stir the mixture at room temperature for 30-60 minutes. Remove the charcoal by filtering through a pad of Celite®. The solvent can then be removed under reduced pressure[3].

  • Distillation: For thermally stable compounds, vacuum distillation is a highly effective method for removing colored impurities and other non-volatile materials[3].

  • Preventative Measures: Store purified piperidinols under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at low temperatures to minimize oxidation[18].

Q4: I'm trying to perform a chiral separation of my piperidinol enantiomers. What are the best approaches?

A: Chiral resolution is a critical step when dealing with stereoisomers. Several methods are available, with the choice depending on the scale and available equipment.

Recommended Methods:

  • Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC): These are the most common analytical and preparative methods for separating enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for a wide range of compounds, including piperidine derivatives[20]. Chiral SFC is often faster and uses less organic solvent than HPLC[20].

  • Diastereomeric Salt Formation: This classical resolution technique is suitable for larger-scale purifications. It involves reacting the racemic piperidinol (a base) with an enantiomerically pure chiral acid (a resolving agent) to form diastereomeric salts[21]. These diastereomers have different physical properties, such as solubility, and can be separated by fractional crystallization[21][22]. The desired enantiomer can then be liberated from the purified salt by treatment with a base[22].

Workflow for Chiral Resolution via Diastereomeric Salt Formation

start Racemic Piperidinol add_acid Add Chiral Acid (e.g., Tartaric Acid) start->add_acid form_salts Formation of Diastereomeric Salts add_acid->form_salts crystallize Fractional Crystallization form_salts->crystallize separate Separate Crystals (Filtration) crystallize->separate liberate Liberate Amine (add Base) separate->liberate extract Extract with Organic Solvent liberate->extract pure_enantiomer Purified Enantiomer extract->pure_enantiomer

Caption: Workflow for chiral resolution by salt formation.

Data Summary: Comparison of Chromatographic Techniques

The choice of chromatographic technique is critical for the successful purification of polar piperidinol compounds. The following table summarizes the key features of the most relevant methods.

TechniqueStationary PhaseMobile PhaseBest Suited ForKey AdvantagesCommon Challenges
Normal Phase (Modified) Silica, AluminaNon-polar (e.g., Hexane/EtOAc) + Basic Additive (e.g., TEA)Less polar piperidinols, initial cleanup.Simple, inexpensive.Peak tailing, irreversible adsorption without modification[2].
Reverse Phase (RP) C18, C8Polar (e.g., Water/Acetonitrile)More hydrophobic piperidinol derivatives.High reproducibility, wide availability of columns[23].Poor retention of highly polar compounds[1].
HILIC Silica, Amide, DiolHigh Organic (e.g., >80% MeCN) + Aqueous BufferHighly polar, water-soluble piperidinols[6][7][9].Excellent retention for polar compounds, MS-friendly mobile phases[8][24].Complex retention mechanism, requires careful equilibration[8].
Ion-Exchange (IEX) Strong or Weak Cation ExchangerAqueous BuffersCharged piperidinols (at appropriate pH).High capacity and selectivity for charged molecules[12][14].Requires salt gradients, may not be ideal for MS, can be complex to develop[24].
Mixed-Mode (MMC) Combines RP and IEX functionalitiesAqueous/Organic MixturesComplex mixtures with compounds of varying polarity and charge[10][11].Unique selectivity, can retain both polar and non-polar analytes[25].Method development can be more complex than single-mode techniques[24].
SFC Various (Normal & Chiral Phases)Supercritical CO₂ + Co-solvent (e.g., Methanol)Chiral separations, thermally labile compounds, polar molecules[15][16][17].Fast separations, reduced solvent waste ("green"), excellent for chiral resolution[16].Requires specialized equipment[15].

References

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?
  • Subotica, N., & et al. (n.d.). Hydrophilic interaction liquid chromatography (HILIC)
  • Element Lab Solutions. (2024, April 22).
  • Roemling, R., Sakata, M., & Kawai, Y. (2022, April 15). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • MilliporeSigma. (n.d.). Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
  • ResearchGate. (n.d.). (PDF)
  • Welch Materials. (2024, November 25).
  • Waters Blog. (2025, June 18).
  • Benchchem. (2025, December).
  • IntechOpen. (2022, April 23).
  • Lemasson, E., & et al. (2020, November 12). Mixed-Mode Chromatography—A Review.
  • Teledyne ISCO. (n.d.).
  • Benchchem. (2025).
  • PubMed. (2013, December 4).
  • Benchchem. (2025, December).
  • Teledyne ISCO. (2012, November 9).
  • American Pharmaceutical Review. (2016, April 30). A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development.
  • Benchchem. (2025).
  • PubMed. (n.d.).
  • Wikipedia. (n.d.).
  • Reddit. (2023, January 7). Purification of strong polar and basic compounds : r/Chempros.
  • Chromatography Today. (n.d.). How Good is SFC for Polar Analytes?
  • PubMed. (2013, October 11). High performance liquid chromatography of selected alkaloids in ion-exchange systems.
  • Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2)
  • Wikipedia. (n.d.).
  • Tosoh Bioscience. (n.d.). Techincal Presentation -- Separation of Polar Molecules using a Stable Amino-bonded Phase HILIC Column.
  • Benchchem. (n.d.). chiral resolution of racemic mixtures using trans-2-Piperidin-1-ylcyclopentanol.
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.).
  • ResearchGate. (2018, June 18).
  • Reversed Phase Chrom
  • Benchchem. (2025). common challenges in working with piperidine-based compounds.
  • Shimadzu. (n.d.). C190-E270C SFC Basic Guide.
  • Waters. (n.d.).
  • R Discovery. (n.d.). Paper Chromatography of Alkaloids Using Liquid Ion Exchangers as Developing Solvents.
  • Benchchem. (2025). A Comparative Guide to the Chiral HPLC Analysis of (S)-1-Boc-3-hydroxypiperidine.
  • Google Patents. (2008, February 21).
  • PHARMACEUTICAL SCIENCES. (n.d.).
  • Scirp.org. (2020, September 18).
  • ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?
  • Sigma-Aldrich. (n.d.).
  • Biotage. (2023, January 30).

Sources

Technical Support Center: Troubleshooting Friedel-Crafts Acylation Byproducts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Friedel-Crafts (FC) Acylation. For researchers and drug development professionals synthesizing active pharmaceutical ingredient (API) precursors, FC acylation is a cornerstone reaction for constructing aryl ketones. However, the generation of highly reactive acylium ions often leads to competing pathways, resulting in decarbonylated alkyl products, O-acylated esters, and complex regioisomer mixtures.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will diagnose the root causes of byproduct formation—grounded in thermodynamic and kinetic principles—and provide self-validating protocols to ensure high-purity precursor synthesis.

Part 1: Diagnostic Workflow for Acylation Byproducts

Before adjusting your reaction parameters, you must identify the mechanistic origin of your byproduct. Use the decision tree below in conjunction with your LC-MS or NMR data to pinpoint the failure mode.

ByproductDiagnostics Start LC-MS / NMR Analysis of Crude Reaction Mixture CheckMass Is the product mass -28 Da from target? Start->CheckMass Decarb Decarbonylation Byproduct (Loss of CO → Alkylation) CheckMass->Decarb Yes (e.g., bulky acyl chlorides) CheckEster Is the substrate a phenol? Check for ester IR stretch. CheckMass->CheckEster No OAcyl O-Acylation Byproduct (Kinetic Control) CheckEster->OAcyl Yes (Insufficient Lewis Acid) CheckIsomer Multiple peaks with identical mass? CheckEster->CheckIsomer No Regio Regioisomer Byproducts (Ortho/Para Mixtures) CheckIsomer->Regio Yes (Steric/Temp Issues) Success Target Aryl Ketone Isolated CheckIsomer->Success No

Diagnostic workflow for identifying Friedel-Crafts acylation byproducts.

Part 2: Frequently Asked Questions & Mechanistic Causality

Q1: My LC-MS shows an alkylated byproduct (-28 Da from the expected mass) instead of the acylated target. What is happening?

The Causality: You are observing the decarbonylation of the acylium ion intermediate. While standard Friedel-Crafts acylation is generally immune to the carbocation rearrangements that plague alkylation1[1], certain sterically hindered or electronically stabilized acyl chlorides will undergo rapid loss of carbon monoxide (CO). For example, pivaloyl chloride is notorious for losing CO under Lewis acid conditions to form a highly stable tert-butyl carbocation, leading to tert-butylated arenes instead of the desired ketone 2[2]. Similarly, aryloxyacetyl chlorides can undergo decarbonylation depending on the nucleophilic character of the solvent 3[3]. The Solution: To suppress the decarbonylation pathway, avoid harsh Lewis acids like AlCl₃. Switch to alternative acylating agents (like anhydrides) and utilize milder catalysts such as metal triflates (e.g., Y(OTf)₃) or microwave irradiation[2].

Q2: When acylating a phenol derivative, I isolate a high yield of a phenyl ester byproduct instead of the hydroxyaryl ketone. How do I force C-acylation?

The Causality: Phenols are bidentate nucleophiles. The phenolic oxygen is a "hard" nucleophile that reacts rapidly with the acylium ion under kinetic control to form an O-acylated byproduct (an ester). The aromatic carbon ring is a "softer" nucleophile; C-acylation is slower but yields the thermodynamically more stable aryl ketone. The Solution: You must leverage the Fries rearrangement to convert the kinetic O-acylated ester into the thermodynamic C-acylated product. This rearrangement is strictly dependent on catalyst concentration. Using an excess of a Lewis acid (AlCl₃) or strong Brønsted acids (like neat TfOH) provides the necessary activation to drive >90% C-acylation, whereas low catalyst concentrations will stall the reaction at the O-acylated ester 4[4].

Q3: My Fries rearrangement is giving an unacceptable mixture of ortho and para isomers. How can I control the regioselectivity?

The Causality: Regioselectivity is dictated by the steric bulk of the solvent-catalyst complex and the reaction temperature. Lower temperatures (≤ 60°C) generally favor the para-isomer because the bulky acylium-AlCl₃ complex cannot easily overcome the steric hindrance at the ortho position 5[5]. Higher temperatures (≥ 160°C) provide the thermodynamic energy required to form the ortho-isomer, which is stabilized by intramolecular hydrogen bonding[5]. Furthermore, polar coordinating solvents (like nitrobenzene) form massive complexes with the Lewis acid, sterically blocking the ortho position and driving para-selectivity, whereas non-polar solvents (like CS₂) favor ortho-substitution6[6].

Part 3: Quantitative Data on Byproduct Formation

The following table summarizes how specific reaction parameters shift the equilibrium between desired products and common byproducts. Use this data to rationally select your solvent and catalyst loading.

SubstrateSolventCatalyst LoadingTemperatureDominant PathwayMajor Product / Isomer Ratio
PhenolAcetonitrileCatalytic (1% TfOH)20°CKineticPhenyl ester (>90% O-acylated)[4]
PhenolNeatExcess (Neat TfOH)100°CThermodynamicHydroxyaryl ketone (>90% C-acylated)[4]
NaphthaleneCarbon Disulfide (CS₂)Stoichiometric AlCl₃20°CSterically Unhindered1-Acetylnaphthalene (9:1 ratio)[6]
NaphthaleneNitrobenzeneStoichiometric AlCl₃20°CSterically Hindered2-Acetylnaphthalene (1:9 ratio)[6]
Phenol EsterDichloromethaneExcess AlCl₃≤ 60°CKinetic Friespara-Hydroxyaryl ketone[5]
Phenol EsterNeatExcess AlCl₃≥ 160°CThermodynamic Friesortho-Hydroxyaryl ketone[5]

Part 4: Self-Validating Experimental Protocol

To avoid the pitfalls of mixed O/C-acylation and poor regioselectivity, we recommend a two-step, self-validating protocol for the highly regioselective para-C-acylation of phenols via the Fries Rearrangement.

Protocol: Regioselective Synthesis of para-Hydroxyacetophenone

Objective: Synthesize the para-isomer while strictly eliminating the O-acylated ester byproduct and minimizing the ortho-isomer.

Step 1: O-Acylation (Kinetic Trapping)

  • Dissolve 1.0 eq of phenol in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Add 1.2 eq of pyridine (mild base), followed by the dropwise addition of 1.1 eq of acetyl chloride at 0°C.

  • Stir for 2 hours at room temperature.

  • Self-Validation Check: Run an LC-MS or TLC. The phenol starting material must be completely consumed, and the mass corresponding to phenyl acetate must be the sole product. Do not proceed if free phenol remains.

  • Perform an aqueous workup to remove pyridine salts and concentrate the phenyl acetate under reduced pressure.

Step 2: Fries Rearrangement (Thermodynamic Control)

  • Dissolve the purified phenyl acetate in anhydrous nitrobenzene . Rationale: Nitrobenzene is a highly polar, coordinating solvent that forms a bulky complex with AlCl₃, sterically blocking the ortho-position to ensure para-selectivity[5],[6].

  • Cool the solution to 0°C.

  • Carefully add 1.5 equivalents of anhydrous AlCl₃ . Rationale: An excess of Lewis acid is strictly required to drive the rearrangement from the O-acylated ester to the C-acylated ketone[4].

  • Self-Validation Check: Upon addition of AlCl₃, the solution should immediately undergo a distinct color change (typically bright yellow/orange), indicating the formation of the acylium-aluminate complex.

  • Heat the reaction to 60°C for 4 hours. Rationale: Maintaining a moderate temperature (≤ 60°C) preserves the kinetic preference for the para-isomer. Exceeding 160°C will thermodynamically shift the product to the ortho-isomer[5].

Step 3: Quench and Isolation

  • Cool the reaction to 0°C and carefully pour it over a mixture of crushed ice and concentrated HCl.

  • Self-Validation Check: The aqueous layer must become completely clear. If an emulsion persists, the aluminum salts have not fully dissolved; add more concentrated HCl until phase separation is distinct.

  • Extract the aqueous layer with DCM, wash the combined organic layers with brine, dry over Na₂SO₄, and purify via recrystallization to yield pure para-hydroxyacetophenone.

Part 5: References

  • Avoiding byproduct formation in Friedel-Crafts acylation for precursors - Benchchem. 5

  • Technical Support Center: Friedel-Crafts Acylation Reactions - Benchchem. 6

  • Ch24 - Acylation of phenols - University of Calgary.

  • Understanding Friedel-Crafts Alkylation and Acylation - Echemi. 1

  • Friedel–Crafts reaction of phenol - Echemi. 4

  • Acylation and alkylation reactions. Part III. The interaction of aryloxyacetyl chlorides with aluminium chloride in aromatic solvents - Researcher.life. 3

  • A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles - MDPI. 2

Sources

Technical Support Center: Optimizing Catalyst Loading for Piperidine Precursor Hydrogenation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Converting planar, aromatic pyridines into three-dimensional, sp³-rich piperidines is a critical transformation in drug discovery, as piperidine motifs are ubiquitous in FDA-approved pharmaceuticals[1]. However, this reduction is notoriously challenging due to the high aromatic stability of the pyridine core and the propensity of the nitrogen lone pair to poison transition metal catalysts[1][2].

This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to help you optimize catalyst loading and achieve high-yielding, chemoselective hydrogenations.

I. Troubleshooting FAQs: Causality & Optimization

Q1: My Pd/C-catalyzed hydrogenation stalls at 30-40% conversion, even with extended reaction times. Why is this happening, and should I just increase the catalyst loading?

A: Do not simply increase the catalyst loading. The stall is caused by catalyst poisoning . The lone pair of electrons on the pyridine nitrogen—and more importantly, the highly basic piperidine product—coordinates strongly to the empty d-orbitals of the palladium surface[2][3]. This blocks the active sites, preventing further hydrogen activation.

The Solution: Instead of dumping more expensive Pd/C into the reactor, add a stoichiometric amount of an acidic additive (e.g., HCl, trifluoroacetic acid (TFA), or acetic acid)[2][3]. The acid protonates the nitrogen to form a pyridinium/piperidinium salt, tying up the lone pair and physically preventing it from binding to the catalyst surface[2][3].

Q2: I am scaling up a reaction from 1 mmol to 50 mmol. Can I maintain the 10 mol% Pd/C loading used in my discovery route?

A: No. Scaling up with a 10 mol% heterogeneous catalyst loading is a severe safety and impurity risk. At scale, the rapid exothermic hydrogenation can lead to thermal runaway, promoting unwanted side reactions such as ring-opening (hydrogenolysis of the C-N bond) or over-reduction. The Solution: For scale-up, reduce the catalyst loading to 1–5 mol% . Compensate for the lower loading by optimizing mass transfer: increase the agitation rate and ensure a continuous, regulated hydrogen pressure.

Q3: My pyridine substrate contains reduction-sensitive groups (nitro, halogens, alkenes). Heterogeneous catalysts keep cleaving them. How do I achieve chemoselectivity?

A: Heterogeneous catalysts (Pd/C, PtO₂) operate via surface


-coordination, which has poor chemoselectivity and will readily reduce nitro groups or cleave halogens[1].
The Solution:  Switch to a homogeneous Iridium(III)-catalyzed ionic hydrogenation . By using an[Ir-OMs] precatalyst with TFA, the reaction shifts from a surface-binding mechanism to an ionic pathway (protonation followed by hydride transfer)[1]. This method requires extremely low catalyst loadings (down to 0.05–2 mol%) and leaves nitro, azido, bromo, and alkenyl groups completely intact[1].

II. Diagnostic Workflows & Mechanistic Pathways

Workflow A Reaction Stalled / Low Conversion B Check Substrate & Product Is a free amine present? A->B C Catalyst Poisoning Likely Add Acid (HCl, AcOH, TFA) B->C Yes D Assess Catalyst Loading Is it < 5 mol% for Pd/C? B->D No C->D Resolved? No E Increase Loading or Optimize H2 Pressure D->E Yes F Consider Homogeneous Ir(III) Catalysis D->F No / Chemoselectivity needed

Troubleshooting workflow for stalled pyridine hydrogenation.

Mechanism A Pyridine B Protonation (TFA) A->B C Pyridinium Ion B->C D Hydride Transfer [Ir-H] C->D E Piperidinium Salt D->E x3 cycles

Mechanistic pathway of Ir(III)-catalyzed ionic hydrogenation.

III. Quantitative Data: Catalyst Selection Matrix

Use the following table to benchmark your catalyst loading and select the appropriate system based on your substrate's functional groups.

Catalyst SystemTypical LoadingRequired AdditiveChemoselectivityPrimary Mechanism
Pd/C (10%) 5.0 – 10.0 mol%AcOH or HCl (1.1 eq)Low (Reduces alkenes/nitro)Surface

-coordination[3]
PtO₂ (Adams') 1.0 – 5.0 mol%Strong Acid (HCl)ModerateSurface

-coordination[3]
[Ir-OMs] Complex 0.05 – 2.0 mol%TFA (3.0 eq)Excellent (Tolerates halogens)Ionic (Hydride transfer)[1]
Rh/KB (Electro) 0.5 mg/cm²H₂O (Catholyte)HighElectrocatalytic reduction[4]

IV. Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The physical or chemical feedback of the reaction itself will confirm its success.

Protocol A: Heterogeneous Hydrogenation (Optimization for Robust Substrates)

Best for: Simple pyridines without reducible functional groups.

  • Preparation: In a thick-walled Parr shaker bottle, dissolve the pyridine substrate (10.0 mmol) in 30 mL of ethanol.

  • Acidification: Add 1.1 equivalents of concentrated HCl. Causality: This immediately forms the pyridinium chloride salt, neutralizing the Lewis basicity that would otherwise poison the catalyst[2].

  • Catalyst Addition: Carefully add 10% Pd/C (2.5 mol% loading).

  • Purge & Pressurize: Purge the vessel with N₂ (3x) to remove oxygen, followed by H₂ (3x). Pressurize to 50 psi H₂.

  • Self-Validation Check: Monitor the hydrogen uptake curve via a mass flow controller. The reaction validates its own completion when exactly 3.0 molar equivalents of H₂ are consumed, followed by a strict plateau. If the uptake plateaus at 1.0 or 2.0 equivalents, the catalyst has been poisoned; check the pH to ensure the solution remains acidic.

  • Workup: Vent the H₂, purge with N₂, and filter the mixture through a pad of Celite. (Safety Note: Pd/C is highly pyrophoric when dry; keep the filter cake damp with solvent).

Protocol B: Homogeneous Iridium(III) Ionic Hydrogenation (For Complex/Sensitive Substrates)

Best for: Late-stage functionalization and substrates with nitro, azido, or halogen groups[1].

  • Preparation: In a high-pressure reactor vial, dissolve the functionalized pyridine (1.0 mmol) in 1 M methanol.

  • Activation: Add 3.0 equivalents of Trifluoroacetic Acid (TFA). Causality: TFA provides the necessary protons for the ionic hydrogenation mechanism, activating the pyridine ring to accept hydrides[1].

  • Catalyst Loading: Add 2.0 mol% of the air-stable[Ir-OMs] precatalyst.

  • Reaction: Pressurize the vessel with 50 bar of H₂ gas and stir at room temperature for 18 hours[1].

  • Self-Validation Check: Because piperidine is far more basic than pyridine, the irreversible formation of the protonated piperidinium salt acts as a thermodynamic sink[1]. The reaction validates itself by naturally halting at the fully saturated state, preventing product degradation or over-reduction without requiring precise timing.

  • Isolation: Vent the reactor. The product is isolated directly as a highly stable, free secondary amine piperidinium salt, often requiring no column chromatography[1].

V. References

  • Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines ChemRxiv[Link]

  • Asymmetric hydrogenation of aromatic compounds Dalian Institute of Chemical Physics (DICP) [Link]

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds PubMed Central (PMC)[Link]

Sources

Validation & Comparative

Biological Evaluation of Substituted Piperidinol Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate privileged scaffolds that can be functionalized to target diverse biological pathways. The substituted piperidinol framework is particularly notable due to its conformational restriction and unique physicochemical properties. Recent drug discovery campaigns have successfully leveraged this scaffold for two highly distinct therapeutic applications: as antimycobacterial agents targeting intracellular enzymes, and as broad-spectrum antifungal agents.

This guide provides a critical, objective comparison of these two applications. By examining their distinct mechanisms of action, detailing self-validating experimental protocols, and comparing their quantitative efficacy, this document serves as a comprehensive resource for researchers guiding piperidinol-based lead optimization.

Antimycobacterial Piperidinols: Covalent Inhibitors of Arylamine N-Acetyltransferase (NAT)

Mechanistic Overview

The eradication of Mycobacterium tuberculosis (M. tb) is heavily impeded by its ability to survive inside host macrophages. This survival depends on cholesterol catabolism, a pathway regulated by the enzyme arylamine N-acetyltransferase (NAT).

Substituted piperidinols have been identified as highly selective, potent inhibitors of mycobacterial NAT. Unlike traditional competitive inhibitors, these compounds operate via a prodrug-like mechanism. The piperidinol undergoes activation—typically initiated by a nucleophilic attack—to form a highly reactive phenyl vinyl ketone (PVK) intermediate. This electrophilic PVK then forms a covalent adduct with a critical cysteine residue within the NAT active site, leading to irreversible enzyme inactivation and subsequent mycobacterial death [1].

G A Substituted Piperidinol B Prodrug Activation (Nucleophilic Attack) A->B C Phenyl Vinyl Ketone (Reactive Intermediate) B->C D Cysteine Adduct (NAT Active Site) C->D Covalent Binding E Mycobacterial Death D->E NAT Inhibition

Mechanism of mycobacterial NAT inhibition by piperidinol compounds.

Experimental Protocol: Time-Dependent NAT Inhibition Assay

To rigorously validate the irreversible, covalent nature of this inhibition, we employ the Kitz and Wilson kinetic model. This protocol is designed as a self-validating system to differentiate true covalent binding from assay artifacts.

Causality Check: Why use dilution instead of dialysis to stop the reaction? In my experience with NAT enzymes, dialysis causes a spontaneous loss of baseline enzymatic activity due to oxidation or structural instability over time. Rapid dilution preserves the enzyme's baseline integrity, ensuring that any measured loss of activity is strictly attributable to the piperidinol inhibitor [1].

  • Enzyme Preparation: Purify recombinant NAT from M. tuberculosis (TBNAT) or M. marinum (MMNAT) and store in 20 mM Tris-HCl (pH 8.0).

  • Inhibitor Incubation: Incubate the enzyme with varying concentrations of the piperidinol compound (e.g., 10–100 µM). Include a solvent-only control (5% DMSO) to establish baseline activity.

  • Time-Course Aliquoting: Withdraw aliquots at precise time intervals (0, 5, 10, 20, and 30 minutes).

  • Reaction Quenching & Measurement: Rapidly dilute the aliquot into an assay buffer containing Acetyl-CoA and a substrate (e.g., hydralazine). Measure the rate of Acetyl-CoA hydrolysis spectrophotometrically.

  • Kinetic Validation: Plot the natural log of residual enzyme activity against time. A linear decay confirms the apparent first-order rate constant (

    
    ), validating time-dependent, irreversible inhibition.
    

Antifungal Piperidinols: Semi-Cyclic Mono-Mannich Bases

Mechanistic Overview

In both clinical and agricultural mycology, 3-aroyl-4-aryl-1-phenethyl-4-piperidinols—synthesized via non-classical Mannich reactions—demonstrate potent antifungal activity.

The biological efficacy of these semi-cyclic Mannich bases stems from their structural instability under specific physiological conditions. They undergo a deamination process to generate an


-unsaturated ketone. This electrophilic moiety aggressively reacts with cellular thiols, disrupting fungal cell membranes and inhibiting mitochondrial respiration. Because the mechanism relies on the generation of this reactive species, the substitution pattern on the aryl rings is critical for tuning the release rate and optimizing the therapeutic window [2].

Workflow Step1 Compound Synthesis (Non-classical Mannich) Step2 Serial Dilution (in Molten Agar Medium) Step1->Step2 Step3 Fungal Inoculation (Standardized CFU/mL) Step2->Step3 Step4 Incubation (25-30°C for 48-72h) Step3->Step4 Step5 MIC Determination (Visual Growth Assessment) Step4->Step5

Step-by-step workflow for the agar dilution antifungal assay.

Experimental Protocol: Agar Dilution Assay for MIC Determination

When evaluating highly lipophilic compounds like substituted piperidinols, standard broth microdilution often yields false-negative results due to compound precipitation in aqueous media. The agar dilution assay circumvents this by trapping the compound in a solid matrix, ensuring uniform exposure to the pathogen.

  • Media Preparation: Autoclave Sabouraud Dextrose Agar (SDA) and maintain it in a molten state at 45–50°C.

  • Compound Incorporation: Serially dilute the piperidinol derivatives in DMSO. Mix these dilutions into the molten agar to achieve final concentrations ranging from 1 to 100 µg/mL. Pour into Petri dishes and allow to solidify.

  • Inoculum Standardization: Prepare fungal suspensions (e.g., Microsporum canis, Aspergillus flavus) in sterile saline. Use a hemocytometer to adjust the concentration to exactly

    
     CFU/mL.
    
  • Inoculation & Incubation: Spot 2 µL of each standardized suspension onto the agar plates. Incubate at 25–30°C for 48 to 72 hours.

  • Validation & Reading: The assay is self-validating through the use of two controls: a solvent-only plate (confirming fungal viability) and a reference standard plate (e.g., Nystatin or Itraconazole). The Minimum Inhibitory Concentration (MIC) is recorded as the lowest concentration that completely inhibits visible fungal growth [2].

Comparative Performance Data

To facilitate structural lead selection, the following table synthesizes the quantitative performance and mechanistic profiles of these two piperidinol classes.

Compound ClassPrimary Target / ApplicationMechanism of ActionRepresentative MIC RangeReference Standard
N-Substituted Piperidinols Antimycobacterial (M. tuberculosis H37Rv)Covalent inhibition of NAT via PVK intermediate2.3 – 16.9 µMIsoniazid / Rifampicin
3-Aroyl-4-aryl-1-phenethyl-4-piperidinols Antifungal (Microsporum canis, A. flavus)Membrane disruption / Thiol depletion via

-unsaturated ketone
10 – 50 µg/mLNystatin / Itraconazole

Conclusion

The substituted piperidinol scaffold offers a highly tunable platform for drug discovery. By understanding the causal relationship between the scaffold's functionalization and its biological activation—whether generating a PVK intermediate to covalently bind mycobacterial NAT, or releasing an


-unsaturated ketone to disrupt fungal membranes—researchers can intelligently direct their structure-activity relationship (SAR) studies. Proper selection of validation assays, such as utilizing dilution kinetics over dialysis for NAT enzymes and agar matrices over liquid broths for lipophilic antifungal testing, is paramount to securing reliable, reproducible biological data.

References

  • Abuhammad A, Fullam E, Lowe ED, et al. Piperidinols That Show Anti-Tubercular Activity as Inhibitors of Arylamine N-Acetyltransferase: An Essential Enzyme for Mycobacterial Survival Inside Macrophages. PLoS One. 2012;7(12):e52790. URL:[Link]

  • Mete E, Ozelgul C, Kazaz C, Yurdakul D, Sahin F, Gul HI. Synthesis and antifungal activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols. Arch Pharm (Weinheim). 2010;343(5):291-300. URL:[Link]

Comparative analysis of different synthetic routes to 4-aryl-4-hydroxypiperidines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Pharmacological Context

The 4-aryl-4-hydroxypiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, most notably opioid receptor modulators and antipsychotics (e.g., haloperidol, loperamide)[1]. The nitrogen atom of the piperidine ring, the tertiary hydroxyl group, and the aromatic ring serve as key pharmacophoric features that govern the molecule's interaction with biological targets[1].

Because modifications at the piperidine nitrogen, the aryl ring, and the stereochemistry at the C4 position have profound effects on pharmacological profiles[1], the ability to synthesize these compounds efficiently and with high functional group tolerance is critical. This guide objectively compares three distinct synthetic routes to 4-aryl-4-hydroxypiperidines, analyzing the mechanistic causality, scalability, and experimental reliability of each approach.

Comparative Analysis of Synthetic Routes

Route A: Classical Organometallic Addition (Grignard/Organolithium)

The most prevalent and historically significant method for synthesizing 4-aryl-4-hydroxypiperidines is the direct nucleophilic addition of an aryl Grignard reagent (ArMgX) or aryllithium to an N-protected 4-piperidone[1][2].

  • Mechanistic Causality: Grignard reagents are highly nucleophilic but also strongly basic. This dual nature dictates the experimental parameters. The reaction must be kept at low temperatures (typically -78 °C to 0 °C) to favor nucleophilic addition over the deprotonation of the acidic α-protons of the 4-piperidone[3]. If deprotonation occurs, the piperidone enolizes, halting the reaction and resulting in recovered starting material[2][3].

  • Advantages: Highly scalable, utilizes inexpensive and readily available starting materials, and relies on well-understood mechanistic pathways.

  • Limitations: Poor functional group tolerance. The strong basicity and nucleophilicity of the Grignard reagent preclude the presence of esters, nitriles, or acidic protons on the aryl ring.

Route B: Transition-Metal Catalyzed Arylation (Rhodium-Catalyzed)

To circumvent the harsh basic conditions of organometallic additions, transition-metal catalyzed 1,2-additions of arylboronic acids to ketones have been developed[4].

  • Mechanistic Causality: In this pathway, a Rhodium(I) catalyst undergoes transmetalation with an air- and moisture-stable arylboronic acid. The resulting Rh-aryl species then coordinates to and inserts into the ketone carbonyl of the piperidone[4]. Because the nucleophilic species is generated transiently at the metal center, global basicity is avoided.

  • Advantages: Excellent functional group tolerance, allowing for late-stage functionalization of complex drug intermediates. Reactions can often be run in aqueous/organic solvent mixtures.

  • Limitations: Requires the pre-synthesis of specific arylboronic acids and utilizes expensive Rhodium catalysts.

Route C: Nickel-Catalyzed Reductive Cross-Coupling

A modern alternative is the Nickel-catalyzed reductive coupling of unactivated aryl halides directly with 4-piperidones[5][6].

  • Mechanistic Causality: This method merges the benefits of both previous routes. It uses readily available aryl halides (like Route A) but avoids the formation of bulk organometallic reagents. A Ni(0) catalyst undergoes oxidative addition with the aryl halide, followed by insertion into the ketone. A stoichiometric terminal reductant (e.g., Manganese or Zinc powder) is used to turn over the catalytic cycle by reducing the resulting Ni(II) species back to Ni(0)[6][7].

  • Advantages: Eliminates the need for moisture-sensitive Grignard reagents or expensive boronic acids. Highly tolerant of electrophilic functional groups.

  • Limitations: Requires a stoichiometric metal reductant, which can complicate scale-up and purification (high E-factor).

Quantitative Data Comparison

The following table summarizes the performance metrics and operational parameters of the three synthetic routes.

ParameterRoute A: Grignard AdditionRoute B: Rh-Catalyzed ArylationRoute C: Ni-Catalyzed Reductive Coupling
Primary Reagents ArMgX + 4-PiperidoneArB(OH)₂ + 4-PiperidoneArX + 4-Piperidone + Mn(0)
Catalyst System None (Stoichiometric)Rh(I) complexes (e.g.,[Rh(OH)(cod)]₂)Ni(II) salts (e.g., NiBr₂) + Ligand
Typical Yield 60–85%75–95%60–90%
Functional Group Tolerance Poor (Incompatible with esters, nitriles, acidic protons)Excellent (Tolerates most electrophilic and protic groups)Good to Excellent (Tolerates esters, mild electrophiles)
Reaction Conditions -78 °C to RT, strictly anhydrous60–80 °C, aqueous/organic mixturesRT to 50 °C, mild conditions
Primary Byproducts Enolization (recovered SM), Wurtz coupling, DehydrationProtodeboronation (arene formation)Homocoupling of aryl halides

Experimental Methodologies & Self-Validating Protocols

Protocol 1: Synthesis via Classical Grignard Addition

This protocol is the industry standard for generating foundational 4-aryl-4-hydroxypiperidine scaffolds[2][3].

Phase 1: Grignard Reagent Formation

  • To a flame-dried, three-necked round-bottom flask under an inert argon atmosphere, add magnesium turnings (1.2 equiv)[3].

  • Add a small crystal of iodine. Self-Validation: The iodine acts as a surface activator; the disappearance of the purple color confirms the activation of the magnesium oxide layer[2][3].

  • Add a small portion of the aryl bromide (1.0 equiv) dissolved in anhydrous THF. Wait for the reaction to initiate (indicated by a localized temperature spike and gentle reflux)[3].

  • Add the remaining aryl bromide dropwise at a rate that maintains a gentle reflux. Stir for an additional 60 minutes at room temperature to ensure complete conversion[3].

Phase 2: Nucleophilic Addition 5. In a separate flame-dried flask, dissolve N-Boc-4-piperidone (1.0 equiv) in anhydrous THF and cool to -78 °C using a dry ice/acetone bath[3]. 6. Slowly transfer the freshly prepared Grignard reagent to the piperidone solution via cannula to maintain anhydrous conditions[3]. 7. Stir at -78 °C for 1-2 hours, then allow the mixture to slowly warm to room temperature overnight[3].

Phase 3: Work-up and Purification 8. Cool the reaction to 0 °C and quench by the slow dropwise addition of saturated aqueous ammonium chloride (NH₄Cl)[3].

  • Causality Check: A mild quenching agent is mandatory. Strong acids will protonate the newly formed tertiary alcohol, triggering an E1 elimination to form the undesired 4-aryl-1,2,3,6-tetrahydropyridine byproduct[2][3].

  • Extract the aqueous layer with ethyl acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure[3]. Purify via flash column chromatography.

GrignardPathways SM N-Boc-4-piperidone + ArMgBr Product 4-Aryl-4-hydroxypiperidine (Desired Product) SM->Product Nucleophilic Addition (-78°C) Enolate Piperidone Enolate (Recovered SM) SM->Enolate Deprotonation (High Temp/Sterics) Dehydrated Tetrahydropyridine (Dehydration Byproduct) Product->Dehydrated Acidic Workup (E1 Elimination)

Reaction pathways and causality of common side-reactions in the Grignard synthesis.

Protocol 2: Synthesis via Nickel-Catalyzed Reductive Cross-Coupling

This method is preferred when the aryl ring contains sensitive functional groups (e.g., esters) that would be destroyed by a Grignard reagent[5][6].

Procedure:

  • In an argon-filled glovebox, charge a reaction vial with NiBr₂ catalyst (5-10 mol%), a bipyridine-based ligand (10 mol%), and Manganese powder (2.0 equiv) as the terminal reductant[7].

  • Add the functionalized aryl halide (1.0 equiv) and N-Boc-4-piperidone (1.5 equiv) dissolved in a polar aprotic solvent (e.g., DMA)[5][7].

  • Seal the vial, remove it from the glovebox, and stir at 30–50 °C for 12–24 hours[7].

  • Quench the reaction carefully with water. Extract with ethyl acetate, dry, and purify via chromatography.

    • Causality Check: The Manganese powder continuously reduces the Ni(II) intermediate back to the active Ni(0) species, allowing the catalytic cycle to proceed without the need for highly basic organometallic bulk solutions[7].

NiCycle Ni0 Ni(0) Catalyst NiII_Ar Ar-Ni(II)-X (Oxidative Addition) Ni0->NiII_Ar + Ar-X NiII_Alkoxide Ni(II)-Alkoxide (Ketone Insertion) NiII_Ar->NiII_Alkoxide + 4-Piperidone NiII_Alkoxide->Ni0 Reduction by Mn Product 4-Aryl-4-hydroxypiperidine NiII_Alkoxide->Product Protonation Reductant Mn(0) -> Mn(II) (Terminal Reductant) Reductant->NiII_Alkoxide

Simplified catalytic cycle for the Nickel-catalyzed reductive cross-coupling of aryl halides.

References

  • BenchChem. "The Structure-Activity Relationship of 4-Aryl-4-Hydroxypiperidines: An In-Depth Technical Guide." Benchchem.1

  • BenchChem. "Technical Support Center: Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction." Benchchem. 3

  • BenchChem. "Side-product formation in the synthesis of 4-aryl-4-hydroxypiperidines." Benchchem. 2

  • NIH PMC. "Nickel-Catalyzed Electroreductive Coupling of Alkylpyridinium Salts and Aryl Halides." National Institutes of Health. 5

  • ACS Publications. "Ketone Formation via Mild Nickel-Catalyzed Reductive Coupling of Alkyl Halides with Aryl Acid Chlorides." Organic Letters. 6

  • ResearchGate. "The rhodium-catalysed 1,2-addition of arylboronic acids to aldehydes and ketones with sulfonated S-Phos." 4

  • ACS Publications. "Nickel-Catalyzed Reductive Cross-Coupling of Aryl Iodides and Trifluoromethyl Oxirane." Organic Letters. 7

Sources

A Senior Application Scientist's Guide to In Vivo Efficacy and Safety Testing of Novel Piperidinol-Based Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Promise of the Piperidinol Scaffold

The piperidinol scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of clinically successful pharmaceuticals.[1][2] This six-membered nitrogen-containing heterocycle, featuring a hydroxyl group, offers a unique combination of conformational flexibility and hydrogen-bonding capability, making it an ideal framework for designing potent and selective therapeutic agents.[1][3] Researchers have successfully leveraged this scaffold to develop compounds with diverse pharmacological activities, including potent analgesics, anticancer therapeutics, and modulators of central nervous system (CNS) targets.[1][4][5]

As novel piperidinol-based compounds (NPCs) advance from initial discovery, a rigorous and well-designed in vivo testing cascade is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the performance of these novel agents against established alternatives. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a clear methodology for comparative data analysis, ensuring scientific integrity at every stage.

The In Vivo Testing Workflow: A Strategic Overview

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Safety & Tolerability cluster_3 Phase 4: Data Integration & Decision A Dose Range-Finding & Acute Toxicity B Pharmacokinetic (PK) Analysis (Single Dose) A->B Establish MTD & exposure C Select Disease-Relevant Animal Model(s) B->C Inform dose selection D Proof-of-Concept Efficacy Studies C->D E Dose-Response Relationship D->E F Core Safety Pharmacology (ICH S7A/S7B) E->F Use efficacious doses G Repeated-Dose Toxicity Studies F->G Assess critical organ function H PK/PD Modeling G->H Integrate all data I Therapeutic Index Calculation H->I J Go/No-Go Decision for Further Development I->J

Caption: High-level workflow for preclinical in vivo evaluation of novel compounds.

Part 1: In Vivo Efficacy Assessment

The selection of an appropriate animal model is the most critical decision in efficacy testing. The model must recapitulate key aspects of the human disease pathology to ensure translational relevance.[8][9] Given the broad potential of piperidinol compounds, we will focus on three common therapeutic areas: Nociceptive Pain, Alzheimer's Disease, and Schizophrenia.

A. Models for Nociceptive and Inflammatory Pain

Pain is a complex, multidimensional experience.[8] Animal models are designed to mimic specific clinical pain states, allowing for the evaluation of potential analgesics.[8][10] Rodents, such as mice and rats, are widely used due to their physiological similarities to humans and the availability of validated testing paradigms.[10]

Comparative Compounds:

  • Vehicle Control: The formulation buffer used to dissolve the novel piperidinol compound (NPC).

  • Positive Control (Standard-of-Care): Morphine (for central analgesia) or Indomethacin (for inflammatory pain).[11][12]

1. Hot Plate Test (Central Nociception)

This test measures the response to a thermal stimulus and is a classic model for evaluating centrally acting analgesics.[13][14][15] The latency to a pain response (e.g., paw licking, jumping) is recorded. A longer latency indicates an analgesic effect.[16]

Experimental Protocol: Hot Plate Test

  • Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the experiment.[17]

  • Apparatus Setup: Preheat the hot plate apparatus to a constant temperature of 55°C (± 0.2°C).[14][16] Clean the surface with an appropriate disinfectant between trials.

  • Baseline Measurement: Gently place each mouse on the hot plate within the transparent cylinder and start a timer.[16] Record the latency (in seconds) to the first nocifensive response (hind paw lick, hind paw flick, or jump).[16] To prevent tissue injury, a cut-off time of 30 seconds is strictly enforced; if no response occurs, the animal is immediately removed.[17] Animals with a baseline latency greater than 15 seconds should be excluded.[14]

  • Dosing: Administer the NPC, vehicle, or positive control (e.g., Morphine, 10 mg/kg, i.p.) to their respective groups.

  • Post-Dosing Measurement: At predetermined time points (e.g., 30, 60, 90, and 120 minutes) after administration, place the animals back on the hot plate and record the response latency as described in step 3.

  • Data Analysis: Calculate the percent Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

2. Formalin Test (Inflammatory & Tonic Pain)

The formalin test is a robust model that induces a biphasic pain response, making it highly predictive for various classes of analgesics.[12][18] A subcutaneous injection of dilute formalin into the paw elicits an immediate "early phase" of nociceptive behavior (neurogenic pain) followed by a "late phase" associated with inflammation and central sensitization.[11][18]

Experimental Protocol: Formalin Test

  • Habituation: One day before the experiment, individually acclimate each mouse to the transparent observation chamber for 1 hour.[19]

  • Dosing: On the day of the experiment, administer the NPC, vehicle, or positive control (e.g., Indomethacin, 10 mg/kg, p.o.) to their respective groups.[12]

  • Acclimation: Place the mouse in the observation chamber for 20 minutes before the formalin injection.[19]

  • Formalin Administration: Subcutaneously inject 20 µL of a 2.5% formalin solution into the plantar surface of the right hind paw.[19]

  • Behavioral Scoring: Immediately after injection, begin recording the cumulative time (in seconds) the animal spends licking, flinching, or biting the injected paw.

    • Phase I (Early Phase): Score from 0 to 5 minutes post-injection.[11]

    • Phase II (Late Phase): Score from 15 to 30 minutes post-injection.[11][19]

  • Data Analysis: Compare the total time spent in nocifensive behaviors during each phase between the treated, vehicle, and positive control groups.

Comparative Data Summary: Analgesic Efficacy

CompoundDose (mg/kg)Hot Plate Latency (s) at 60 minFormalin - Phase I (s licking)Formalin - Phase II (s licking)
Vehicle-8.2 ± 1.165.4 ± 8.2110.7 ± 12.5
NPC-123 1018.5 ± 2.358.1 ± 7.545.3 ± 9.1
NPC-123 3026.7 ± 2.942.6 ± 6.921.8 ± 5.4
Morphine1028.1 ± 2.5**25.3 ± 5.1**28.4 ± 6.2
Indomethacin109.5 ± 1.361.9 ± 9.050.1 ± 10.3**
*Data are presented as Mean ± SEM. Statistical significance vs. Vehicle: *p<0.05, **p<0.01, **p<0.001.
B. Models for Neurodegenerative Disease: Alzheimer's Disease (AD)

Evaluating compounds for AD requires models that replicate key pathological hallmarks like amyloid-β (Aβ) plaques and tauopathy.[20][21] Transgenic mouse models, which overexpress human genes associated with familial AD, are essential tools.[20]

Recommended Model: The 5xFAD transgenic mouse model is valuable as it develops amyloid plaques and shows neuroinflammation and synaptic deficits, closely reflecting human AD pathology.[22] The APP/PS1 model is also widely used and exhibits age-dependent Aβ deposition.[23]

Comparative Compounds:

  • Vehicle Control: Appropriate formulation buffer.

  • Positive Control (Standard-of-Care): Donepezil (acetylcholinesterase inhibitor).

Key Efficacy Endpoints:

  • Cognitive Assessment (e.g., Morris Water Maze): To evaluate spatial learning and memory.

  • Biochemical Analysis: Measurement of Aβ40 and Aβ42 levels in brain homogenates via ELISA.

  • Histopathology: Immunohistochemical staining for amyloid plaques and activated microglia in the hippocampus and cortex.

C. Models for Psychiatric Disorders: Schizophrenia

Animal models of schizophrenia aim to replicate the positive, negative, and cognitive symptoms of the disorder.[24] Pharmacological models, such as those induced by NMDA receptor antagonists (e.g., ketamine) or dopamine agonists (e.g., amphetamine), are widely used for screening novel antipsychotics.[25][26][27]

Recommended Model: The amphetamine-induced hyperlocomotion model. Amphetamine stimulates dopamine release, causing behavioral alterations like hyperlocomotion, which is analogous to the positive symptoms of schizophrenia and can be attenuated by antipsychotic drugs.[25]

Comparative Compounds:

  • Vehicle Control: Saline.

  • Positive Control (Standard-of-Care): Haloperidol or another suitable antipsychotic.

Key Efficacy Endpoints:

  • Locomotor Activity: Measured in an open-field arena to quantify hyperlocomotion.

  • Prepulse Inhibition (PPI) of Startle: A measure of sensorimotor gating, which is often deficient in schizophrenia patients.[25]

  • Neurochemical Analysis (In Vivo Microdialysis): To measure dopamine and other neurotransmitter levels in key brain regions like the striatum and prefrontal cortex.[28]

Part 2: Advanced Mechanistic Insights with In Vivo Microdialysis

For CNS-active piperidinol compounds, understanding their effect on neurotransmitter dynamics is crucial. In vivo microdialysis is a powerful technique that allows for the continuous sampling of the extracellular fluid in specific brain regions of freely moving animals.[28][29] This provides invaluable data on how a compound modulates the release and metabolism of neurotransmitters like dopamine, serotonin, and glutamate.[28]

G cluster_0 Animal Preparation cluster_1 Microdialysis Experiment cluster_2 Sample Analysis A Stereotaxic Surgery: Implant guide cannula over target brain region (e.g., Striatum) B Animal Recovery (1 week) A->B C Insert microdialysis probe through guide cannula B->C D Perfuse with aCSF at low flow rate (1-2 µL/min) C->D E Collect baseline samples (3-4 fractions) D->E F Administer NPC / Vehicle E->F G Collect post-treatment samples (e.g., every 20 min for 3-4 hours) F->G H Analyze dialysate via HPLC-ECD or LC-MS/MS G->H I Quantify neurotransmitter concentrations H->I

Caption: Workflow for in vivo microdialysis to measure neurotransmitter levels.

This technique is particularly useful for demonstrating target engagement. For example, if an NPC is designed to block dopamine reuptake, microdialysis should reveal a significant, dose-dependent increase in extracellular dopamine levels in the striatum post-administration.[29]

Part 3: Core Safety and Toxicity Evaluation

Efficacy is only half the story. A promising compound can fail if it has an unacceptable safety profile.[30] Safety pharmacology studies are designed to detect potential adverse effects on vital physiological functions before human trials.[31]

A. Cardiovascular Safety (ICH S7B)

Cardiovascular toxicity is a primary reason for drug attrition.[30] The core in vivo assay evaluates the compound's effect on blood pressure, heart rate, and the electrocardiogram (ECG), with a particular focus on QT interval prolongation, a risk factor for serious arrhythmias.[32][33]

Experimental Protocol: Cardiovascular Telemetry in Conscious Animals

  • Animal Model: Conscious, freely-moving telemeterized animals (e.g., dogs or non-human primates) are generally used for these studies.[33]

  • Surgical Implantation: Animals are surgically implanted with telemetry transmitters capable of continuously measuring ECG, blood pressure, and body temperature. A recovery period follows surgery.

  • Study Design: A crossover design is typically used, where each animal receives the vehicle and multiple doses of the NPC on different days.

  • Data Collection: Following dosing, cardiovascular parameters are continuously recorded for at least 24 hours.

  • Data Analysis: The primary endpoints are changes in heart rate, blood pressure (systolic, diastolic, mean), and ECG intervals (PR, QRS, QT). The QT interval is corrected for heart rate (e.g., QTc). Any significant, dose-dependent changes are identified.

B. Central Nervous System (CNS) Safety

CNS safety testing assesses potential adverse effects like sedation, convulsions, or behavioral changes.[34] A modified Irwin test is a common observational method used to create a comprehensive neurobehavioral profile of the compound.

C. General and Repeated-Dose Toxicology

These studies evaluate the overall health of the animals following single or repeated administration of the NPC over a longer duration (e.g., 7, 14, or 28 days). Key assessments include:

  • Clinical Observations: Daily monitoring for any signs of toxicity.

  • Body Weight and Food Consumption: Measured regularly.

  • Clinical Pathology: Blood and urine analysis at the end of the study to assess organ function (e.g., liver and kidney).

  • Histopathology: Microscopic examination of major organs and tissues to identify any treatment-related changes.

Comparative Data Summary: Safety Profile

ParameterVehicleNPC-123 (Low Dose)NPC-123 (High Dose)Positive Control (e.g., Dofetilide)
Change in QTc (ms) +2 ± 3+4 ± 4+8 ± 5+45 ± 8**
Change in Mean BP (mmHg) -1 ± 5-3 ± 6-5 ± 7N/A
CNS Irwin Score No effectsNo effectsMild, transient sedationN/A
Liver Enzymes (ALT, AST) NormalNormalNormalN/A
*Data are presented as Mean ± SEM. *p<0.01 vs. Vehicle.

Conclusion: Synthesizing Data for a Go/No-Go Decision

The ultimate goal of this comprehensive in vivo comparison is to establish a therapeutic index—the ratio between the toxic dose and the therapeutic dose. By systematically evaluating efficacy in disease-relevant models and assessing safety in core physiological systems, researchers can build a robust data package. This integrated analysis of efficacy, safety, and PK/PD data allows for an informed, evidence-based decision on whether a novel piperidinol-based compound has the potential to become a successful clinical candidate and warrants further investment and development.[35]

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Spectral Data Comparison of Dichlorophenyl-Substituted Piperidines: A Structural Elucidation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

Dichlorophenyl-substituted piperidines represent a privileged scaffold in medicinal chemistry. They frequently serve as the core pharmacophore for monoamine transporter (SERT/DAT) ligands, triple reuptake inhibitors, and Hsp90 C-terminal domain inhibitors (1)[1]. The specific positional isomerism of the chlorine atoms on the phenyl ring (e.g., 3,4-dichloro vs. 2,4-dichloro) profoundly dictates the steric bulk, electronic distribution, and lipophilicity of the molecule, directly modulating target binding affinity. For instance, the 3,4-dichlorophenyl moiety often engages in a highly stabilized network of hydrophobic interactions within receptor binding pockets that alternative isomers fail to achieve (2)[2].

During drug development, distinguishing between these positional isomers is a critical analytical checkpoint. Because these isomers possess identical molecular weights and similar physical properties, chromatographers and spectroscopists must rely on nuanced differences in nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) fragmentation patterns.

Mechanistic Basis for Spectral Differentiation

As an application scientist, it is not enough to simply record spectra; one must understand the physical causality driving the signal shifts.

Nuclear Magnetic Resonance (NMR)

The causality behind the distinct


H NMR spectra of 3,4-dichlorophenyl and 2,4-dichlorophenyl piperidines lies in the scalar coupling (

-coupling) networks of the aromatic protons.
  • 3,4-Dichlorophenyl: This substitution leaves protons at positions 2, 5, and 6. H-5 is ortho to H-6, resulting in a large ortho coupling (

    
     Hz). H-2 is isolated between the piperidine attachment and the chlorine at C-3, resulting in only a small meta coupling to H-6 (
    
    
    
    Hz). Thus, the pattern is typically a doublet (H-2), a doublet (H-5), and a doublet of doublets (H-6) (1)[1].
  • 2,4-Dichlorophenyl: This substitution leaves protons at positions 3, 5, and 6. The highly electronegative chlorine at C-2 deshields H-3, shifting it downfield. H-5 couples with H-6 (ortho) and H-3 (meta), appearing as a doublet of doublets, while H-6 appears as a doublet (3)[3].

Mass Spectrometry (MS)

While the exact mass of both isomers is identical, the isotopic signature is a self-validating tool for confirming the presence of two chlorine atoms. Chlorine exists naturally as


Cl and 

Cl in an approximate 3:1 ratio. A molecule containing two chlorine atoms will inherently display a characteristic

isotopic cluster in a 9:6:1 intensity ratio (4)[4].
Fourier-Transform Infrared (FT-IR) Spectroscopy

The out-of-plane C-H bending vibrations (typically 900–650 cm


) are highly diagnostic for the substitution pattern of the benzene ring. Both isomers are 1,2,4-trisubstituted benzenes (relative to the piperidine attachment), but the exact frequency shifts due to the inductive effects of the halogens in different spatial proximities.

Quantitative Spectral Data Comparison

The following table synthesizes the expected and literature-validated spectral data for representative 4-(dichlorophenyl)piperidine derivatives, objectively comparing the two primary alternatives.

Analytical Technique4-(3,4-Dichlorophenyl)piperidine Derivatives4-(2,4-Dichlorophenyl)piperidine DerivativesMechanistic Rationale

H NMR (Aromatic Region)

~7.45 (d,

Hz, H-2)

~7.41 (d,

Hz, H-5)

~7.21 (dd,

Hz, H-6)

~7.57 (d,

Hz, H-6)

~7.37 (d,

Hz, H-3)

~7.25 (dd,

Hz, H-5)
Splitting patterns are dictated by the relative positions of the protons. Ortho coupling (

Hz) and meta coupling (

Hz) differentiate the isomers.

C NMR (C-Cl Carbons)

~132.8 (C-3), 131.6 (C-4)

~134.5 (C-2), 133.0 (C-4)
The C-2 carbon in the 2,4-isomer is more deshielded due to the combined inductive effects of the adjacent attachment point and the chlorine atom.
ESI-MS (Isotope Pattern)

cluster at

X, X+2, X+4 (9:6:1 ratio)

cluster at

X, X+2, X+4 (9:6:1 ratio)
The natural abundance of

Cl and

Cl mathematically yields the 9:6:1 binomial expansion for a dichloro species.
FT-IR (C-H out-of-plane bend) ~880 cm

, ~820 cm

~870 cm

, ~810 cm

Bending frequencies shift based on the steric crowding and electronic environment of the isolated vs. adjacent protons.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in structural elucidation, the following protocol establishes a self-validating system where each analytical step confirms the integrity of the previous one.

Step 1: Sample Preparation & Purity Verification

  • Dissolve 1.0 mg of the synthesized dichlorophenyl piperidine in 1.0 mL of LC-MS grade acetonitrile.

  • Inject 5

    
    L onto an analytical HPLC system equipped with a C18 column and a Photodiode Array (PDA) detector.
    
  • Validation Check: Proceed to spectral analysis only if the UV chromatogram (at 254 nm) demonstrates

    
     purity. This prevents trace impurity peaks from being misassigned as isomeric signals.
    

Step 2: High-Resolution Mass Spectrometry (HRMS)

  • Introduce the sample via electrospray ionization (ESI) into a Time-of-Flight (TOF) mass spectrometer.

  • Tune the instrument using a standard calibration mix to ensure mass accuracy within

    
     ppm.
    
  • Acquire data in positive ion mode.

  • Validation Check: Verify the presence of the 9:6:1 isotopic cluster for the

    
     ion. If the ratio deviates significantly, suspect co-eluting impurities or halogen loss during ionization (4)[4].
    

Step 3: Multinuclear NMR Spectroscopy

  • Dissolve 15-20 mg of the highly pure compound in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    
  • Transfer to a 5 mm precision NMR tube.

  • Acquire

    
    H NMR (400 MHz or higher): 16 scans, relaxation delay (D1) of 2.0 s.
    
  • Acquire

    
    C NMR (100 MHz or higher): 1024 scans, D1 of 2.0 s.
    
  • Validation Check: Lock the spectrometer to the deuterium signal of CDCl

    
     and reference the chemical shifts exactly to the internal TMS peak (
    
    
    
    0.00 ppm). Ensure the solvent residual peak is accurately positioned at
    
    
    7.26 ppm (
    
    
    H) and
    
    
    77.16 ppm (
    
    
    C).

Step 4: FT-IR Spectroscopy

  • Perform an attenuated total reflectance (ATR) FT-IR analysis.

  • Collect a background spectrum of the empty diamond crystal (32 scans, 4 cm

    
     resolution).
    
  • Apply the solid sample, apply pressure via the anvil, and acquire the spectrum.

  • Validation Check: Ensure the baseline is flat and atmospheric CO

    
    /H
    
    
    
    O peaks have been cleanly subtracted by the background scan.

Analytical Workflow Visualization

AnalyticalWorkflow A Compound Synthesis (Dichlorophenyl Piperidine) B HPLC-PDA Purity Check (Must be >98%) A->B C ESI-HRMS Analysis (Verify 9:6:1 Cl2 Isotope Ratio) B->C Pass D Multinuclear NMR (1H, 13C, COSY) B->D Pass E ATR FT-IR Spectroscopy (Functional Group ID) B->E Pass F Structural Elucidation (Isomer Confirmation) C->F D->F E->F

Analytical workflow for the structural elucidation and validation of piperidine isomers.

References

  • Source: nih.
  • Source: acs.
  • Isoxazol-3(2h)
  • Source: nih.

Sources

Comparative Guide: Antitumor Activity of Loperamide Analogs Based on the 4-Arylpiperidin-4-ol Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals

Executive Summary & Structural Rationale

The repurposing of non-oncology drugs for cancer therapy is a rapidly expanding frontier in drug development. Loperamide, a widely used peripherally acting


-opioid receptor agonist, contains a 4-arylpiperidin-4-ol  structural unit. While classical opioids like morphine require impractically high doses to induce tumor cell death, recent structure-activity relationship (SAR) studies have demonstrated that modifying the loperamide scaffold can decouple its antidiarrheal pharmacophore from its apoptotic capabilities [1].

As an application scientist evaluating novel chemotherapeutic starting points, it is critical to understand why these modifications work. The native 4-phenylpiperidin-4-ol unit in loperamide provides a baseline antiproliferative effect. However, by substituting the nitrogen atom with an N-diphenylpropanol unit, we generate analogs that exhibit significantly stronger, receptor-independent cytotoxicity against solid (HCT-116 colon) and liquid (HL-60 leukemia) tumor models.

This guide objectively compares the performance of these novel synthetic analogs against traditional opiate scaffolds, detailing the mechanistic pathways and the self-validating experimental protocols required to evaluate them.

Comparative Efficacy & Structure-Activity Relationship (SAR)

To evaluate the translational viability of these analogs, we must benchmark them against baseline compounds. The table below summarizes the quantitative antiproliferative performance of various scaffolds based on recent synthetic evaluations [1].

Table 1: Relative Antiproliferative Potency and Mechanistic Profiles
Compound / ScaffoldKey Structural ModificationRelative Potency (vs. Loperamide)Apoptotic Marker (Caspase-3)Primary Pharmacological Limitation
Morphine Natural Opiate Scaffold< 0.1xWeakRequires extreme, toxic doses for apoptosis
Loperamide Unmodified 4-arylpiperidin-4-ol1.0x (Baseline)ModerateDose-limiting gastrointestinal toxicity
Analog 3 N-diphenylpropanol substitution2.46xStrongSub-optimal aryl group lipophilicity
Analog 10a p-chlorophenyl + N-diphenylpropanol> 2.5xStrongHalogen steric hindrance restricts uptake
Analog 10b m-trifluorophenyl + N-diphenylpropanol> 3.0x (Highest) Very Strong Requires advanced in vivo PK validation

Analytical Insight: The superiority of Analog 10b stems from the electron-withdrawing nature and high lipophilicity of the m-trifluorophenyl group. This modification enhances cellular membrane penetration, allowing the molecule to reach intracellular apoptotic targets more efficiently than the baseline p-chlorophenyl derivative (Analog 10a).

Mechanistic Pathway: Decoupling Opioids from Apoptosis

A fundamental challenge in opioid-based chemotherapy is distinguishing between receptor-mediated signaling and off-target cytotoxicity. Loperamide analogs induce apoptosis via a pathway that bypasses the


-opioid receptor entirely, leading directly to G2/M cell cycle arrest and Caspase-3 activation [2].

Pathway A 4-Arylpiperidin-4-ol Analog (e.g., 10b) B Opioid Receptor Bypass A->B Structural Modification C Intracellular Accumulation B->C D G2/M Cell Cycle Arrest C->D E Caspase-3 Activation C->E F Tumor Cell Apoptosis (HCT-116 / HL-60) D->F E->F

Fig 1. Proposed opioid-receptor-independent apoptotic pathway of loperamide analogs.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, experimental workflows must be self-validating. If we claim these analogs act independently of the


-opioid receptor, our protocol must actively attempt to inhibit this receptor to prove the claim.

Below is the optimized, step-by-step methodology for screening loperamide analogs.

Protocol A: Receptor-Independent Viability Screening

Causality Check: Why use Naloxone pre-treatment? Naloxone is a competitive opioid receptor antagonist. If Naloxone fails to rescue the cancer cells from death, it definitively proves the analog's antitumor activity is receptor-independent.

  • Cell Seeding: Seed HCT-116 and HL-60 cells at

    
     cells/well in 96-well plates using RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
    
  • Receptor Blockade (Self-Validation Step): Pre-treat the experimental wells with 10 µM Naloxone for 1 hour prior to compound addition.

  • Compound Dosing: Treat cells with serial dilutions (0.1 µM to 100 µM) of Analog 10b, Loperamide (control), and Doxorubicin (positive control).

  • Viability Assay (Alamar Blue): After 48 hours, add Alamar Blue reagent (10% v/v).

    • Expert Insight: We use Alamar Blue instead of MTT because it is non-toxic, allowing the exact same cell population to be used for downstream flow cytometry, eliminating well-to-well biological variance.

  • Quantification: Read fluorescence at 560 nm excitation / 590 nm emission. Calculate IC₅₀ values using non-linear regression.

Protocol B: Apoptosis & Cell Cycle Kinetics (Flow Cytometry)

Causality Check: Why use a dual 7-AAD and Propidium Iodide (PI) stain? 7-AAD identifies late-stage apoptosis by membrane permeability, while PI (following permeabilization) quantifies DNA content to confirm G2/M phase arrest, providing a complete mechanistic picture [2].

  • Harvesting: Collect the Naloxone/Analog-treated cells from Protocol A. Wash twice with cold PBS.

  • Apoptosis Staining: Resuspend cells in binding buffer. Add 5 µL of FITC-conjugated anti-Caspase-3 antibody and 5 µL of 7-AAD. Incubate in the dark for 15 minutes.

  • Cell Cycle Fixation: In a parallel cohort, fix cells in 70% cold ethanol for 30 minutes. Wash and resuspend in PBS containing 50 µg/mL PI and 100 µg/mL RNase A.

  • Acquisition: Analyze via flow cytometry (e.g., BD FACSCanto). Gate for the sub-G1 population (apoptotic DNA fragmentation) and G2/M accumulation.

Workflow S1 1. Scaffold Synthesis (N-diphenylpropanol substitution) S2 2. Receptor Blockade (Naloxone Pre-treatment) S1->S2 S3 3. Viability Screening (Alamar Blue Assay) S2->S3 S4 4. Cell Cycle Analysis (PI Flow Cytometry) S3->S4 S5 5. Apoptosis Confirmation (Caspase-3 / 7-AAD) S4->S5

Fig 2. Self-validating experimental workflow for screening loperamide analogs.

Conclusion & Translational Outlook

The structural evolution of loperamide into N-diphenylpropanol analogs of 4-arylpiperidin-4-ol represents a highly logical approach to drug repurposing. By systematically altering the N-substituent and the aryl group (specifically the highly potent m-trifluorophenyl derivative), researchers can successfully decouple the unwanted


-opioid agonism from the desired Caspase-3 mediated apoptosis.

For drug development professionals, these analogs offer a dual advantage: they serve as potent standalone antiproliferative agents and demonstrate synergistic potential when co-incubated with traditional chemotherapeutics like doxorubicin [2]. Future IND-enabling studies should prioritize the in vivo pharmacokinetic profiling of Analog 10b to evaluate its systemic toxicity and tumor penetrance.

References

  • Title: Synthesis of 4-Arylpiperidin-4-ol Derivatives of Loperamide as Agents with Potent Antiproliferative Effects against HCT-116 and HL-60 Cells Source: Chemical and Pharmaceutical Bulletin (Hatae et al., 2014) URL: [Link]

  • Title: Cytotoxic effects of loperamide hydrochloride on canine cancer cells Source: Journal of Veterinary Medical Science (Regan et al., 2014) URL: [Link]

  • Title: High-dose loperamide in the treatment of 5-fluorouracil-induced diarrhea in colorectal cancer patients Source: Journal of Pain and Symptom Management (Saliba et al., 2000) URL: [Link]

Selectivity profile of piperidinol analogs for opioid receptors

Author: BenchChem Technical Support Team. Date: March 2026

Selectivity Profile of Piperidinol Analogs for Opioid Receptors: A Comparative Guide

As drug development pivots toward safer analgesic profiles and targeted peripheral therapies, the piperidinol scaffold has emerged as a highly versatile pharmacophore. By systematically modifying the piperidine ring geometry and N-substituents, researchers can precisely tune a compound's affinity, functional efficacy (agonist vs. antagonist), and central nervous system (CNS) penetrance across the mu (MOR), delta (DOR), and kappa (KOR) opioid receptors.

This guide provides an objective, data-driven comparison of key piperidinol analogs, dissecting the structural causality behind their selectivity profiles and detailing the self-validating experimental protocols required to evaluate them.

Structural Determinants of Receptor Selectivity

The binding pocket of opioid receptors is highly sensitive to the spatial orientation of the ligand's basic nitrogen and appended lipophilic groups. In piperidinol analogs, selectivity is driven by three primary structural levers:

  • N-Substitution: The nature of the N-substituent dictates both affinity and efficacy. Small alkyl groups (e.g., N-methyl) often yield weak, non-selective profiles. Conversely, extending the chain with bulky, lipophilic groups (e.g., N-phenylpropyl or N-benzyl) significantly enhances MOR and KOR binding affinity by engaging deeper hydrophobic sub-pockets within the receptor[1].

  • Ring Geometry (3- and 4-Methyl Groups): The presence and stereochemistry of methyl groups on the piperidine ring act as a functional switch. For example, trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines frequently act as pure opioid antagonists[1]. Removing these methyl groups or altering their stereochemistry can shift the ligand's profile toward agonism or drastically alter its KOR vs. MOR selectivity.

  • Peripheral Restriction: Modifications that increase the polar surface area, create zwitterions, or render the molecule a substrate for P-glycoprotein (P-gp) efflux pumps prevent blood-brain barrier (BBB) penetration. Loperamide, a 4-phenyl-4-piperidinol derivative, leverages high lipophilicity and P-gp susceptibility to act as a peripherally restricted MOR agonist, effectively treating gastrointestinal hypermotility without central dysphoric or respiratory side effects[2].

Comparative Quantitative Data

The table below synthesizes the binding affinities (


 or 

) of distinct piperidinol classes compared to a standard morphinan reference.
CompoundPrimary Pharmacological ProfileMOR

(nM)
DOR

(nM)
KOR

(nM)
Selectivity (MOR vs. KOR)
Loperamide Peripheral MOR Agonist3.048.01156.0~385-fold MOR selective
PCP-4-Ph-4-OH Central MOR Agonist1.5 - 1.9*> 100> 100Highly MOR selective
N-phenylpropyl-4-(3-OH-phenyl)piperidine Pan-Opioid Antagonist8.4734.336.8~4.3-fold MOR selective
Morphine (Reference)Central MOR Agonist1.1 - 3.050 - 100> 100Highly MOR selective

*Note: Values for PCP-4-Ph-4-OH represent the


 of naloxone required to double the 

in functional assays, correlating with high MOR affinity[3],[2],[1],[4].

Mechanistic Pathway Visualization

To understand how piperidinol analogs exert their functional effects, we must map their interaction with the G-protein coupled receptor (GPCR) signal transduction cascade.

G Ligand Piperidinol Analog (Ligand) MOR Mu Opioid Receptor (MOR) Ligand->MOR High Affinity Binding KOR Kappa Opioid Receptor (KOR) Ligand->KOR Subtype Selectivity G_Protein Gi/o Protein Complex (GDP to GTP Exchange) MOR->G_Protein Agonist Activation KOR->G_Protein Agonist Activation AC Adenylyl Cyclase G_Protein->AC Gαi Subunit Inhibition Ion K+ Efflux / Ca2+ Blockade (Hyperpolarization) G_Protein->Ion Gβγ Subunit Modulation cAMP Decreased cAMP Levels AC->cAMP Pathway Downregulation

GPCR signaling pathway of opioid receptors modulated by piperidinol analogs.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols are recommended for characterizing novel piperidinol analogs.

Protocol A: Radioligand Competitive Binding Assay (Affinity Profiling)

Purpose: To determine the equilibrium dissociation constant (


) of the analog across opioid receptor subtypes.
  • Step 1: Membrane Preparation. Utilize Chinese Hamster Ovary (CHO) cells stably transfected with cloned human MOR, DOR, or KOR.

    • Causality: Using cloned cell lines eliminates the confounding variables of endogenous, mixed-receptor expression found in native rodent brain tissues, ensuring the data strictly reflects subtype-specific affinity[2].

  • Step 2: Radioligand Selection. Use

    
    DAMGO for MOR, 
    
    
    
    DPDPE for DOR, and
    
    
    U69,593 for KOR.
  • Step 3: Incubation. Incubate 50 µg of membrane protein with the radioligand and varying concentrations of the piperidinol analog (

    
     to 
    
    
    
    M) in 50 mM Tris-HCl buffer (pH 7.4) for 60 minutes at 25°C.
  • Step 4: Filtration & Detection. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI).

    • Causality: Piperidinol analogs are often highly lipophilic. PEI pre-treatment neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the ligand to the filter matrix.

  • Step 5: Validation & Analysis. Calculate the

    
     via non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Self-Validation: Always run a parallel non-specific binding control using 10 µM Naloxone. If the non-specific binding exceeds 20% of total binding, the assay stringency (wash steps) must be optimized.

Protocol B: Functional Assay (Efficacy Profiling)

Purpose: To distinguish whether the piperidinol analog acts as a full agonist, partial agonist, or pure antagonist.

  • Step 1: Assay Setup. Mix the membrane preparations with 10 µM GDP and 0.1 nM

    
     in assay buffer.
    
    • Causality: The addition of excess GDP is mandatory. It locks baseline G-proteins in the inactive (GDP-bound) state, artificially suppressing basal noise and maximizing the signal-to-noise ratio upon agonist-induced nucleotide exchange[1].

  • Step 2: Compound Addition.

    • For Agonism: Add the piperidinol analog alone across a concentration gradient.

    • For Antagonism: Co-incubate the analog with an

      
       concentration of a reference full agonist (e.g., DAMGO for MOR).
      
  • Step 3: Incubation & Measurement. Incubate for 60 minutes at 30°C, filter, and quantify retained radioactivity via liquid scintillation counting.

  • Step 4: Interpretation. Agonists (like Loperamide) will stimulate

    
     binding above baseline[2]. Pure antagonists (like N-phenylpropyl piperidines) will produce no intrinsic increase but will right-shift the dose-response curve of the reference agonist, allowing for the calculation of the antagonist dissociation constant (
    
    
    
    )[1].

References

  • Itzhak Y, Simon EJ. "A novel phencyclidine analog interacts selectively with mu opioid receptors." J Pharmacol Exp Ther. 1984.
  • DeHaven-Hudkins et al. "Loperamide (ADL 2-1294), an opioid antihyperalgesic agent with peripheral selectivity." J Pharmacol Exp Ther. 1999.
  • Zimmerman et al. "Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines." Journal of Medicinal Chemistry - ACS Publications. 2014.
  • Chen et al. "Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs." STOP HIV/AIDS.

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(3,4-Dichlorophenyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this guide to serve as a comprehensive Standard Operating Procedure (SOP) and safety manual for handling 4-(3,4-Dichlorophenyl)-4-piperidinol (often supplied as a hydrochloride salt, CAS: 21928-32-5)[1].

Because this compound is a critical intermediate in the synthesis of central nervous system (CNS) active agents and potent sphingosine kinase (SPHK) inhibitors[2], its handling requires rigorous safety protocols. This guide moves beyond basic safety data sheets to explain the causality behind each safety measure, ensuring your laboratory operations are both scientifically sound and deeply secure.

Chemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand the molecular behavior of 4-(3,4-Dichlorophenyl)-4-piperidinol. The molecule features a lipophilic 3,4-dichlorophenyl group attached to a piperidine ring.

The Causality of its Hazards:

  • Biological Permeability: The halogenated aromatic ring grants the molecule high lipophilicity, allowing it to readily cross biological membranes (including dermal layers and the blood-brain barrier)[3].

  • Receptor Affinity: Structurally analogous to haloperidol intermediates (like 4-(4-chlorophenyl)piperidin-4-ol), this compound can interact with CNS receptors, meaning systemic exposure via ingestion or inhalation can lead to acute neurological and gastrointestinal toxicity[3][4].

  • Local Irritation: The secondary amine in the piperidine ring is basic. Upon contact with mucosal membranes or ocular fluid, it causes localized pH shifts, resulting in severe eye and respiratory irritation (GHS H315, H319, H335)[5].

Table 1: Quantitative Chemical & Hazard Summary
Property / MetricDetail
Chemical Name 4-(3,4-Dichlorophenyl)-4-piperidinol (and HCl salt)
CAS Number 21928-32-5 (HCl salt)[1]
Molecular Weight 282.59 g/mol (HCl salt)[1]
Physical State Solid / Crystalline powder
Solubility Soluble in polar aprotic solvents (DMF, DMSO), sparingly in water[3]
Primary GHS Hazards H302 (Harmful if swallowed), H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation)[5]

Personal Protective Equipment (PPE) Matrix

When handling this compound as a dry powder, the primary risk is aerosolization. However, when dissolved in polar aprotic solvents (e.g., DMF or DMSO) during synthesis, the solvent acts as a carrier, exponentially increasing the dermal permeability of the halogenated piperidine.

Table 2: Task-Specific PPE Requirements
PPE CategoryDry Powder HandlingSolution Handling (in DMF/DMSO)Causality / Scientific Rationale
Hand Protection Single Nitrile (≥ 4 mil)Double-gloved: Butyl rubber outer, Nitrile innerDMF/DMSO rapidly permeate standard nitrile. Butyl rubber provides a robust barrier against polar aprotic carrier solvents.
Eye Protection Chemical splash gogglesFace shield over gogglesThe basicity of the piperidine amine causes rapid corneal damage upon splash contact[5].
Respiratory N95 or P100 Particulate MaskFume Hood (Face velocity 0.4–0.6 m/s)Prevents inhalation of micro-particulates which can absorb systemically through lung mucosa[3].
Body Protection Standard cotton lab coatTyvek sleeves or impermeable apronPrevents solvent-carried compounds from soaking through woven fabrics to the skin.

Operational Workflows & Methodologies

The following self-validating protocols ensure that every step of your workflow contains built-in safety checkpoints.

Protocol A: Safe Weighing and Solubilization
  • Environmental Verification: Before opening the reagent, verify the fume hood monitor displays a negative face velocity of 0.4 to 0.6 m/s. Validation: Tape a small piece of tissue to the sash; it should pull steadily inward.

  • Static Mitigation: Halogenated powders often carry static charges, leading to unpredictable aerosolization. Wipe the exterior of the reagent bottle and the weighing balance with an anti-static cloth. Use a grounded, stainless-steel spatula.

  • Dispensing: Weigh the required mass of 4-(3,4-Dichlorophenyl)-4-piperidinol onto anti-static weighing paper.

  • Controlled Solubilization: Transfer the solid to your reaction flask before adding the solvent. Slowly introduce your solvent (e.g., DMF) via a dropping funnel or pipette.

    • Expert Insight: Never add the dry powder to a stirring pool of solvent. The heat of solvation and mechanical agitation can cause micro-splashes of highly concentrated, skin-permeable solution.

Protocol B: Spill Response and Chemical Decontamination
  • Immediate Containment: If the dry powder is spilled, do not dry-sweep, as this generates hazardous dust.

  • Chemical Neutralization: Cover the spill with absorbent pads lightly dampened with a 1% aqueous Hydrochloric Acid (HCl) solution.

    • Expert Insight: The mild acid protonates the free base of the piperidine ring, converting it entirely into the highly polar, water-soluble hydrochloride salt. This drastically reduces its volatility and dermal permeability.

  • Collection: Sweep the damp mass into a designated, sealable hazardous waste container using non-sparking tools.

  • Surface Decontamination: Wipe the affected area first with the 1% HCl solution, followed by a 70% ethanol wipe to clear residual organic salts.

Process Visualization

The following diagram maps the logical progression of handling halogenated piperidinols from receipt to disposal, emphasizing the critical transition points where PPE and environmental controls must be escalated.

G Start Receipt & Storage (Cool, Dry, Desiccated) PPE Don Task-Specific PPE (Double Gloves, Goggles, P100) Start->PPE Hood Dispense in Fume Hood (Verify 0.4-0.6 m/s Draft) PPE->Hood Reaction Chemical Synthesis (e.g., SPHK Inhibitor Prep) Hood->Reaction Decon Surface Decontamination (1% HCl + EtOH Wipe) Hood->Decon If spill occurs Waste Halogenated Waste Segregation & Labeling Reaction->Waste Reaction->Decon

Caption: Workflow for safe handling, synthesis application, and disposal of halogenated piperidinols.

Waste Disposal Plan

Improper disposal of halogenated organics can lead to severe environmental toxicity and regulatory fines.

  • Segregation: 4-(3,4-Dichlorophenyl)-4-piperidinol waste must be strictly segregated into Halogenated Organic Waste containers. Do not mix with non-halogenated solvents (like pure ethanol or acetone), as halogenated waste requires specialized high-temperature incineration to prevent the formation of toxic dioxins.

  • Aqueous Waste: Any aqueous washes from the reaction workup (which will contain the water-soluble hydrochloride salt of the piperidine) must be collected in a separate "Aqueous Halogenated Waste" carboy. Do not pour down the sink.

  • Labeling: Clearly label all waste containers with "Contains Halogenated Piperidine Derivatives (Toxic/Irritant)".

References

  • Fisher Scientific. "4-(4-chlorophenyl)piperidin-4-ol, 97%, Thermo Scientific." Available at:[Link]

  • PubChem. "4-(4-Chlorophenyl)-4-hydroxypiperidine | C11H14ClNO | CID 38282." Available at:[Link]

Sources

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Reactant of Route 1
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4-(3,4-Dichlorophenyl)-4-piperidinol
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.